molecular formula C7H18Cl2N2 B1180067 OmpX protein CAS No. 134632-13-6

OmpX protein

Cat. No.: B1180067
CAS No.: 134632-13-6
Attention: For research use only. Not for human or veterinary use.
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Description

OmpX is an integral outer membrane protein (OMP) found in Gram-negative bacteria such as Escherichia coli and Serratia proteamaculans. It is characterized by an eight-stranded β-barrel structure, making it one of the smallest OMPs and a common model for studying OMP folding, stability, and lipid interactions . This protein is a key virulence factor involved in host-pathogen interactions. OmpX contributes to bacterial invasion of non-phagocytic eukaryotic cells, a critical step for evading host immune responses . It also plays a significant role in regulating biofilm formation and curli production under hyper-osmotic stress conditions, behaviors linked to increased bacterial resistance to environmental threats and antimicrobial agents . Furthermore, OmpX functions in an allosteric relationship with the surrounding lipid bilayer, where changes in membrane mechanics can impact the protein's core, highlighting its deep integration into the membrane's functional landscape . The intensity of bacterial invasion is, in part, determined by the proteolytic balance between active protealysin and its substrate, OmpX . This recombinant OmpX protein is intended for Research Use Only (RUO) and is a vital tool for studying Gram-negative bacterial pathogenesis, host-cell invasion mechanisms, and outer membrane protein biophysics.

Properties

CAS No.

134632-13-6

Molecular Formula

C7H18Cl2N2

Synonyms

OmpX protein

Origin of Product

United States

Foundational & Exploratory

OmpX: A Comprehensive Technical Guide to its Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The outer membrane protein X (OmpX) is a small, eight-stranded β-barrel protein found in the outer membrane of various Gram-negative bacteria, including Escherichia coli. It plays a significant role in bacterial pathogenesis, contributing to adhesion, invasion of host cells, serum resistance, and antibiotic resistance. Its conserved structure and crucial role in virulence make it an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the structure, function, and regulation of OmpX, along with detailed experimental protocols for its study and visualization of its key signaling pathways.

OmpX Protein Structure

OmpX is characterized by a highly conserved eight-stranded antiparallel β-barrel structure.[1][2] This β-barrel is connected by four extracellular loops of varying length and sequence, and three shorter periplasmic turns.[3] The membrane-spanning portion of OmpX is notably more conserved than its extracellular loops.[2]

Structural Quantitative Data

The following tables summarize key quantitative data derived from various structural studies of E. coli OmpX, primarily from entries in the Protein Data Bank (PDB).

Structural Parameter PDB ID: 1QJ8 (X-ray) [1]PDB ID: 1QJ9 (X-ray) [2]PDB ID: 1Q9G (NMR) [4]PDB ID: 2M06 (NMR) [5]
Resolution (Å) 1.902.10Not ApplicableNot Applicable
Total Structure Weight (kDa) 17.2116.3716.3716.4
Modeled Residue Count 148148148148
Atom Count 1,3001,2251,1571,160
β-strands 8888
Biophysical Property Value Reference
Molecular Weight (from sequence) ~16.5 kDa[6]
Isoelectric Point (pI) 5.3[7]
Barrel Tilt in C14 Lipid Bilayers [8]

This compound Function

OmpX is a multifunctional protein implicated in various aspects of bacterial survival and pathogenesis. Its functions are largely attributed to its extracellular loops, which are thought to interact with host cell components and the surrounding environment.

  • Adhesion and Invasion: OmpX promotes bacterial adhesion to and entry into mammalian cells.[2] The protruding β-sheet formed by its extracellular loops is presumed to bind to external proteins, facilitating this process.[2][3]

  • Serum Resistance: OmpX contributes to the resistance of bacteria against the human complement system, a key component of the innate immune response.[2]

  • Antibiotic Resistance: Overexpression of OmpX has been associated with decreased susceptibility to β-lactam antibiotics.[9] This is often linked to a concurrent decrease in the expression of major porins like OmpF and OmpC, thereby reducing antibiotic influx.[9]

  • Regulation of Motility: OmpX has been shown to contribute to flagellar production in uropathogenic E. coli (UPEC) by influencing the expression of FlhD, the master regulator of flagellum-related genes.[9][10]

  • Biofilm Formation: OmpX overexpression can compensate for the defective biofilm formation observed in E. coli strains with an inactivated TolC efflux pump, particularly under hyper-osmotic stress.[11][12]

Signaling and Regulatory Pathways

The expression and activity of OmpX are tightly regulated and integrated into broader cellular signaling networks.

OmpX Expression Regulation

The expression of the ompX gene is modulated by various environmental stresses and regulatory systems.

OmpX_Expression_Regulation stress Environmental Stress (e.g., antibiotics, novobiocin) marA MarA stress->marA induces ompX_mRNA ompX mRNA marA->ompX_mRNA activates transcription baeSR BaeSR (Two-component system) baeSR->ompX_mRNA negatively regulates hns H-NS hns->ompX_mRNA represses transcription sRNAs sRNAs (MicA, CyaR, OxyS) + Hfq sRNAs->ompX_mRNA stabilizes OmpX This compound ompX_mRNA->OmpX translation OmpX_Host_Cell_Invasion cluster_bacteria Bacterium cluster_host Host Cell OmpX OmpX EGFR EGFR OmpX->EGFR binds beta1_integrin β1 Integrin OmpX->beta1_integrin binds signaling Downstream Signaling (e.g., Akt activation) EGFR->signaling beta1_integrin->signaling invasion Bacterial Invasion signaling->invasion promotes OmpX_TolC_Relationship osmotic_stress Hyper-osmotic Stress tolC_inactivation TolC Inactivation defective_biofilm Defective Biofilm Formation & Curli Production tolC_inactivation->defective_biofilm leads to restored_biofilm Restored Biofilm Formation ompX_overexpression OmpX Overexpression ompX_overexpression->restored_biofilm compensates for TolC inactivation OmpX_Functional_Analysis_Workflow start Start: Hypothesis on OmpX Function gene_knockout Generate ompX Knockout Mutant start->gene_knockout overexpression Construct OmpX Overexpression Plasmid start->overexpression protein_interaction Protein-Protein Interaction Studies (e.g., Pull-down, Co-IP) start->protein_interaction phenotypic_assays Phenotypic Assays (Adhesion, Invasion, Serum Resistance, Motility) gene_knockout->phenotypic_assays reporter_fusions Gene Expression Analysis (e.g., lacZ reporter fusions, qRT-PCR) gene_knockout->reporter_fusions overexpression->phenotypic_assays overexpression->reporter_fusions data_analysis Data Analysis and Interpretation phenotypic_assays->data_analysis reporter_fusions->data_analysis protein_interaction->data_analysis conclusion Conclusion on OmpX Function data_analysis->conclusion

References

The Role of Outer Membrane Protein X (OmpX) in Bacterial Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Outer membrane protein X (OmpX) is a highly conserved, small, eight-stranded β-barrel protein found in the outer membrane of many Gram-negative bacteria. It plays a multifaceted role in bacterial pathogenesis, contributing significantly to the ability of pathogens to colonize, invade, and survive within their hosts. This technical guide provides an in-depth analysis of the structure, function, and regulatory mechanisms of OmpX, with a focus on its contribution to virulence in key human pathogens such as Escherichia coli, Salmonella enterica, Yersinia pestis, and Cronobacter sakazakii. We consolidate quantitative data from various studies to facilitate comparative analysis, present detailed experimental protocols for key assays, and utilize visualizations to illustrate the complex signaling pathways and experimental workflows associated with OmpX research. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of bacterial pathogenesis and the development of novel antimicrobial strategies targeting virulence factors like OmpX.

Introduction

The outer membrane of Gram-negative bacteria serves as a crucial interface between the bacterium and its environment, playing a vital role in nutrient acquisition, defense against hostile conditions, and interaction with host organisms. Embedded within this membrane are a variety of outer membrane proteins (OMPs) that are essential for these functions. Among them, the OmpX family of proteins has emerged as a significant contributor to bacterial virulence.[1][2]

OmpX and its homologues, such as Ail in Yersinia and PagC in Salmonella, are characterized by a conserved eight-stranded antiparallel β-barrel structure.[1][2] This structure forms a stable pore in the outer membrane, and its extracellular loops are thought to be crucial for its pathogenic functions.[1][2] These functions are diverse and include promoting bacterial adhesion to and invasion of host cells, as well as conferring resistance to the host's innate immune defenses, particularly the complement system.[1][3][4] The deletion of the ompX gene in various pathogenic bacteria has been shown to attenuate virulence, highlighting its importance in the infection process.[5][6]

This guide will delve into the technical details of OmpX's role in pathogenesis, providing a consolidated resource for the scientific community.

Structure and Function of OmpX

The crystal structure of OmpX from E. coli reveals a classic eight-stranded antiparallel β-barrel topology.[1][2] The transmembrane portion of the protein is highly conserved across different bacterial species, while the extracellular loops exhibit greater variability.[1][2] These loops form a protruding β-sheet that is hypothesized to be the primary site of interaction with host cell components and complement proteins.[1][2]

The primary functions of OmpX in bacterial pathogenesis include:

  • Adhesion and Invasion: OmpX mediates the attachment of bacteria to host epithelial cells, a critical first step in colonization and subsequent invasion.[3][4][7][8] Deletion of ompX has been shown to significantly reduce the ability of bacteria to adhere to and invade various cell lines.[5][6][7]

  • Serum Resistance: OmpX plays a crucial role in protecting bacteria from the lytic activity of the host complement system.[3][4] It is thought to interfere with the formation of the membrane attack complex (MAC), thereby enhancing bacterial survival in the bloodstream.[3]

  • Modulation of Host Cell Signaling: Recent studies suggest that OmpX can modulate host cell signaling pathways to facilitate invasion. For instance, in Serratia proteamaculans, OmpX has been shown to regulate β1 integrin and epidermal growth factor receptor (EGFR) signaling.[8][9]

  • Regulation of Other Virulence Factors: In some bacteria, OmpX influences the expression of other virulence factors. For example, in uropathogenic E. coli (UPEC), OmpX contributes to flagellar production, which is important for motility and internalization into kidney cells.[5][6][10]

Quantitative Data on OmpX Function

To provide a clear and comparative overview of the impact of OmpX on bacterial virulence, the following tables summarize quantitative data from various studies.

PathogenHost Cell LineEffect of ompX DeletionReference
Cronobacter sakazakiiCaco-2~60% reduction in invasion[7]
Cronobacter sakazakiiINT-407Significant reduction in invasion[7]
Uropathogenic E. coliHTB-44 (kidney)Decreased internalization and aggregation[5][10]
Yersinia pestisHEp-2Required for efficient adherence and internalization[3][4]
Extraintestinal E. coliA549 (lung)Decreased adhesion and invasion[6]

Table 1: Effect of ompX Deletion on Host Cell Invasion.

PathogenMethodEffect of ompX DeletionReference
Yersinia pestisSerum bactericidal assayConferred resistance to the bactericidal effect of human serum[3][4]
E. coli K-12Serum resistance assayExpression of OmpX confers serum resistance[3]

Table 2: Role of OmpX in Serum Resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of OmpX.

Construction of an ompX Deletion Mutant

Principle: The lambda Red recombination system is a widely used method for creating in-frame gene deletions in various Gram-negative bacteria.[7] This method utilizes the bacteriophage λ recombination proteins (Exo, Beta, and Gam) to replace the target gene with a selectable marker, which can subsequently be removed.

Detailed Protocol (adapted from Cronobacter sakazakii): [7][11]

  • Primer Design: Design primers with 5' extensions homologous to the regions flanking the ompX gene and 3' ends that anneal to a selectable marker cassette (e.g., a kanamycin resistance gene).

  • PCR Amplification: Amplify the selectable marker cassette using the designed primers and a template plasmid carrying the marker.

  • Preparation of Electrocompetent Cells: Grow the recipient bacterial strain (e.g., C. sakazakii harboring the pKD46 plasmid, which expresses the lambda Red recombinase under an arabinose-inducible promoter) to mid-log phase in the presence of L-arabinose to induce recombinase expression. Prepare electrocompetent cells by washing with ice-cold sterile water or 10% glycerol.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection of Mutants: Plate the electroporated cells on selective agar containing the appropriate antibiotic (e.g., kanamycin) to select for transformants where the ompX gene has been replaced by the resistance cassette.

  • Verification of Deletion: Verify the deletion of the ompX gene by PCR using primers flanking the gene and by sequencing.

  • Removal of the Selectable Marker (Optional): If a flippase (FLP) recognition target (FRT)-flanked resistance cassette was used, the marker can be removed by introducing a plasmid expressing the FLP recombinase (e.g., pCP20).

Gentamicin Protection Assay for Bacterial Invasion

Principle: This assay quantifies the ability of bacteria to invade eukaryotic host cells. Extracellular bacteria are killed by the antibiotic gentamicin, which cannot penetrate the host cell membrane. The number of surviving intracellular bacteria is then determined by lysing the host cells and plating the lysate.

Detailed Protocol: [7]

  • Cell Culture: Seed eukaryotic host cells (e.g., Caco-2, INT-407) in 24-well plates and grow to confluency.

  • Bacterial Culture: Grow bacterial strains (wild-type, ompX mutant, and complemented strain) to mid-log phase.

  • Infection: Wash the host cell monolayers and infect with the bacterial strains at a specific multiplicity of infection (MOI). Incubate for a defined period to allow for bacterial invasion.

  • Gentamicin Treatment: Wash the infected monolayers to remove non-adherent bacteria. Add fresh cell culture medium containing gentamicin (typically 100 µg/mL) and incubate for a period sufficient to kill all extracellular bacteria (e.g., 1.5 hours).

  • Host Cell Lysis: Wash the monolayers again to remove the gentamicin. Lyse the host cells with a detergent solution (e.g., 1% Triton X-100 in PBS) to release the intracellular bacteria.

  • Quantification: Serially dilute the lysate and plate on appropriate agar plates to determine the number of colony-forming units (CFU), which represents the number of viable intracellular bacteria.

Serum Resistance Assay

Principle: This assay measures the ability of bacteria to survive in the presence of active complement in normal human serum (NHS). Heat-inactivated serum (HIS), in which the complement system is destroyed, is used as a control.

Detailed Protocol: [3]

  • Bacterial Culture: Grow bacterial strains to mid-log phase.

  • Serum Preparation: Obtain normal human serum (NHS) from healthy donors. Prepare heat-inactivated serum (HIS) by incubating NHS at 56°C for 30 minutes.

  • Incubation: Mix a known number of bacteria with either NHS or HIS at a specific concentration (e.g., 25% serum in buffer). Incubate at 37°C for a defined period (e.g., 1 hour).

  • Quantification: At the beginning (time 0) and end of the incubation period, take aliquots from each reaction, serially dilute, and plate to determine the number of viable bacteria (CFU).

  • Analysis: Calculate the percentage of bacterial survival in NHS relative to the survival in HIS.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving OmpX can aid in understanding its role in pathogenesis. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

OmpX-Mediated Regulation of Flagellar Expression in UPEC

OmpX_Flagella_Regulation OmpX OmpX FlhD FlhD (Master Regulator) OmpX->FlhD + (promotes expression) fliA fliA (Sigma Factor) FlhD->fliA + fliC fliC (Flagellin) fliA->fliC + Flagella Flagella Production fliC->Flagella Motility Motility Flagella->Motility Internalization Internalization into Kidney Cells Motility->Internalization

Caption: OmpX positively regulates the master flagellar regulator FlhD in UPEC.

Experimental Workflow for Assessing OmpX Role in Invasion

Invasion_Assay_Workflow cluster_bacteria Bacterial Strains WT Wild-Type Infect Infect Host Cells (e.g., Caco-2) WT->Infect Mutant ΔompX Mutant Mutant->Infect Complemented Complemented Strain Complemented->Infect Gentamicin Gentamicin Treatment (Kill Extracellular Bacteria) Infect->Gentamicin Lyse Lyse Host Cells Gentamicin->Lyse Plate Plate Lysate and Enumerate CFU Lyse->Plate Analyze Compare Invasion Efficiency Plate->Analyze

Caption: Workflow of the gentamicin protection assay to quantify bacterial invasion.

Proposed Mechanism of OmpX-Mediated Host Cell Interaction

OmpX_Host_Interaction cluster_bacterium Bacterium cluster_host Host Cell OmpX OmpX Receptor Host Cell Receptor (e.g., β1 Integrin, EGFR) OmpX->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation Invasion Bacterial Invasion Signaling->Invasion Induction

Caption: OmpX binds to host cell receptors, triggering signaling for invasion.

Regulation of OmpX Expression

The expression of ompX is tightly regulated in response to various environmental cues, allowing the bacterium to adapt to different stages of the infection process.

  • Environmental Stress: Expression of ompX is often induced by environmental stresses such as changes in osmolarity, pH, and the presence of antimicrobial compounds.[12][13] This suggests that OmpX may play a role in a general stress response, preparing the bacterium for the harsh conditions encountered within the host.

  • Transcriptional Regulators: Several global regulatory proteins have been implicated in the control of ompX expression. In Enterobacter aerogenes, the histone-like nucleoid-structuring protein (H-NS) and the MarA regulator are known to influence ompX transcription.[12] In Salmonella Typhimurium, small non-coding RNAs (sRNAs) such as CyaR, MicA, and OxyS have been shown to regulate ompX mRNA levels in response to oxidative stress.[14][15][16]

  • Temperature: In Yersinia enterocolitica, the expression of the OmpX homologue Ail is induced at 37°C, the host temperature, which enhances its ability to invade epithelial cells.[17]

OmpX as a Target for Drug Development

Given its critical role in the pathogenesis of numerous bacterial species and its surface-exposed nature, OmpX represents an attractive target for the development of novel anti-infective therapies. Strategies targeting OmpX could include:

  • Vaccine Development: The extracellular loops of OmpX, which are involved in host-pathogen interactions, could serve as potential antigens for the development of subunit vaccines.

  • Small Molecule Inhibitors: Designing small molecules that bind to the functional sites of OmpX could block its interaction with host cell receptors or its role in complement resistance, thereby preventing infection.

  • Antibody-Based Therapies: Monoclonal antibodies targeting the extracellular loops of OmpX could be used to neutralize its function and promote opsonophagocytosis.

Conclusion

OmpX is a key virulence factor in a wide range of Gram-negative pathogens. Its conserved structure and multifaceted role in adhesion, invasion, and immune evasion make it a crucial component of the bacterial pathogenic arsenal. A thorough understanding of its structure, function, and regulation is essential for developing effective strategies to combat bacterial infections. This technical guide has provided a comprehensive overview of the current knowledge on OmpX, consolidating quantitative data, detailing experimental methodologies, and visualizing key processes. It is hoped that this resource will facilitate further research into this important virulence factor and accelerate the development of novel therapeutics that target OmpX and disarm pathogenic bacteria.

References

The Discovery and Characterization of OmpX: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Outer membrane protein X (OmpX) is a small, eight-stranded β-barrel protein found in the outer membrane of Gram-negative bacteria, including Escherichia coli and Enterobacter cloacae. Since its discovery, OmpX has been implicated in bacterial pathogenesis, contributing to adhesion, invasion of host cells, and resistance to the host's complement system. Its relatively simple structure and amenability to in vitro folding have also established it as a valuable model system for studying the biogenesis and stability of β-barrel membrane proteins. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies used to study OmpX, targeting researchers, scientists, and professionals in drug development. We present detailed protocols for the expression, purification, and structural analysis of OmpX, along with quantitative data on its properties and diagrams of its known signaling pathways and experimental workflows.

Discovery and Initial Characterization

OmpX was first identified and characterized in Enterobacter cloacae and subsequently in Escherichia coli.[1][2] The gene encoding OmpX was found to be part of a monocistronic operon.[1] Sequence analysis revealed that OmpX is homologous to a family of outer membrane proteins associated with virulence, such as Ail of Yersinia enterocolitica and PagC of Salmonella typhimurium.[1] These initial studies investigated the role of OmpX in bacterial physiology and pathogenesis, noting its potential involvement in interactions with host cells. While early studies on E. coli mutants lacking ompX did not show significant differences in growth rates, serum resistance, or adherence to mammalian cells under the tested conditions, subsequent research has elaborated on its role in virulence.[1]

Structural Biology of OmpX

The three-dimensional structure of OmpX has been elucidated by both X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, revealing a canonical eight-stranded antiparallel β-barrel.[3][4] The transmembrane domain is characterized by a conserved β-barrel core, while the extracellular loops exhibit greater sequence variability.[4]

X-ray Crystallography

The crystal structure of E. coli OmpX was determined at a resolution of 1.9 Å.[4] The structure revealed that the extracellular loops 2 and 3 form a four-stranded β-sheet that extends from the β-barrel into the extracellular space.[5] This protruding β-sheet is hypothesized to be involved in binding to external proteins, thereby mediating cell adhesion and invasion.[3][4]

NMR Spectroscopy

Solution and solid-state NMR studies have provided further insights into the structure and dynamics of OmpX in membrane-mimetic environments.[6] These studies have been instrumental in characterizing the protein's fold in detergent micelles and lipid bilayers and have provided quantitative data on its orientation and stability.[6]

Quantitative Data

This section summarizes key quantitative data related to the biophysical and functional properties of OmpX.

Table 1: Biophysical Properties of E. coli OmpX
PropertyValueReference
Molecular Weight (mature protein)16.5 kDa[5]
Number of Amino Acids (mature)149[7]
Secondary Structure8-stranded β-barrel[3][4]
Crystal Structure Resolution1.9 Å[4]
β-barrel tilt in C14 lipid bilayers7° relative to membrane normal[6]
Table 2: Folding Kinetics of OmpX Variants in vitro
OmpX VariantDescriptionFolding Rate Constant (s⁻¹)Reference
Wild-typeStandard E. coli OmpX0.0045 ± 0.0002[8]
APGPAx1 L3Fast-folding variant with loop insertion0.0081 ± 0.0004[9]
SPLATx4 L2Slow-folding variant with loop insertion0.0011 ± 0.0001[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of OmpX.

Cloning, Expression, and Purification

OmpX is typically overexpressed in E. coli and often forms inclusion bodies, which necessitates a refolding step.

  • Vector and Host Strain: The ompX gene (without the signal peptide for inclusion body expression) is cloned into an expression vector, such as pET-3b.[7] The resulting plasmid is then transformed into a suitable E. coli expression strain, like BL21(DE3)pLysS.[7]

  • Culture Growth: A single colony is used to inoculate a starter culture of LB medium with appropriate antibiotics and grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of minimal medium for protein expression.[7]

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM when the optical density at 600 nm (OD₆₀₀) of the culture reaches approximately 0.6-1.0.[7][10] The culture is then incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to enhance proper folding and minimize toxicity.[7][10]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., PBST buffer).[11] Lyse the cells by sonication or using a French press.[12]

  • Inclusion Body Washing: Centrifuge the cell lysate to pellet the inclusion bodies. Wash the pellet sequentially with buffers containing detergents (e.g., 1-2% Triton X-100) and high salt concentrations (e.g., 1 M NaCl) to remove contaminating proteins and membrane fragments.[12][13]

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride, along with a reducing agent like dithiothreitol (DTT) to ensure the protein is fully unfolded.[7][13]

  • Rapid Dilution: Initiate refolding by rapidly diluting the solubilized, unfolded OmpX into a refolding buffer containing a detergent (e.g., 1% (w/v) sulfobetaine 12) or into preformed lipid vesicles.[1][14] A typical refolding buffer may also contain L-arginine to suppress aggregation.[7]

  • Incubation: The refolding mixture is typically incubated at a controlled temperature (e.g., 15°C) with gentle stirring for several hours to overnight to allow for proper folding.[7][14]

  • Purification of Refolded Protein: The refolded OmpX can be further purified using chromatography techniques such as ion exchange or size-exclusion chromatography.

Structural Analysis
  • Protein Preparation: Purified and refolded OmpX is concentrated to a high concentration (e.g., 9 mg/ml) in a buffer containing a suitable detergent (e.g., LDAO).[16]

  • Crystallization Screening: Set up crystallization trials using the hanging drop vapor diffusion method with various commercial screens.[16]

  • Optimization: Optimize initial crystal hits by systematically varying the concentrations of the precipitant, buffer pH, and additives. For OmpW, optimized crystals were obtained with 17% (w/v) PEG 3350, 0.3 M (NH₄)₂SO₄, and 0.1 M bis-tris propane pH 9.[16]

  • Isotope Labeling: For NMR studies, OmpX is typically expressed in minimal media supplemented with ¹⁵N- and/or ¹³C-labeled compounds (e.g., ¹⁵NH₄Cl and ¹³C-glucose) to achieve uniform isotopic labeling.[6]

  • Reconstitution: Refolded OmpX is reconstituted into a membrane-mimetic environment, such as detergent micelles (e.g., DHPC) or lipid bicelles, at a concentration suitable for NMR spectroscopy (e.g., 2 mM).[6]

  • NMR Buffer: The final NMR sample is in a buffer that maintains the stability of the protein-micelle/bicelle complex, for example, 20 mM sodium phosphate at pH 6.8, 100 mM NaCl.[7]

Site-Directed Mutagenesis

Site-directed mutagenesis is a valuable tool for studying the structure-function relationship of OmpX.

  • Primer Design: Design complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation. The mutation should be located in the middle of the primers, with 10-15 bases of correct sequence on both sides.[17][18] The melting temperature (Tm) of the primers should be ≥78°C.[17]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Phusion or KOD polymerase) to amplify the entire plasmid containing the ompX gene.[17][19] The PCR reaction involves a low number of cycles (e.g., 16-20) to minimize the chance of introducing random mutations.[19][20]

  • Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmids intact.[17]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Select colonies and verify the presence of the desired mutation by DNA sequencing.

Functional Characterization

OmpX plays a significant role in the virulence of pathogenic bacteria. Its functions include mediating interactions with host cells and contributing to immune evasion.

Role in Adhesion and Invasion

OmpX has been shown to promote the adhesion to and invasion of host epithelial cells.[3][21] This process involves the interaction of OmpX with host cell surface receptors, leading to the activation of downstream signaling pathways that facilitate bacterial uptake.

OmpX on the bacterial surface can interact with host cell β1-integrin and Epidermal Growth Factor Receptor (EGFR).[3][21][22] This interaction triggers a signaling cascade involving Focal Adhesion Kinase (FAK), Integrin-Linked Kinase (ILK), and the proto-oncogene tyrosine-protein kinase Src (c-Src), ultimately leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[22][23][24] This signaling cascade is thought to induce cytoskeletal rearrangements necessary for bacterial internalization. Furthermore, the binding of OmpX to the host cell surface can lead to an upregulation of both EGFR and β1-integrin expression, potentially creating a positive feedback loop that enhances bacterial invasion.[3][21]

Role in Immune Evasion

OmpX and its homologs are implicated in the resistance of bacteria to the host's complement system, a key component of the innate immune response.[4] While the precise mechanism for OmpX-mediated complement resistance is not fully elucidated, it is thought that OmpX may interfere with the formation or function of the Membrane Attack Complex (MAC) on the bacterial surface.[25]

Regulation of Flagellar Expression

In uropathogenic E. coli (UPEC), OmpX has been shown to influence flagellar production.[2] Deletion of ompX leads to decreased transcription of flhD, the master regulator of flagellar expression, which in turn reduces the expression of the flagellin gene fliC.[2] This results in reduced motility and, consequently, decreased internalization and aggregation within kidney epithelial cells.[2]

Visualizations

Experimental Workflows

OmpX_Purification_Workflow cluster_expression Gene Expression cluster_purification Inclusion Body Purification cluster_refolding In Vitro Refolding exp_start ompX gene in pET vector transformation Transformation into E. coli BL21(DE3)pLysS exp_start->transformation growth Cell Growth (37°C) transformation->growth induction IPTG Induction growth->induction lysis Cell Lysis (Sonication/French Press) induction->lysis ib_wash Inclusion Body Washing (Triton X-100, NaCl) lysis->ib_wash solubilization Solubilization (8M Urea / 6M GuHCl) ib_wash->solubilization refolding Rapid Dilution into Refolding Buffer solubilization->refolding incubation Incubation (e.g., 15°C, overnight) refolding->incubation purified_protein Purified, Refolded OmpX incubation->purified_protein

Site_Directed_Mutagenesis_Workflow primer_design Design Mutagenic Primers pcr PCR with High-Fidelity Polymerase primer_design->pcr dpni_digest DpnI Digestion of Parental Plasmid pcr->dpni_digest transformation Transformation into E. coli dpni_digest->transformation sequencing Sequence Verification transformation->sequencing

Signaling Pathway

OmpX_Invasion_Signaling cluster_bacteria Bacterium cluster_host Host Cell OmpX OmpX EGFR EGFR OmpX->EGFR Integrin β1-Integrin OmpX->Integrin cSrc c-Src EGFR->cSrc FAK FAK Integrin->FAK ILK ILK Integrin->ILK FAK->cSrc MAPK MAPK Pathway cSrc->MAPK Cytoskeleton Cytoskeletal Rearrangement MAPK->Cytoskeleton Invasion Bacterial Invasion Cytoskeleton->Invasion

Conclusion

OmpX represents a fascinating and important outer membrane protein in Gram-negative bacteria. Its role in virulence makes it a potential target for the development of novel antimicrobial agents. Furthermore, its utility as a model system for studying β-barrel protein folding and insertion continues to provide fundamental insights into membrane protein biology. The experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to further unravel the complexities of OmpX and its homologs.

References

OmpX Homologues in Bacterial Species: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The outer membrane of Gram-negative bacteria serves as a crucial interface between the cell and its environment, playing a vital role in nutrient acquisition, defense, and pathogenesis. Embedded within this membrane is a diverse array of outer membrane proteins (OMPs), among which the OmpX family stands out for its significant contributions to bacterial virulence and survival. First identified in Enterobacter cloacae, OmpX and its homologues are small, eight-stranded β-barrel proteins that are widespread across various bacterial species.[1] These proteins are implicated in a range of pathogenic processes, including adhesion to host cells, invasion of tissues, and resistance to the host's complement system.[2][3]

This technical guide provides an in-depth overview of OmpX homologues in different bacterial species, with a focus on their structure, function, and regulation. It is intended for researchers, scientists, and drug development professionals who are interested in understanding the role of these proteins in bacterial pathogenesis and exploring their potential as therapeutic targets. This guide summarizes key quantitative data, provides detailed experimental protocols for studying OmpX homologues, and visualizes relevant biological pathways and experimental workflows.

Structure and Distribution of OmpX Homologues

OmpX and its homologues are characterized by a conserved eight-stranded, anti-parallel β-barrel structure that traverses the outer membrane.[1] While the transmembrane β-barrel core is relatively conserved, the extracellular loops exhibit a higher degree of sequence variation, which is thought to contribute to the functional diversity of these proteins.[4]

OmpX homologues have been identified in a wide range of Gram-negative bacteria, particularly within the phylum Pseudomonadota (formerly Proteobacteria). Some of the well-characterized OmpX homologues include:

  • Ail (Attachment Invasion Locus) in Yersinia enterocolitica

  • Rck (Resistance to complement killing) in Salmonella typhimurium

  • PagC (PhoP/PhoQ-activated gene C) in Salmonella typhimurium[2][3]

  • OmpK17 in Klebsiella pneumoniae[5]

The distribution of OmpX homologues extends to other bacterial phyla as well, although they are less characterized. The presence of outer membrane proteins with similar structural folds in phyla such as Bacteroidetes, Spirochaetes, Chlamydiae, Planctomycetes, and Verrucomicrobia suggests a broad evolutionary distribution of this protein family, though direct functional homologues of OmpX are not as clearly defined in these more distant phyla.[6][7][8][9][10]

Quantitative Data: Sequence Homology

To illustrate the degree of conservation among OmpX homologues, the following table summarizes the amino acid sequence identity between OmpX from Escherichia coli and several of its well-studied homologues.

ProteinOrganismAmino Acid Identity to E. coli OmpX (%)
OmpXEnterobacter cloacae83%[3]
AilYersinia enterocolitica~30-40%
RckSalmonella typhimurium~25-35%
PagCSalmonella typhimurium~20-30%

Note: Approximate percentage identities for Ail, Rck, and PagC are based on typical values from sequence alignment tools and may vary slightly depending on the specific isoforms and alignment parameters used.

Functional Roles of OmpX Homologues

OmpX and its homologues are multifunctional proteins that contribute significantly to bacterial pathogenesis and survival in the host. Their primary functions are centered around interactions with the host environment.

Adhesion and Invasion

A key role of OmpX homologues is mediating the adhesion of bacteria to host cells, which is a critical first step in infection. For instance, the Ail protein of Yersinia enterocolitica facilitates attachment to and invasion of epithelial cells.[2] In Cronobacter sakazakii, both OmpA and OmpX are essential for the basolateral invasion of intestinal epithelial cells.[11] Deletion of ompX in uropathogenic E. coli (UPEC) has been shown to decrease bacterial internalization and aggregation within kidney epithelial cells.[1]

Serum Resistance and Evasion of Host Immunity

Several OmpX homologues, such as Rck from Salmonella typhimurium, confer resistance to the bactericidal activity of the host's complement system.[2] This protection is crucial for the systemic dissemination of the bacteria.

Biofilm Formation

OmpX also plays a role in biofilm formation, a process that enhances bacterial resistance to antibiotics and host immune responses. In extraintestinal pathogenic E. coli (ExPEC), overexpression of OmpX can compensate for the loss of the TolC outer membrane channel, which is otherwise critical for biofilm formation under hyperosmotic stress.[5][12] This suggests a complex interplay between OmpX and other outer membrane components in regulating the biofilm matrix.

Regulation of Other Virulence Factors

OmpX can indirectly influence virulence by regulating the expression of other virulence factors. In UPEC, the absence of OmpX leads to a reduction in the transcription of flhD, the master regulator of flagellar synthesis.[1] This, in turn, results in decreased motility and a subsequent reduction in the ability of the bacteria to internalize into host cells.

Quantitative Data: Functional Assays

The following table summarizes quantitative data from various functional assays investigating the role of OmpX and its homologues.

Bacterial SpeciesAssayEffect of OmpX/Homologue Deletion or InhibitionQuantitative MeasurementReference
Cronobacter sakazakiiInvasion of Caco-2 cellsReduced invasion~60% reduction in invasion for ΔompX mutant[11]
Cronobacter sakazakiiInvasion of INT-407 cellsReduced invasionSynergistic effect with OmpA deletion[11]
Uropathogenic E. coliInternalization in kidney cellsDecreased internalizationSignificant reduction in internalized bacteria[1]
Uropathogenic E. coliAggregation in kidney cellsDecreased aggregationSignificant reduction in bacterial aggregation[1]
Extraintestinal pathogenic E. coliBiofilm formation (in ΔtolC background)Overexpression of OmpX restores biofilm formationRestoration of biofilm to wild-type levels under hyperosmotic stress[5]
Enterobacter aerogenesGene expression in response to stressIncreased ompX expression2- to 3-fold increase in response to salicylate and novobiocin[13]

Signaling Pathways and Regulatory Networks

The expression and function of OmpX homologues are tightly regulated and integrated into broader cellular signaling networks. These networks allow bacteria to sense and respond to environmental cues, including those encountered during host infection.

Regulation of Flagellar Synthesis in Uropathogenic E. coli

In UPEC, OmpX is involved in the regulation of flagellar synthesis, which is crucial for motility and invasion. The absence of OmpX leads to a decrease in the transcription of the flhDC operon. The FlhD/FlhC complex is the master regulator that activates the transcription of class II flagellar genes. The exact mechanism by which OmpX influences flhD transcription is still under investigation but may involve the stabilization of flhD mRNA.[1]

Flagellar_Regulation OmpX OmpX flhD_mRNA flhD mRNA OmpX->flhD_mRNA + (stabilization) FlhDC FlhD/FlhC Complex flhD_mRNA->FlhDC Translation ClassII_Genes Class II Flagellar Genes FlhDC->ClassII_Genes + (Transcriptional Activation) Flagella Flagellar Assembly & Motility ClassII_Genes->Flagella Expression Invasion Host Cell Invasion Flagella->Invasion Facilitates Biofilm_Regulation cluster_tolC Wild-type cluster_delta_tolC ΔtolC Mutant cluster_rescue ΔtolC with OmpX Overexpression TolC TolC csgD_csgB_WT csgD, csgB Expression TolC->csgD_csgB_WT Curli_WT Curli Production csgD_csgB_WT->Curli_WT Biofilm_WT Biofilm Formation Curli_WT->Biofilm_WT csgD_csgB_mut Reduced csgD, csgB Curli_mut Reduced Curli csgD_csgB_mut->Curli_mut Biofilm_mut Reduced Biofilm Curli_mut->Biofilm_mut OmpX_OE OmpX Overexpression csgD_csgB_rescue Restored csgD, csgB OmpX_OE->csgD_csgB_rescue Compensatory Effect Curli_rescue Restored Curli csgD_csgB_rescue->Curli_rescue Biofilm_rescue Restored Biofilm Curli_rescue->Biofilm_rescue Gene_Deletion_Workflow start Start PCR_amp PCR Amplification of Antibiotic Resistance Cassette start->PCR_amp transform Electroporation into Host Strain Expressing Lambda Red Recombinase PCR_amp->transform primers Primers with homology arms flanking the target gene primers->PCR_amp recombine Homologous Recombination and Gene Replacement transform->recombine select Selection of Recombinants on Antibiotic-containing Media recombine->select verify Verification of Deletion by PCR and Sequencing select->verify end End verify->end

References

The Evolutionary Odyssey of OmpX: From Ancient Hairpins to a Conserved β-Barrel Architecture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The outer membrane of Gram-negative bacteria is a formidable barrier, essential for their survival and pathogenicity. Embedded within this crucial cellular structure is a diverse array of outer membrane proteins (OMPs), the majority of which adopt a characteristic β-barrel fold. Among these, the small β-barrel protein OmpX has emerged as a key player in bacterial virulence and a model system for understanding the evolution and folding of OMPs. This technical guide delves into the evolutionary origins of OmpX, presenting a comprehensive overview of its homologous family, structural conservation, and the experimental methodologies used to elucidate its evolutionary trajectory. For researchers in drug development, a thorough understanding of the conserved structural elements and variable extracellular loops of OmpX and its homologs offers fertile ground for the design of novel therapeutics targeting bacterial outer membrane integrity.

The OmpX Protein Family: A Conserved Lineage

OmpX is a relatively small outer membrane protein, typically around 16-18 kDa, that forms an eight-stranded antiparallel β-barrel structure.[1] Homologs of OmpX are found across a wide range of Gram-negative bacteria, particularly within the Enterobacteriaceae family. These proteins share a high degree of structural similarity, especially within the transmembrane β-barrel region, while the extracellular loops exhibit greater sequence diversity.[2] This variation in the loops is thought to contribute to the functional diversification of the OmpX family, with some members playing roles in adhesion, invasion, and resistance to the host immune system.[3][4][5]

Quantitative Analysis of OmpX Homology

To quantify the evolutionary relationships within the OmpX family, a multiple sequence alignment and subsequent pairwise identity analysis are essential. The following table summarizes the sequence identities between OmpX from Escherichia coli and its well-characterized homologs from other pathogenic Gram-negative bacteria.

Protein (Organism) UniProt ID % Identity to E. coli OmpX
OmpX (Escherichia coli K-12)P0A917100%
OmpX (Enterobacter cloacae)P2503883%[3]
PagC (Salmonella typhimurium)P24095~30-40%
Rck (Salmonella typhimurium)P0DPA7~30-40%
Ail (Yersinia enterocolitica)P15152~25-35%
OmpK17 (Klebsiella pneumoniae)Q59348~70-80%

Note: The percent identity values for PagC, Rck, and Ail are approximate and can vary depending on the alignment algorithm and parameters used. The value for E. cloacae OmpX is explicitly stated in the literature.

The Evolutionary Pathway of β-Barrel Proteins: A Journey from Simplicity

The prevailing theory for the evolutionary origin of β-barrel OMPs, including OmpX, posits a stepwise evolution from a simple, primordial β-hairpin structure. This process is thought to have occurred through gene duplication, fusion, and accretion events, leading to the formation of larger and more complex β-barrels. The eight-stranded β-barrel of OmpX represents one of the smallest and likely most ancient stable barrel structures.

The following diagram illustrates the proposed evolutionary pathway from a basic β-hairpin to an eight-stranded β-barrel like OmpX.

evolutionary_pathway cluster_primitive Primordial Elements cluster_barrel_formation Barrel Formation cluster_diversification Diversification Primordial_Peptide Primordial Peptide Beta_Hairpin β-Hairpin Primordial_Peptide->Beta_Hairpin Folding Multimeric_Barrel Multimeric β-Barrel (from β-hairpin assembly) Beta_Hairpin->Multimeric_Barrel Oligomerization Fused_Barrel_Precursor Fused Barrel Precursor (Gene Fusion) Multimeric_Barrel->Fused_Barrel_Precursor Gene Fusion Eight_Stranded_Barrel Eight-Stranded β-Barrel (e.g., OmpX) Fused_Barrel_Precursor->Eight_Stranded_Barrel Evolution & Stabilization Larger_Barrels Larger β-Barrels (10-24 strands) (Gene Duplication & Accretion) Eight_Stranded_Barrel->Larger_Barrels Duplication & Accretion

Caption: Proposed evolutionary pathway of OmpX and other β-barrel proteins.

Experimental Protocols for Studying OmpX Evolution

The elucidation of the evolutionary history of OmpX has been made possible through a combination of bioinformatics and experimental techniques. Below are detailed methodologies for key experiments.

Phylogenetic Analysis of the OmpX Family

This protocol outlines the steps to create a phylogenetic tree to visualize the evolutionary relationships between OmpX and its homologs.

a. Sequence Retrieval:

  • Obtain FASTA-formatted protein sequences of OmpX and its homologs from databases such as UniProt.[6]

b. Multiple Sequence Alignment (MSA):

  • Utilize an MSA tool like Clustal Omega or MAFFT to align the retrieved sequences.[7][8]

  • Protocol for Clustal Omega:

    • Navigate to the Clustal Omega web server.

    • Select "Protein" as the sequence type.

    • Paste the FASTA sequences into the input window.

    • Keep the default alignment parameters for the initial analysis.

    • Submit the alignment job.

    • Download the resulting alignment file in a format compatible with phylogenetic software (e.g., PHYLIP or MEGA format).

c. Phylogenetic Tree Construction using MEGA:

  • The MEGA (Molecular Evolutionary Genetics Analysis) software provides a user-friendly interface for constructing phylogenetic trees.[9][10]

  • Step-by-step protocol:

    • Open the alignment file in MEGA.

    • From the "Phylogeny" menu, select a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony).

    • For the Maximum Likelihood method, MEGA can help determine the best-fit substitution model for the data.

    • Set the bootstrap value to 1000 replications to assess the statistical support for the tree branches.

    • Run the analysis to generate the phylogenetic tree.

    • The resulting tree can be visualized and customized for publication.

The following diagram illustrates the workflow for phylogenetic analysis.

phylogenetic_workflow Sequence_Retrieval 1. Retrieve FASTA Sequences (e.g., from UniProt) MSA 2. Perform Multiple Sequence Alignment (e.g., Clustal Omega) Sequence_Retrieval->MSA Tree_Construction 3. Construct Phylogenetic Tree (e.g., MEGA - Maximum Likelihood) MSA->Tree_Construction Tree_Visualization 4. Visualize and Analyze Tree Tree_Construction->Tree_Visualization

Caption: Workflow for the phylogenetic analysis of the this compound family.

Structural Determination by X-ray Crystallography

The crystal structure of E. coli OmpX has been instrumental in understanding its architecture and evolutionary conservation.[11] The following is a generalized protocol for the X-ray crystallography of an outer membrane protein like OmpX.

a. Protein Expression and Purification:

  • Clone the gene encoding OmpX (without its signal sequence) into an expression vector (e.g., pET vector).

  • Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression, which often leads to the formation of insoluble inclusion bodies for OMPs.

  • Isolate the inclusion bodies by cell lysis and centrifugation.

  • Solubilize the inclusion bodies using a strong denaturant (e.g., 8M urea or 6M guanidinium hydrochloride).

  • Purify the denatured protein using chromatography techniques (e.g., ion-exchange or immobilized metal affinity chromatography if a His-tag is used).

b. In Vitro Refolding:

  • This is a critical step for obtaining functional, properly folded OMPs.

  • Detailed Refolding Protocol for OmpX: [12]

    • Prepare a refolding buffer containing a detergent (e.g., LDAO or DHPC) at a concentration above its critical micelle concentration.

    • Slowly dilute the denatured OmpX into the refolding buffer with constant stirring to allow the protein to fold into the detergent micelles.

    • Incubate for several hours to overnight at a controlled temperature (e.g., 4°C).

    • Purify the refolded protein using size-exclusion chromatography to separate correctly folded monomers from aggregates.

c. Crystallization:

  • Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Optimize the conditions that yield initial crystals to obtain larger, diffraction-quality crystals.

d. Data Collection and Structure Determination:

  • Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source).

  • Collect the diffraction data.

  • Process the diffraction data and determine the protein structure using methods like molecular replacement or multiple isomorphous replacement.[13]

The workflow for X-ray crystallography is depicted below.

crystallography_workflow Expression 1. Recombinant Protein Expression & Inclusion Body Formation Solubilization 2. Solubilization of Inclusion Bodies Expression->Solubilization Purification_Denatured 3. Purification of Denatured Protein Solubilization->Purification_Denatured Refolding 4. In Vitro Refolding into Detergent Micelles Purification_Denatured->Refolding Purification_Folded 5. Purification of Folded Protein Refolding->Purification_Folded Crystallization 6. Crystallization Screening & Optimization Purification_Folded->Crystallization Data_Collection 7. X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination 8. Structure Determination & Refinement Data_Collection->Structure_Determination

Caption: Experimental workflow for determining the crystal structure of OmpX.

Conclusion and Future Directions

The evolutionary origin of the OmpX outer membrane protein from a primordial β-hairpin through a process of gene duplication and accretion is a compelling example of molecular evolution. The conservation of its eight-stranded β-barrel structure across a wide range of Gram-negative bacteria underscores its fundamental importance. For drug development professionals, the conserved transmembrane domain represents a potential target for broad-spectrum antibiotics, while the variable extracellular loops could be exploited for the development of more specific therapeutics or vaccines. Future research, combining computational modeling with advanced structural biology techniques, will undoubtedly continue to unravel the finer details of OmpX evolution and function, paving the way for novel strategies to combat bacterial infections.

References

The Predicted Topology of OmpX in the Outer Membrane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Outer membrane protein X (OmpX) is a small, highly conserved β-barrel protein found in the outer membrane of various Gram-negative bacteria, including Escherichia coli.[1] It belongs to a family of virulence-related proteins that play a role in bacterial adhesion to and invasion of host cells, as well as resistance to the host's complement system.[1][2] Its relatively simple eight-stranded β-barrel structure makes it an ideal model system for studying the folding, stability, and lipid interactions of outer membrane proteins (OMPs).[1] This guide provides a comprehensive overview of the predicted and experimentally determined topology of OmpX, detailed experimental protocols for its structural determination, and a summary of key quantitative data.

Predicted and Experimentally Determined Topology of OmpX

The structure of OmpX from E. coli has been elucidated by both X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, revealing a canonical eight-stranded antiparallel β-barrel architecture.[2] This structure consists of eight transmembrane β-strands connected by short, tight turns on the periplasmic side and longer, more flexible loops on the extracellular side.[3]

A notable feature of OmpX's topology is that the second and third extracellular loops form a protruding four-stranded β-sheet that extends into the extracellular space.[3] This region is thought to be involved in the protein's virulence functions, such as binding to external proteins. The transmembrane portion of the protein is significantly more conserved among homologs than the extracellular loops, suggesting a crucial role for the barrel in maintaining structural integrity.[2] Solid-state NMR studies have determined that the β-barrel of OmpX is tilted at an angle of approximately 7.3° (±1.6°) with respect to the membrane normal, a conformation that likely facilitates the matching of its hydrophobic thickness with that of the lipid bilayer.

OmpX Topology Diagram

The following diagram illustrates the two-dimensional topology of E. coli OmpX, detailing the transmembrane β-strands, periplasmic turns, and extracellular loops with their corresponding amino acid residue numbers.

OmpX_Topology cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm L1 L1 (36-44) B2 β2 (45-54) L1->B2 L2 L2 (55-59) B4 β4 (88-99) L2->B4 L3 L3 (70-87) B6 β6 (126-135) L3->B6 L4 L4 (100-111) B8 β8 (157-166) L4->B8 B1 β1 (26-35) B1->L1 T1 T1 (55-59) B2->T1 B3 β3 (60-69) B3->L2 T2 T2 (88-91) B4->T2 B5 β5 (112-121) B5->L3 T3 T3 (122-125) B6->T3 B7 β7 (140-149) B7->L4 C_term C-term (167-171) B8->C_term N_term N-term (1-23) N_term->B1 T1->B3 T2->B5 T3->B7

Caption: 2D topology map of E. coli OmpX.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the structure and topology of E. coli OmpX.

ParameterValueReference
Protein Size
Modeled Residues148[2]
Molecular Weight (Mature)16.5 kDa[1]
Structural Features
Number of Transmembrane β-strands8[1]
β-barrel Tilt Angle7.3° (±1.6°)
Shear Number8
X-ray Crystal Structure (PDB: 1QJ8)
Resolution1.9 Å[2]
Topological Residue Ranges UniProt: P0A917
N-terminus (Periplasmic)1-23[4]
β-strand 126-35[4]
Extracellular Loop 136-44[4]
β-strand 245-54[4]
Periplasmic Turn 155-59[4]
β-strand 360-69[4]
Extracellular Loop 270-87[4]
β-strand 488-99[4]
Periplasmic Turn 2100-111[4]
β-strand 5112-121[4]
Extracellular Loop 3122-125[4]
β-strand 6126-135[4]
Periplasmic Turn 3136-139[4]
β-strand 7140-149[4]
Extracellular Loop 4150-156[4]
β-strand 8157-166[4]
C-terminus (Periplasmic)167-171[4]

Experimental Protocols

The determination of the OmpX structure has been achieved through a combination of recombinant protein expression, purification, and high-resolution structural biology techniques.

Generalized Experimental Workflow

The diagram below outlines the general workflow for determining the structure of an outer membrane protein like OmpX.

Experimental_Workflow cluster_expression 1. Protein Expression cluster_purification 2. Purification & Refolding cluster_structure 3. Structural Determination p1 Cloning of ompX gene into expression vector (e.g., pET) p2 Transformation into E. coli expression host (e.g., BL21(DE3)) p1->p2 p3 Induction of OmpX expression (e.g., with IPTG) p2->p3 p4 Overexpression leads to inclusion body formation p3->p4 q1 Cell lysis and isolation of inclusion bodies q2 Solubilization of inclusion bodies in denaturant (e.g., 6M Guanidine-HCl or 8M Urea) q1->q2 q3 Purification of unfolded protein (e.g., Ion-exchange chromatography) q2->q3 q4 Refolding by dilution into buffer containing detergent micelles or lipid bicelles q3->q4 r1 Sample preparation for Crystallography or NMR r2a X-ray Crystallography: Protein crystallization (vapor diffusion) r1->r2a r2b NMR Spectroscopy: Reconstitution in micelles (e.g., DHPC) or bicelles r1->r2b r3a X-ray diffraction data collection r2a->r3a r3b NMR data acquisition (e.g., TROSY-based experiments) r2b->r3b r4 Structure calculation and model building r3a->r4 r3b->r4

Caption: General workflow for OmpX structural analysis.
Detailed Methodologies

1. Recombinant Expression and Purification

OmpX is typically overexpressed in E. coli strains like BL21(DE3) using a pET expression vector. High-level expression often results in the accumulation of the protein in insoluble inclusion bodies.

  • Inclusion Body Isolation: Cells are harvested and lysed, and the insoluble fraction containing the inclusion bodies is collected by centrifugation.

  • Solubilization: The inclusion bodies are washed to remove contaminants and then solubilized in a buffer containing a strong denaturant, such as 6 M guanidine hydrochloride or 8 M urea.

  • Purification of Unfolded Protein: The solubilized, unfolded OmpX can be purified using techniques like ion-exchange chromatography.

2. In Vitro Refolding and Reconstitution

The purified, unfolded OmpX is refolded into its native conformation by removing the denaturant in the presence of a membrane-mimetic environment.

  • Refolding: This is typically achieved by rapid or stepwise dilution of the denatured protein solution into a refolding buffer containing detergents (e.g., LDAO, DPC, DHPC) or pre-formed lipid vesicles/bicelles. This process allows the protein to fold into the detergent micelles or lipid bilayers.

3. Structural Determination by X-ray Crystallography

For crystallization, the refolded and purified OmpX in a detergent solution is subjected to crystallization screening.

  • Crystallization: The vapor diffusion method (hanging or sitting drop) is commonly used. A solution of the protein-detergent complex is mixed with a precipitant solution and allowed to equilibrate against a larger reservoir of the precipitant. Crystals of OmpX have been obtained using this method.

  • Data Collection and Structure Determination: The crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein.

4. Structural and Topological Analysis by NMR Spectroscopy

NMR spectroscopy provides detailed information about the protein's structure and dynamics in a solution or lipid environment.

  • Sample Preparation for Solution NMR: For solution NMR, isotopically labeled (¹⁵N, ¹³C, ²H) OmpX is refolded and reconstituted into detergent micelles, such as dihexanoylphosphatidylcholine (DHPC), to create a protein-micelle complex that tumbles sufficiently fast in solution.

  • Sample Preparation for Solid-State NMR: For solid-state NMR, which is used to determine the protein's orientation in a lipid bilayer, OmpX is reconstituted into larger lipid assemblies like bicelles that can be aligned in a magnetic field.

  • NMR Data Acquisition: A suite of multidimensional NMR experiments, such as TROSY (Transverse Relaxation-Optimized Spectroscopy)-based experiments for larger complexes, are performed to obtain resonance assignments and distance/orientational restraints.

  • Structure Calculation: The experimental restraints are then used to calculate a family of structures that are consistent with the NMR data, providing a detailed view of the protein's fold and topology in a membrane-like environment.

References

The Interactome of OmpX: A Technical Guide to its Role in Bacterial Physiology and Virulence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Outer membrane protein X (OmpX) is a small, eight-stranded β-barrel protein found in the outer membrane of various Gram-negative bacteria, including Escherichia coli. While its precise function is multifaceted and continues to be elucidated, OmpX is recognized as a key player in bacterial adaptation to environmental stress, antibiotic resistance, and pathogenesis. Its interactions with other bacterial proteins, both physical and regulatory, are central to these roles. This technical guide provides an in-depth overview of the known interactions of OmpX with other bacterial proteins, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

OmpX Interaction Network: A Quantitative Perspective

The interactions of OmpX can be broadly categorized into direct physical interactions and indirect regulatory interactions, where OmpX influences the expression of other proteins. The following tables summarize the available quantitative data for these interactions.

Table 1: Direct Physical Interactions of OmpX
Interacting PartnerOrganismMethodAffinity (KD)Stoichiometry (OmpX:Partner)Reference(s)
Skp (Seventeen kilodalton protein)Escherichia coliNot Specified~3.6 nM (at 25°C), ~359 nM (at 37°C)1:1 (Skp trimer)[1]
Table 2: Regulatory Interactions Influenced by OmpX
Regulated ProteinOrganismEffect of OmpXQuantitative ChangeExperimental MethodReference(s)
OmpFEnterobacteriaceaeDownregulationDrastic decrease in protein levels upon OmpX overexpressionWestern Blot[2]
OmpCEscherichia coliDownregulationDrastic decrease in protein levels upon OmpX overexpressionWestern Blot[2]
Omp36Enterobacter aerogenesDownregulationDecrease in protein levels upon OmpX overexpressionNot Specified[2]
FlhD (Flagellar master regulator)Uropathogenic E. coliPositive Regulation~2.5-fold decrease in transcription in ompX mutantqPCR[3]
FliA (Flagellar sigma factor)Uropathogenic E. coliPositive Regulation~2-fold decrease in transcription in ompX mutantqPCR[3]
FliC (Flagellin)Uropathogenic E. coliPositive Regulation~2-fold decrease in transcription in ompX mutantqPCR[3]
Curli (csgD, csgB)Extraintestinal pathogenic E. coliPositive Regulation (in ΔtolC background)Significant upregulation of transcription with OmpX overexpressionqRT-PCR[4]
Table 3: Regulation of OmpX Expression
Regulatory ProteinOrganismEffect on OmpXQuantitative ChangeExperimental MethodReference(s)
H-NS (Histone-like nucleoid-structuring protein)Escherichia coliNegative RegulationSignificant increase in ompX promoter activity in hns mutantβ-galactosidase assay[2]
MarA (Multiple antibiotic resistance activator)Escherichia coliPositive Regulation~2.5-fold increase in ompX promoter activity with salicylate induction (MarA-dependent)β-galactosidase assay[2]

Signaling and Regulatory Pathways Involving OmpX

The interactions of OmpX are embedded within complex regulatory networks that govern bacterial stress responses and virulence. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

OmpX_Stress_Response_Pathway cluster_stress Environmental Stress cluster_regulators Global Regulators cluster_porins Outer Membrane Porins Antibiotics Antibiotics OmpX OmpX Antibiotics->OmpX induces transcription Osmotic Stress Osmotic Stress Osmotic Stress->OmpX induces transcription Salicylate Salicylate marA marA Salicylate->marA induces marA->OmpX activates transcription hns hns hns->OmpX represses transcription OmpF OmpF OmpX->OmpF downregulates expression OmpC OmpC OmpX->OmpC downregulates expression OmpX_Virulence_Pathway cluster_flagella Flagellar Biosynthesis cluster_virulence Virulence OmpX OmpX FlhD FlhD (Master Regulator) OmpX->FlhD maintains transcription FliA FliA (Sigma Factor) FlhD->FliA activates transcription FliC FliC (Flagellin) FliA->FliC activates transcription Motility Motility FliC->Motility enables Internalization Host Cell Internalization Motility->Internalization contributes to CoIP_Workflow A Bacterial Cell Lysis (Non-denaturing conditions) B Incubation with anti-OmpX Antibody A->B C Addition of Protein A/G Beads B->C D Immunoprecipitation (Pull-down of OmpX complexes) C->D E Washing Steps (Remove non-specific binders) D->E F Elution of OmpX and Interacting Proteins E->F G Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) F->G qRTPCR_Workflow A RNA Extraction (from wild-type and ompX mutant strains) B DNase Treatment (Remove genomic DNA contamination) A->B C cDNA Synthesis (Reverse Transcription) B->C D Real-Time PCR (with primers for target and reference genes) C->D E Data Analysis (ΔΔCt method for relative quantification) D->E B2H_Workflow A Construct Plasmids: OmpX fused to T25 fragment Potential partner fused to T18 fragment B Co-transform Plasmids into a cya- E. coli reporter strain A->B C Plate on Selective Media (e.g., MacConkey agar with maltose) B->C D Observe Reporter Gene Expression (e.g., red colonies indicate interaction) C->D E Quantitative Analysis (β-galactosidase assay) D->E

References

OmpX: A Key Player in the Fortress of Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Outer Membrane Protein X in Bacterial Defense Mechanisms

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health. Understanding the molecular mechanisms that underpin this resistance is paramount for the development of novel therapeutic strategies. Among the various strategies employed by Gram-negative bacteria to evade the effects of antibiotics, the modulation of outer membrane permeability plays a crucial role. The Outer Membrane Protein X (OmpX), a small, eight-stranded β-barrel protein, has emerged as a key regulator of this process, contributing significantly to the multidrug resistance (MDR) phenotype observed in various pathogenic bacteria, including Escherichia coli, Enterobacter aerogenes, and Klebsiella pneumoniae. This technical guide provides a comprehensive overview of the structure, function, and regulatory networks of OmpX, with a focus on its intricate role in antibiotic resistance.

The Structural Basis of OmpX Function

OmpX is an integral outer membrane protein characterized by an eight-stranded antiparallel β-barrel structure. This structure forms a pore-like channel through the outer membrane. While OmpX itself is considered a pore-forming protein, its primary role in antibiotic resistance is not as a direct channel for antibiotic influx, but rather as a modulator of the expression of other major porins.[1][2]

OmpX and the Regulation of Outer Membrane Permeability

The principal mechanism by which OmpX contributes to antibiotic resistance is through its inverse relationship with the expression of the major outer membrane porins, OmpF and OmpC. These larger porins are the primary channels through which hydrophilic antibiotics, such as β-lactams and fluoroquinolones, enter the bacterial cell.[2][3]

Numerous studies have demonstrated that the overexpression of OmpX is frequently associated with a significant decrease in the levels of OmpF and OmpC.[2][4] This reduction in the number of entry points for antibiotics effectively decreases the permeability of the outer membrane to these drugs, leading to increased resistance. In multidrug-resistant clinical isolates of Enterobacter aerogenes, a noticeable decrease in major porins is often accompanied by an increase in OmpX expression.[1]

Quantitative Analysis of OmpX-Mediated Antibiotic Resistance

Table 1: MIC of β-Lactam Antibiotics in Enterobacter aerogenes Strains with Altered Porin and OmpX Expression

AntibioticStrain 810 (Low Porin/High OmpX clinical isolate) MIC (µg/mL)Strain 810-REV (Revertant with restored porin expression) MIC (µg/mL)E. aerogenes ATCC 13048 (Susceptible type strain) MIC (µg/mL)
Imipenem16≤11
Meropenem8≤0.25≤0.25
Cefepime810.5
Ceftazidime≥128≥128N/A
Cefotaxime≥64≥64N/A

Data compiled from a study on a clinical isolate of Enterobacter aerogenes and its revertant, where altered porin expression is linked to OmpX levels.[5]

Table 2: General Trends in Antibiotic Susceptibility with Altered OmpX Expression

Antibiotic ClassEffect of OmpX OverexpressionEffect of OmpX Knockout/Low Expression
β-LactamsIncreased MICGenerally Decreased MIC
FluoroquinolonesIncreased MICGenerally Decreased MIC

This table represents a generalized trend observed across multiple studies.[2][6]

Regulatory Networks Controlling OmpX Expression

The expression of ompX is tightly regulated by a complex network of transcription factors and small RNAs, allowing the bacterium to rapidly adapt to environmental stresses, including the presence of antibiotics.

Key Regulators of ompX Expression:
  • MarA: A global activator of antibiotic resistance genes, MarA positively regulates the transcription of ompX. This links OmpX expression to the broader multidrug resistance response.[3][4]

  • BaeSR: This two-component system acts as a negative regulator of ompX expression.[7]

  • H-NS: The histone-like nucleoid structuring protein H-NS also plays a role in the control of ompX expression.[2]

  • sRNAs: Small regulatory RNAs such as MicA, CyaR, and OxyS are involved in the post-transcriptional regulation of ompX mRNA stability.[7]

The interplay of these regulatory elements allows the bacterium to fine-tune the levels of OmpX in response to specific environmental cues, thereby modulating outer membrane permeability and antibiotic resistance.

OmpX_Regulation cluster_stress Environmental Stress cluster_regulators Regulatory Elements cluster_porins Outer Membrane Porins Antibiotics Antibiotics MarA MarA Antibiotics->MarA induces Oxidative_Stress Oxidative_Stress sRNAs MicA, CyaR, OxyS Oxidative_Stress->sRNAs induces Osmotic_Stress Osmotic_Stress Osmotic_Stress->MarA induces OmpX OmpX MarA->OmpX activates BaeSR BaeSR BaeSR->OmpX represses sRNAs->OmpX destabilizes mRNA OmpF_OmpC OmpF / OmpC OmpX->OmpF_OmpC represses Antibiotic_Resistance Antibiotic_Resistance OmpX->Antibiotic_Resistance promotes Antibiotic_Influx Antibiotic_Influx OmpF_OmpC->Antibiotic_Influx facilitates MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (Wild-type, OmpX OE, OmpX KO) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Antibiotic prep_dilutions->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Methodological & Application

Application Notes and Protocols for Cloning and Expression of Recombinant OmpX Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Outer membrane protein X (OmpX) is a small, eight-stranded β-barrel protein found in the outer membrane of various Gram-negative bacteria, including Escherichia coli. It is implicated in bacterial pathogenesis, including adhesion, invasion, and resistance to host defense mechanisms.[1][2][3] The ability to produce recombinant OmpX in a laboratory setting is crucial for a variety of research and development applications, from structural biology studies to its evaluation as a potential vaccine candidate and drug target.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and purification of recombinant OmpX protein, primarily using the E. coli expression system.

Applications of Recombinant OmpX

Recombinant OmpX is a valuable tool in several areas of research and drug development:

  • Virulence and Pathogenesis Studies: Recombinant OmpX can be used to study its role in bacterial infection. For instance, purified OmpX can be used in cell-based assays to investigate its interaction with host cells and its role in adhesion and invasion.[6]

  • Vaccine Development: As a conserved outer membrane protein, OmpX is an attractive target for vaccine development against pathogenic bacteria.[4][5][7] Recombinant OmpX can be used as an antigen to immunize animals and evaluate the resulting immune response and protective efficacy.[4]

  • Drug Target Identification and Screening: OmpX's role in virulence and antibiotic resistance makes it a potential target for novel antimicrobial drugs.[6] High-throughput screening assays can be developed using recombinant OmpX to identify compounds that inhibit its function.

  • Structural Biology: Purified and refolded recombinant OmpX is essential for structural studies, such as X-ray crystallography and NMR spectroscopy, which provide insights into its three-dimensional structure and function.

Quantitative Data Summary

The expression and purification of recombinant OmpX can be quantified at various stages. The following tables summarize typical data obtained from the protocols described below.

Table 1: Recombinant OmpX Expression and Purification Parameters
Parameter Typical Value/Range
Expression Host E. coli BL21(DE3) or C41(DE3)
Expression Vector pET-28b(+)
Inducer Concentration (IPTG) 0.1 - 1.0 mM
Induction Temperature 18-37 °C
Induction Time 4 - 16 hours
Typical Protein Yield (from inclusion bodies) 30 - 300 mg/L of culture (highly variable)[8]
Purity (after refolding and chromatography) >90%[9]
Refolding Yield ~10%

Signaling Pathway and Experimental Workflow

OmpX Regulatory Network

The expression of ompX is tightly regulated by a complex network of transcriptional and post-transcriptional regulators in response to environmental stress.

OmpX_Regulation Stress Environmental Stress (e.g., osmotic stress, antibiotics) EnvZ EnvZ Stress->EnvZ activates MarA MarA Stress->MarA induces OmpR OmpR-P EnvZ->OmpR phosphorylates ompX_gene ompX gene OmpR->ompX_gene activates MarA->ompX_gene activates HNS H-NS HNS->ompX_gene represses BaeSR BaeSR BaeSR->ompX_gene represses ompX_mRNA ompX mRNA ompX_gene->ompX_mRNA transcription OmpX_protein This compound ompX_mRNA->OmpX_protein translation sRNAs sRNAs (MicA, CyaR, OxyS) sRNAs->ompX_mRNA destabilize

Caption: Regulation of OmpX expression by various stress-induced factors.

Experimental Workflow for Recombinant OmpX Production

The overall process for producing recombinant OmpX is outlined in the following workflow.

Recombinant_OmpX_Workflow start Start cloning 1. Cloning ompX gene into pET-28b(+) start->cloning transformation 2. Transformation into E. coli BL21(DE3) cloning->transformation expression 3. Protein Expression and Induction (IPTG) transformation->expression harvesting 4. Cell Harvesting and Lysis expression->harvesting inclusion_bodies 5. Isolation of Inclusion Bodies harvesting->inclusion_bodies solubilization 6. Solubilization (8M Urea) inclusion_bodies->solubilization refolding 7. Refolding (e.g., Dialysis) solubilization->refolding purification 8. Purification (e.g., Ion Exchange) refolding->purification analysis 9. Analysis (SDS-PAGE, Western Blot) purification->analysis end End analysis->end

Caption: Workflow for recombinant this compound production.

Experimental Protocols

Protocol 1: Cloning of ompX Gene into pET-28b(+) Vector

This protocol describes the amplification of the ompX gene from E. coli and its insertion into the pET-28b(+) expression vector.

Materials:

  • E. coli genomic DNA

  • Phusion High-Fidelity DNA Polymerase

  • Forward and reverse primers for ompX with NdeI and XhoI restriction sites

  • pET-28b(+) vector

  • NdeI and XhoI restriction enzymes

  • T4 DNA Ligase

  • DH5α competent cells

  • LB agar plates with kanamycin (50 µg/mL)

Procedure:

  • PCR Amplification:

    • Set up a PCR reaction to amplify the ompX gene (coding sequence without the signal peptide).

    • Forward Primer (with NdeI site): 5'-CATATGGCTACATCAACGGTAACCG-3'

    • Reverse Primer (with XhoI site): 5'-CTCGAGTTAACCGGTAGCGGTGAAC-3'

    • Perform PCR with an annealing temperature of 58-62°C and an extension time of 30 seconds.

    • Analyze the PCR product on a 1% agarose gel to confirm the correct size (~441 bp).[10]

  • Restriction Digest:

    • Digest both the purified PCR product and the pET-28b(+) vector with NdeI and XhoI restriction enzymes at 37°C for 2-3 hours.[10]

    • Purify the digested PCR product and vector using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested ompX insert and pET-28b(+) vector at a 3:1 molar ratio.

    • Incubate with T4 DNA Ligase at 16°C overnight or at room temperature for 2-4 hours.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate at 37°C overnight.

  • Colony PCR and Sequencing:

    • Screen colonies by colony PCR using T7 promoter and T7 terminator primers to identify positive clones.

    • Isolate plasmid DNA from positive colonies and confirm the insert by Sanger sequencing.

Protocol 2: Expression and Purification of Recombinant OmpX

This protocol details the expression of OmpX in E. coli BL21(DE3) and its purification from inclusion bodies.

Materials:

  • pET-28b(ompX) plasmid

  • E. coli BL21(DE3) competent cells

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme)

  • Wash Buffer 1 (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100)

  • Wash Buffer 2 (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 M Urea)

  • Solubilization Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea, 10 mM DTT)

  • Refolding Buffer (20 mM Tris-HCl pH 8.5, 5 mM EDTA, 600 mM L-Arginine)

Procedure:

  • Transformation and Expression:

    • Transform the pET-28b(ompX) plasmid into E. coli BL21(DE3) competent cells.

    • Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture for 4-6 hours at 37°C or overnight at 18-25°C for potentially better folding.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of Lysis Buffer and incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

  • Inclusion Body Isolation:

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

    • Wash the pellet by resuspending in 30 mL of Wash Buffer 1, followed by centrifugation.

    • Repeat the wash step with 30 mL of Wash Buffer 2.

  • Solubilization and Refolding:

    • Resuspend the washed inclusion bodies in 10 mL of Solubilization Buffer and stir for 2-3 hours at room temperature.

    • Clarify the solution by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Refold the protein by drop-wise dilution of the solubilized protein into 1 L of vigorously stirring Refolding Buffer at 4°C.

    • Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.

  • Purification and Analysis:

    • Concentrate the refolded protein solution using tangential flow filtration or a similar method.

    • Further purify the refolded OmpX using ion-exchange chromatography followed by size-exclusion chromatography.

    • Analyze the purified protein by SDS-PAGE and Western blot to confirm its size and identity.

Protocol 3: Whole-Cell ELISA for OmpX Surface Display

This protocol can be adapted to quantify the surface expression of OmpX on E. coli.

Materials:

  • E. coli cells expressing OmpX

  • 96-well ELISA plate

  • Poly-L-lysine

  • Primary antibody against OmpX

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Blocking Buffer (PBS with 1% BSA)

Procedure:

  • Plate Coating and Cell Seeding:

    • Coat the wells of a 96-well plate with poly-L-lysine.

    • Wash the wells with PBS.

    • Add a suspension of E. coli cells expressing OmpX to the wells and allow them to adhere.

  • Blocking and Antibody Incubation:

    • Wash the wells with Wash Buffer to remove non-adherent cells.

    • Block non-specific binding sites with Blocking Buffer for 1 hour at room temperature.

    • Add the primary antibody against OmpX (diluted in Blocking Buffer) and incubate for 2 hours at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add the HRP-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature.

  • Detection and Measurement:

    • Wash the wells three times with Wash Buffer.

    • Add TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of surface-exposed OmpX.

References

Application Notes and Protocols for the Purification of Outer Membrane Protein X (OmpX) from Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Outer membrane protein X (OmpX) is a small, eight-stranded β-barrel protein found in the outer membrane of Escherichia coli and other Gram-negative bacteria. It is implicated in bacterial adhesion, invasion of host cells, and resistance to the host complement system, making it a potential target for the development of novel antibacterial agents. Recombinant overexpression of OmpX in E. coli typically results in its accumulation in insoluble inclusion bodies. This document provides a detailed protocol for the purification and refolding of OmpX from these inclusion bodies, followed by chromatographic steps to achieve high purity.

Data Presentation

A summary of the expected yield and purity at various stages of the OmpX purification process is presented in the table below. The initial amount of protein is based on a typical 1-liter culture of E. coli.

Purification StepTotal Protein (mg)OmpX (mg)Purity (%)Yield (%)
Solubilized Inclusion Bodies~100~50~50100
Anion-Exchange Chromatography (denatured)~45~38>8576
Refolding~38~30>8560
Size-Exclusion Chromatography (native)~25~24>9548

Note: The values presented are estimates and can vary depending on expression levels and specific experimental conditions.

Experimental Protocols

I. Expression and Inclusion Body Isolation

This protocol describes the expression of recombinant OmpX in E. coli and the subsequent isolation of inclusion bodies.

Materials:

  • E. coli strain BL21(DE3)pLysS transformed with an OmpX expression vector (e.g., pET-3b-OmpX)

  • Luria-Bertani (LB) broth

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Wash Buffer 1: Lysis Buffer with 2% (v/v) Triton X-100

  • Wash Buffer 2: Lysis Buffer

Procedure:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotics with a single colony of E. coli BL21(DE3)pLysS carrying the OmpX expression plasmid.

  • Incubate the culture overnight at 37°C with shaking.

  • The next day, inoculate 1 L of fresh LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.8-1.0.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to incubate the culture for 4-6 hours at 37°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice. Use multiple short bursts to prevent overheating of the sample.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Decant the supernatant and resuspend the pellet in 30 mL of Wash Buffer 1.

  • Incubate for 30 minutes at room temperature with gentle agitation to solubilize membrane fragments.

  • Centrifuge at 15,000 x g for 30 minutes at 4°C.

  • Decant the supernatant and resuspend the pellet in 30 mL of Wash Buffer 2 to remove residual detergent.

  • Centrifuge at 15,000 x g for 30 minutes at 4°C.

  • The resulting pellet contains the purified inclusion bodies.

II. Solubilization and Denaturing Anion-Exchange Chromatography

This section details the solubilization of OmpX from inclusion bodies and the initial purification step under denaturing conditions.

Materials:

  • OmpX inclusion body pellet

  • Solubilization Buffer: 8 M Urea, 20 mM Tris-HCl (pH 8.5)

  • Anion-Exchange Buffer A: 8 M Urea, 20 mM Tris-HCl (pH 8.5)

  • Anion-Exchange Buffer B: 8 M Urea, 20 mM Tris-HCl (pH 8.5), 1 M NaCl

  • Q Sepharose HP column (or equivalent strong anion-exchanger)

Procedure:

  • Resuspend the inclusion body pellet in 20 mL of Solubilization Buffer.

  • Stir at room temperature for 1-2 hours to ensure complete solubilization.

  • Remove any insoluble material by centrifugation at 48,000 x g for 30 minutes at 4°C.[1]

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Equilibrate a Q Sepharose HP column with 5 column volumes (CV) of Anion-Exchange Buffer A.

  • Load the solubilized OmpX solution onto the column.

  • Wash the column with 5 CV of Anion-Exchange Buffer A to remove unbound proteins.

  • Elute the bound OmpX with a linear gradient of 0-100% Anion-Exchange Buffer B over 10 CV.[2]

  • Collect fractions and analyze by SDS-PAGE to identify those containing OmpX.

  • Pool the fractions containing pure, unfolded OmpX. The yield of protein after this step is expected to be around 38 mg per liter of culture.[2]

III. Refolding of OmpX

This protocol describes the refolding of the denatured OmpX into its native conformation by rapid dilution.

Materials:

  • Purified, unfolded OmpX in 8 M Urea

  • Refolding Buffer: 20 mM Tris-HCl (pH 8.5), 5 mM EDTA, 600 mM L-Arginine, 2% (w/v) n-dodecyl-β-D-maltoside (DDM) or other suitable detergent.[1]

Procedure:

  • Cool the Refolding Buffer to 4°C.

  • Slowly add the unfolded OmpX solution to the chilled Refolding Buffer with vigorous stirring. A dilution factor of at least 20-fold is recommended to reduce the urea concentration effectively. The final protein concentration should be in the range of 0.1-0.5 mg/mL to minimize aggregation.

  • Continue to stir the solution at 4°C overnight (approximately 16 hours) to allow for proper refolding.[1]

  • Concentrate the refolded OmpX solution using an appropriate centrifugal concentrator (e.g., 10 kDa MWCO).

IV. Final Purification by Size-Exclusion Chromatography

The final polishing step to remove any aggregates and ensure a homogenous preparation of monomeric, refolded OmpX is performed by size-exclusion chromatography (SEC).

Materials:

  • Concentrated, refolded OmpX

  • SEC Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% (w/v) DDM

  • Superdex 200 or similar size-exclusion column

Procedure:

  • Equilibrate the size-exclusion column with at least 2 CV of SEC Buffer.

  • Filter the concentrated, refolded OmpX sample through a 0.22 µm syringe filter to remove any precipitated protein.

  • Load the filtered sample onto the equilibrated column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile by absorbance at 280 nm.

  • Analyze the collected fractions by SDS-PAGE to identify those containing pure, monomeric OmpX.

  • Pool the pure fractions and concentrate as needed.

Visualizations

OmpX_Purification_Workflow cluster_Expression Expression & Lysis cluster_IB Inclusion Body Processing cluster_Purification Purification cluster_Final Final Product Expr OmpX Expression in E. coli Harvest Cell Harvesting Expr->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis IB_Pellet Inclusion Body Pelleting Lysis->IB_Pellet IB_Wash Inclusion Body Washing (Triton X-100) IB_Pellet->IB_Wash IB_Sol Solubilization (8M Urea) IB_Wash->IB_Sol AEX Anion-Exchange Chromatography (Denatured) IB_Sol->AEX Refold Refolding (Rapid Dilution) AEX->Refold SEC Size-Exclusion Chromatography (Native) Refold->SEC Pure_OmpX Pure, Folded OmpX SEC->Pure_OmpX

Caption: Workflow for the purification of OmpX from E. coli.

Denaturing_Anion_Exchange cluster_Input Input cluster_Chromatography Anion-Exchange Chromatography cluster_Output Output Solubilized_IB Solubilized Inclusion Bodies in 8M Urea Load Load Sample Solubilized_IB->Load Equilibrate Equilibrate Column (Buffer A) Equilibrate->Load Wash Wash (Buffer A) Load->Wash Elute Elute (Gradient of Buffer B) Wash->Elute Unfolded_OmpX Unfolded OmpX Elute->Unfolded_OmpX

Caption: Denaturing anion-exchange chromatography of OmpX.

Refolding_and_SEC Unfolded_OmpX Purified Unfolded OmpX in 8M Urea Refolding_Step Rapid Dilution into Refolding Buffer Unfolded_OmpX->Refolding_Step Concentration Concentration Refolding_Step->Concentration SEC_Step Size-Exclusion Chromatography Concentration->SEC_Step Pure_Folded_OmpX Pure, Monomeric, Folded OmpX SEC_Step->Pure_Folded_OmpX

Caption: Refolding and final purification of OmpX.

References

Crystallization of the Outer Membrane Protein OmpX: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of the Escherichia coli outer membrane protein X (OmpX), a key virulence factor and a potential target for drug development. The methodologies outlined are compiled from established crystallization strategies for OmpX and its homologs, with a focus on reproducibility and optimization.

Introduction

OmpX is an eight-stranded β-barrel integral membrane protein that plays a role in bacterial adhesion, invasion, and resistance to the host's complement system.[1][2] Its structure is of significant interest for understanding bacterial pathogenesis and for the structure-based design of novel therapeutics. The crystallization of membrane proteins like OmpX presents unique challenges due to their amphipathic nature and propensity to aggregate when removed from their native lipid environment.

The protocols described herein are based on the successful crystallization of OmpX, which yielded a 1.9 Å resolution crystal structure, and a homologous protein, OmpW.[1][3] A key strategy highlighted is the expression of OmpX in inclusion bodies, followed by a robust refolding and purification procedure.[4]

Experimental Overview and Key Considerations

The general workflow for OmpX crystallization involves several critical stages, each with important considerations for success.

OmpX_Crystallization_Workflow cluster_Expression Protein Expression cluster_Purification Purification and Refolding cluster_Crystallization Crystallization Expression Overexpression of OmpX (His100Asn mutant) in E. coli Inclusion_Bodies Formation of Inclusion Bodies Expression->Inclusion_Bodies Solubilization Solubilization of Inclusion Bodies (e.g., 6 M Guanidine-HCl) Inclusion_Bodies->Solubilization Purification_Denatured Purification of Denatured Protein (e.g., Ni-NTA) Solubilization->Purification_Denatured Refolding Refolding in Detergent Micelles (e.g., LDAO) Purification_Denatured->Refolding Concentration Protein Concentration Refolding->Concentration Vapor_Diffusion Vapor Diffusion Crystallization Concentration->Vapor_Diffusion Optimization Crystal Optimization Vapor_Diffusion->Optimization XRay_Diffraction XRay_Diffraction Optimization->XRay_Diffraction X-ray Diffraction Data Collection

Caption: General experimental workflow for OmpX crystallization.

Critical Consideration: The His100Asn Mutation

A significant breakthrough in obtaining high-quality crystals of OmpX was the introduction of a point mutation, replacing histidine at position 100 with asparagine (His100Asn). This mutation dramatically improved the quality of the crystals, leading to a high-resolution structure.[1][2] It is highly recommended to use this mutant for crystallization trials.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the expression, purification, and crystallization of OmpX and its homolog, OmpW. These values should be used as a starting point for optimization.

Table 1: OmpX (His100Asn) Expression and Purification Parameters
ParameterValue/ConditionNotes
Expression HostE. coli-
Expression FormInclusion BodiesFacilitates high yield and initial purity.
Solubilization Buffer6 M Guanidine-HCl, 500 mM NaCl, 10% (w/v) Glycerol, 50 mM Tris-HCl pH 8.0For solubilizing inclusion bodies.
Purification MethodNi-NTA Affinity Chromatography (for His-tagged protein)Under denaturing conditions.
ElutionLinear gradient of 0-500 mM imidazole in solubilization buffer-
Refolding Detergent1% (w/v) Lauryldimethylamine N-oxide (LDAO)Refolding is achieved by rapid dilution.
Final Protein Concentration9-10 mg/mLFor setting up crystallization trials.
Table 2: Crystallization Conditions for OmpX and OmpW
ParameterOmpX (from PDB 1QJ8 initial screen)OmpW (Optimized Condition)Notes
Precipitant 30% (v/v) 2-propanol17% (w/v) PEG 3350OmpW conditions provide a good starting point for OmpX optimization.
Salt -0.3 M (NH₄)₂SO₄-
Buffer -0.1 M Bis-Tris propane pH 9.0pH is a critical parameter to screen.
Additive 20% (v/v) Glycerol-Glycerol can act as a cryoprotectant and improve crystal quality.
pH 4.69.0A wide pH range should be screened.
Temperature Not specified277 K (4°C)Lower temperatures can improve crystal size and stability.[3]
Method Not specifiedHanging-drop vapor diffusionA common and effective method for membrane proteins.
Protein Concentration Not specified9 mg/mLOptimal protein concentration needs to be determined empirically.
Detergent in Protein Sample Not specified0.1% LDAODetergent concentration should be kept above the critical micelle concentration (CMC).

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the expression, purification, refolding, and crystallization of OmpX.

Protocol 1: Expression and Purification of OmpX (His100Asn) from Inclusion Bodies

This protocol is adapted from the strategy described for OmpX and OmpW.[3][4]

1. Transformation and Expression: a. Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the OmpX (His100Asn) gene, preferably with an N-terminal His-tag. b. Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8. c. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for 3-4 hours. d. Harvest the cells by centrifugation.

2. Inclusion Body Isolation: a. Resuspend the cell pellet in a lysis buffer (e.g., PBS with 1% Triton X-100) and lyse the cells by sonication or high-pressure homogenization. b. Centrifuge the lysate to pellet the inclusion bodies. c. Wash the inclusion body pellet several times with a buffer containing a low concentration of a mild detergent (e.g., Triton X-100) and then with water to remove the detergent.

3. Solubilization and Purification: a. Solubilize the washed inclusion bodies in a buffer containing 6 M Guanidine-HCl. b. Clarify the solubilized protein by centrifugation. c. Apply the supernatant to a Ni-NTA affinity column equilibrated with the solubilization buffer. d. Wash the column extensively with the solubilization buffer. e. Elute the denatured OmpX protein using a linear gradient of imidazole (0-500 mM) in the solubilization buffer. f. Pool the fractions containing the purified OmpX.

Protocol 2: Refolding of OmpX

This protocol is crucial for obtaining properly folded and active OmpX.

OmpX_Refolding_Protocol Denatured_Protein Purified Denatured OmpX in 6 M Guanidine-HCl Rapid_Dilution Rapid Dilution (1:20 ratio) Denatured_Protein->Rapid_Dilution Refolding_Buffer Refolding Buffer (1% LDAO, 20 mM Tris pH 8.0, 1 mM EDTA) Refolding_Buffer->Rapid_Dilution Dialysis Dialysis against 0.1% LDAO buffer Rapid_Dilution->Dialysis Concentration Concentration to 9-10 mg/mL Dialysis->Concentration Folded_Protein Folded, Monodisperse OmpX-Detergent Complex Concentration->Folded_Protein

Caption: Step-by-step refolding protocol for OmpX.

1. Rapid Dilution: a. Prepare a refolding buffer containing 1% (w/v) LDAO, 1 mM EDTA, and 20 mM Tris-HCl pH 8.0, and cool it on ice. b. Rapidly dilute the purified, denatured OmpX solution (at approximately 10 mg/mL) into the ice-cold refolding buffer at a 1:20 ratio with vigorous stirring.

2. Dialysis: a. Dialyze the diluted protein solution overnight against a large volume of a buffer containing 20 mM Tris pH 8.0, 1 mM EDTA, and 0.1% LDAO to remove the denaturant.

3. Concentration: a. Concentrate the refolded protein to a final concentration of 9-10 mg/mL using a suitable concentration device (e.g., centrifugal filters). b. It is advisable to check for protein aggregation at this stage using techniques like dynamic light scattering (DLS).

Protocol 3: Crystallization of OmpX by Vapor Diffusion

This protocol provides a starting point for crystallization screening based on the successful crystallization of OmpW.

1. Setting up Crystallization Plates: a. Use the hanging-drop vapor diffusion method. b. The reservoir solution should contain the precipitant, salt, and buffer. A good starting point is 17% (w/v) PEG 3350, 0.3 M (NH₄)₂SO₄, and 0.1 M Bis-Tris propane pH 9.0. c. Pipette 1 µL of the concentrated, refolded this compound solution (9 mg/mL in 20 mM Tris pH 8, 150 mM NaCl, 1 mM EDTA, 0.1% LDAO) onto a siliconized coverslip. d. Add 1 µL of the reservoir solution to the protein drop. e. Invert the coverslip and seal the well of the crystallization plate.

2. Incubation and Observation: a. Incubate the crystallization plates at a constant temperature, for example, 4°C (277 K).[3] b. Regularly monitor the drops for crystal growth over several days to weeks.

Optimization Strategies

If initial crystallization trials are unsuccessful or yield poor-quality crystals, consider the following optimization strategies:

  • Vary Precipitant Concentration: Screen a range of PEG 3350 concentrations (e.g., 12-22%).

  • Screen Different Precipitants: Test other PEGs of different molecular weights and other classes of precipitants.

  • pH Screening: Screen a wide range of pH values (e.g., 5.0 to 9.5) using different buffer systems.

  • Additive Screens: Test various additives, such as small molecules or different salts, that can influence crystal contacts.

  • Detergent Exchange: While LDAO is a good starting point, other detergents can be screened for their ability to promote crystallization.

  • Protein Concentration: Vary the protein concentration in the crystallization drops.

By systematically applying these protocols and optimization strategies, researchers can increase the likelihood of obtaining high-quality crystals of OmpX suitable for X-ray diffraction and subsequent structural studies, ultimately aiding in the development of novel antibacterial agents.

References

Application Notes and Protocols for Studying OmpX Protein Folding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Outer membrane protein X (OmpX) is a small, eight-stranded β-barrel protein found in the outer membrane of Gram-negative bacteria like Escherichia coli.[1][2] It serves as an excellent model system for studying the folding and insertion of β-barrel membrane proteins due to its relatively simple structure and high expression levels.[1][3] Understanding the mechanisms of OmpX folding is crucial for developing novel antimicrobial agents that target outer membrane protein assembly and for various biotechnological applications, such as surface display and engineered nanopores.[1][4][5][6]

These application notes provide an overview of common techniques and detailed protocols for studying the folding of OmpX both in vitro and in vivo.

Key Techniques for Studying OmpX Folding

Several biophysical and biochemical techniques are employed to monitor the folding of OmpX. The choice of method depends on the specific aspect of the folding process being investigated, such as kinetics, stability, or structural changes.

  • SDS-PAGE Mobility Shift Assay: This is a widely used and robust method to differentiate between the folded and unfolded states of OmpX. The compact, folded β-barrel structure is more stable in the presence of sodium dodecyl sulfate (SDS) at room temperature and migrates differently on a polyacrylamide gel compared to the unfolded protein. The unfolded form is typically obtained by boiling the sample in SDS. This difference in migration allows for the quantification of the folded fraction over time.[1][4][7][8]

  • Tryptophan Fluorescence Spectroscopy: OmpX contains tryptophan residues whose fluorescence properties are sensitive to their local environment.[9] As the protein folds and these residues move from a polar (aqueous or urea) to a non-polar (detergent micelle or lipid bilayer) environment, a blue shift in the maximum emission wavelength and a change in fluorescence intensity can be observed. This technique is particularly useful for real-time monitoring of folding kinetics.[8][9]

  • Circular Dichroism (CD) Spectroscopy: Far-UV CD spectroscopy can be used to monitor changes in the secondary structure of OmpX during folding. The characteristic β-sheet spectrum of the folded protein can be distinguished from the random coil spectrum of the unfolded state.[9]

  • Molecular Dynamics (MD) Simulations: Computational approaches, such as MD simulations, provide insights into the dynamics of OmpX folding and its interactions with the lipid or detergent environment at an atomic level.[1][4][8]

Experimental Protocols

Protocol 1: In Vitro Folding of OmpX using SDS-PAGE Mobility Shift Assay

This protocol describes the folding of urea-denatured OmpX into detergent micelles, followed by analysis using SDS-PAGE.

1. Expression and Purification of OmpX in Inclusion Bodies:

  • OmpX is typically expressed in E. coli strains (e.g., BL21) without its native signal peptide, leading to its accumulation in inclusion bodies.[1][10]

  • Harvest the cells by centrifugation.

  • Lyse the cells (e.g., by sonication or French press) in a suitable buffer.

  • Wash the inclusion bodies extensively to remove cellular debris and impurities. A series of washes with buffers containing low concentrations of detergent (e.g., Triton X-100) and/or urea can be performed.

  • Solubilize the washed inclusion bodies in a buffer containing a high concentration of denaturant (e.g., 8 M urea or 6 M guanidinium chloride).

  • Clarify the solubilized protein by ultracentrifugation to remove any remaining aggregates.

2. In Vitro Folding Assay:

  • Initiate the folding reaction by rapidly diluting the denatured OmpX into a refolding buffer containing a detergent, such as 1-dodecyl-β-D-maltoside (DDM) or lauryldimethylamine N-oxide (LDAO), to a final protein concentration in the low micromolar range. The folding buffer should be maintained at a controlled temperature (e.g., 15-25°C).[1][8]

  • At specific time points (e.g., 0, 1, 2, 5, 10, 20, 40, 60 minutes), take aliquots of the folding reaction.

  • Quench the folding reaction by mixing the aliquot with an equal volume of ice-cold SDS-PAGE sample buffer (non-reducing and without boiling).[1]

  • As a control for the unfolded state, boil a sample of the folded protein in SDS-PAGE sample buffer for 5-10 minutes at 95°C.[8]

  • Analyze the samples by SDS-PAGE (e.g., 12-15% polyacrylamide gel). The folded OmpX will migrate faster than the heat-denatured, unfolded OmpX.

3. Data Analysis:

  • Stain the gel with a suitable stain (e.g., Coomassie Brilliant Blue).

  • Image the gel and perform densitometry on the bands corresponding to the folded and unfolded states using software like ImageJ.[4]

  • Calculate the fraction of folded protein at each time point using the following equation: Fraction Folded = (Intensity of Folded Band) / (Intensity of Folded Band + Intensity of Unfolded Band)

  • Plot the fraction of folded protein against time.

  • Determine the folding rate constant (k) and the folding yield (A) by fitting the data to a single exponential function: Fraction Folded(t) = A * (1 - e^(-kt))[4]

Protocol 2: In Vivo Folding Analysis of OmpX

This protocol assesses the folding of OmpX within the native environment of the E. coli outer membrane.

1. Expression of OmpX Variants:

  • Express OmpX variants (with its native signal peptide for targeting to the outer membrane) in an appropriate E. coli strain (e.g., a strain lacking endogenous OmpX to avoid interference).[4]

2. Outer Membrane Isolation:

  • Harvest the cells expressing the OmpX variants.

  • Perform cell lysis and fractionation to isolate the outer membrane fraction. This typically involves sonication or French press followed by differential centrifugation, often including a sucrose density gradient centrifugation step.

3. Analysis of Folding Status:

  • Resuspend the isolated outer membrane fraction in a suitable buffer.

  • Take aliquots of the membrane suspension.

  • To one aliquot, add SDS-PAGE sample buffer and do not heat. This sample will show the folded state.

  • To another aliquot, add SDS-PAGE sample buffer and heat at 95°C for 10 minutes. This will denature the folded protein and serve as the unfolded control.[10]

  • A urea wash can also be performed on the outer membrane preparations. Properly inserted and folded OmpX should resist extraction by urea.[4][10]

  • Analyze the samples by SDS-PAGE and Western blotting using an antibody against OmpX or a tag.

  • The presence of the faster-migrating band in the unheated sample, which shifts to the slower-migrating position upon heating, indicates successful folding and insertion into the outer membrane in vivo.[4]

Data Presentation

The following table summarizes representative quantitative data on the folding kinetics of wild-type OmpX and some of its variants with insertions in the extracellular loops. This data is illustrative and based on findings from literature where the impact of loop modifications on folding was studied.[1][4][7]

OmpX VariantInsertion in LoopFolding Rate Constant (k) (min⁻¹)Folding Yield (%)Reference
Wild-typeNone0.1 - 0.380 - 95[4][7]
APGPAx1Loop 3> 0.5 (fast-folding)~90[4][7]
SPLATx4Loop 2< 0.05 (slow-folding)< 50[4][7]

Note: The exact values can vary depending on the specific experimental conditions (e.g., temperature, detergent concentration, lipid composition).

Visualizations

Experimental Workflow Diagrams

InVitro_OmpX_Folding_Workflow cluster_prep Protein Preparation cluster_folding Folding Assay cluster_analysis Analysis expr OmpX Expression (in E. coli, no signal peptide) lysis Cell Lysis expr->lysis ib_wash Inclusion Body Washing lysis->ib_wash solubilize Solubilization (8M Urea) ib_wash->solubilize dilution Rapid Dilution into Refolding Buffer (with detergent) solubilize->dilution sampling Time-course Sampling dilution->sampling quenching Quenching (ice-cold SDS buffer) sampling->quenching sds_page SDS-PAGE Analysis (unheated vs. heated samples) quenching->sds_page densitometry Densitometry of Folded & Unfolded Bands sds_page->densitometry kinetics Kinetic Analysis (Fitting to exponential function) densitometry->kinetics

Caption: Workflow for in vitro OmpX folding analysis.

InVivo_OmpX_Folding_Workflow cluster_expression In Vivo Expression cluster_fractionation Cell Fractionation cluster_analysis_vivo Analysis expr_vivo OmpX Expression in E. coli (with signal peptide) lysis_vivo Cell Lysis expr_vivo->lysis_vivo om_isolation Outer Membrane Isolation (Sucrose Gradient Centrifugation) lysis_vivo->om_isolation sample_prep Sample Preparation (Unheated vs. Heated) om_isolation->sample_prep sds_page_wb SDS-PAGE & Western Blot sample_prep->sds_page_wb result Detection of Folded (faster migrating) OmpX sds_page_wb->result

Caption: Workflow for in vivo OmpX folding analysis.

Logical Relationship Diagram

OmpX_Folding_Factors loop_length Extracellular Loop Length folding_rate Folding Rate loop_length->folding_rate Large hydrophilic inserts decrease rate hydrophobicity Loop Hydrophobicity folding_yield Folding Yield hydrophobicity->folding_yield temp Temperature temp->folding_rate detergent Detergent/Lipid Environment detergent->folding_yield stability Protein Stability folding_rate->stability folding_yield->stability

Caption: Factors affecting OmpX folding outcomes.

References

Application of OmpX in Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Outer membrane protein X (OmpX) is a small, highly conserved β-barrel protein found in the outer membrane of various Gram-negative bacteria. Its surface exposure and involvement in bacterial pathogenesis make it an attractive target for vaccine development. OmpX can be utilized in several vaccine strategies, including as a subunit vaccine, a component of Outer Membrane Vesicle (OMV) vaccines, and as a carrier for delivering heterologous antigens. This document provides detailed application notes and protocols for researchers interested in leveraging OmpX for vaccine development.

OmpX as a Vaccine Antigen

OmpX can be used as a recombinant protein subunit vaccine or as a component of OMV-based vaccines. Its inherent immunogenicity can elicit both humoral and cellular immune responses.

Immunogenicity and Efficacy Data (Illustrative Examples from other OMPs)

Table 1: Humoral Immune Response to OMP-Based Vaccines in Mice

OMP AntigenImmunization Dose & ScheduleAdjuvantPeak Mean IgG TiterReference
OmpC-EP (E. coli)100 µ g/mouse , 2 intraperitoneal injections at a 10-day intervalFreund's Adjuvant1:3000[1][2]
OmpF (E. coli)Not SpecifiedFreund's Adjuvant>1:10,000[3]
OmpK/Omp22 (fused) (A. baumannii)Not SpecifiedNot SpecifiedNot Specified[4][5]
OMPs (B. bronchiseptica)25-50 µg/mLNot Specified>1:8192[6]

Table 2: Cellular Immune Response to OMP-Based Vaccines in Mice

OMP AntigenStimulationCytokine ProfileAssayReference
OmpA & OmpK36 (K. pneumoniae) DNA VaccineIn vivoMixed Th1/Th2 (High IL-12, IL-10; Low IFN-γ)Cytokine ELISA[6][7][8]
PhoE (K. pneumoniae)In vitro (splenocytes)Mixed Th1/Th2 (High IFN-γ, IL-4)Cytokine ELISA[9]

Table 3: Protective Efficacy of OMP-Based Vaccines in Murine Challenge Models

OMP AntigenChallenge Strain & DoseProtection Rate (%)Bacterial Load ReductionReference
OmpC-EP (E. coli)E. coli Y17 (1.0 x 10⁸ CFU/mL)62.5%Not Specified[1][2]
OmpF (E. coli)E. coli PCN033 (2.5 x 10⁷ CFU)87.5%Not Specified[3]
OmpK/Omp22 (fused) (A. baumannii)Clinical isolate of A. baumanniiSignificantly greater than individual proteinsSignificant reduction in blood[4][5]
OMPs (B. bronchiseptica)B. bronchiseptica (10 x LD₅₀)>90%Not Specified[6]

OmpX in Outer Membrane Vesicle (OMV) Vaccines

OMVs are naturally secreted nanostructures from Gram-negative bacteria that are inherently immunogenic due to the presence of various pathogen-associated molecular patterns (PAMPs), including outer membrane proteins like OmpX. OmpX has been found to be enriched in OMVs from certain strains, making OMVs an excellent platform for delivering OmpX in its native conformation.[10]

OMV-Based Vaccine Workflow

OMV_Vaccine_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_formulation Vaccine Formulation Bacterial_Culture Bacterial Culture (e.g., E. coli) OMV_Induction OMV Induction (Optional) Bacterial_Culture->OMV_Induction OMV_Harvest Harvest Supernatant OMV_Induction->OMV_Harvest Filtration Filtration (0.22 µm) OMV_Harvest->Filtration Concentration Concentration (e.g., Ultrafiltration) Filtration->Concentration Purification Purification (e.g., Ultracentrifugation, Size Exclusion Chromatography) Concentration->Purification Characterization Characterization (TEM, DLS, Protein Profile) Purification->Characterization Formulation Formulation with Adjuvant (Optional) Characterization->Formulation QC Quality Control Formulation->QC

Workflow for the production of OMV-based vaccines.

OmpX as a Carrier for Heterologous Antigens

The surface-exposed loops of OmpX can be engineered to display foreign antigens, creating a chimeric protein that can be incorporated into the outer membrane or OMVs. This approach leverages the immunogenicity of OmpX and the OMV platform to enhance the immune response against the displayed heterologous antigen.

Logic for Engineering OmpX as an Antigen Carrier

OmpX_Carrier_Logic Identify_Antigen Identify Heterologous Antigen Epitope Select_Loop Select Surface-Exposed Loop of OmpX Identify_Antigen->Select_Loop Genetic_Fusion Genetically Fuse Antigen Epitope into OmpX Loop Select_Loop->Genetic_Fusion Express_Fusion Express Chimeric OmpX in E. coli Genetic_Fusion->Express_Fusion Incorporate_OM Incorporation into Outer Membrane/OMVs Express_Fusion->Incorporate_OM Immunization Immunization Incorporate_OM->Immunization Immune_Response Generation of Antibodies against Heterologous Antigen Immunization->Immune_Response

Logic for using OmpX as a carrier for heterologous antigens.

Experimental Protocols

Protocol 1: Recombinant OmpX Expression and Purification

This protocol is adapted from general methods for recombinant outer membrane protein expression in E. coli.[2][11][12]

1. Cloning and Vector Selection:

  • Amplify the ompX gene from the bacterial strain of interest using PCR.
  • Clone the PCR product into a suitable expression vector, such as the pET series (e.g., pET-28a for an N-terminal His-tag).
  • Verify the construct by restriction digestion and sequencing.

2. Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • The next day, inoculate 1 L of LB broth with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.

3. Purification (from inclusion bodies):

  • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors).
  • Sonicate the cell suspension on ice to lyse the cells and shear DNA.
  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
  • Wash the inclusion bodies twice with a wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 2 M urea, 1% Triton X-100).
  • Solubilize the washed inclusion bodies in a solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M urea, 10 mM imidazole).
  • Clarify the solubilized protein by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Purify the His-tagged OmpX using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.
  • Refold the purified OmpX by dialysis against a refolding buffer with decreasing concentrations of urea.
  • Analyze the purified protein by SDS-PAGE and Western blot.

Protocol 2: Mouse Immunization with Recombinant OmpX

This protocol provides a general guideline for subcutaneous immunization of mice.[13][14][15]

1. Antigen Preparation:

  • Dilute the purified recombinant OmpX to the desired concentration (e.g., 100-200 µg/mL) in sterile phosphate-buffered saline (PBS).
  • Emulsify the OmpX solution with an equal volume of a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for booster immunizations).

2. Immunization Schedule:

  • Day 0 (Primary Immunization): Inject 6-8 week old female BALB/c mice subcutaneously at two sites on the back with 100 µL of the OmpX-adjuvant emulsion (containing 10 µg of OmpX).
  • Day 14 (First Booster): Administer a booster injection with 100 µL of OmpX emulsified in Freund's Incomplete Adjuvant.
  • Day 28 (Second Booster): Administer a second booster injection as on Day 14.

3. Sample Collection:

  • Collect blood samples via tail bleed or retro-orbital bleeding at pre-immunization (Day 0) and 10-14 days after each booster immunization.
  • Separate the serum and store at -20°C or -80°C for antibody analysis.
  • At the end of the experiment (e.g., Day 42), euthanize the mice and harvest spleens for T-cell analysis.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-OmpX Antibodies

This indirect ELISA protocol is for the detection of OmpX-specific antibodies in mouse serum.

1. Plate Coating:

  • Coat a 96-well microtiter plate with 100 µL/well of recombinant OmpX (1-5 µg/mL in PBS) and incubate overnight at 4°C.

2. Blocking:

  • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).
  • Block the wells with 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

3. Antibody Incubation:

  • Wash the plate three times with PBST.
  • Add 100 µL/well of serially diluted mouse serum (starting from 1:100) in blocking buffer and incubate for 1-2 hours at room temperature. Include pre-immune serum as a negative control.

4. Secondary Antibody Incubation:

  • Wash the plate three times with PBST.
  • Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (diluted according to the manufacturer's instructions) in blocking buffer and incubate for 1 hour at room temperature.

5. Detection:

  • Wash the plate five times with PBST.
  • Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding 50 µL/well of 2N H₂SO₄.
  • Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution giving an absorbance value significantly above the background.

Protocol 4: In Vitro T-Cell Activation Assay

This protocol outlines the restimulation of splenocytes from immunized mice to assess the T-cell response.

1. Splenocyte Isolation:

  • Aseptically harvest spleens from immunized and control mice.
  • Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two microscope slides in RPMI-1640 medium.
  • Lyse red blood cells using ACK lysis buffer.
  • Wash the splenocytes twice with RPMI-1640 and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol).
  • Count the viable cells using a hemocytometer and trypan blue exclusion.

2. T-Cell Stimulation:

  • Plate the splenocytes in a 96-well round-bottom plate at a density of 2 x 10⁵ cells/well.
  • Stimulate the cells with recombinant OmpX (e.g., 5-10 µg/mL).
  • Include a positive control (e.g., Concanavalin A, 5 µg/mL) and a negative control (medium only).
  • Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

3. Analysis of T-Cell Activation:

  • Cytokine Production: After incubation, centrifuge the plate and collect the supernatants. Measure the concentration of cytokines (e.g., IFN-γ, IL-4) in the supernatants using a commercial ELISA kit.
  • T-Cell Proliferation: Add a proliferation indicator such as BrdU or [³H]-thymidine during the last 18-24 hours of culture and measure incorporation. Alternatively, label cells with CFSE before stimulation and measure dye dilution by flow cytometry.
  • Activation Marker Expression: After stimulation, stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69) and analyze by flow cytometry.

Signaling Pathway in OmpX-Mediated Immunity

The immunogenicity of OmpX, particularly within an OMV context, is initiated by the recognition of PAMPs by Pattern Recognition Receptors (PRRs) on antigen-presenting cells (APCs) such as dendritic cells and macrophages.

Immune_Signaling cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response OmpX_OMV OmpX/OMV APC Antigen Presenting Cell (e.g., Dendritic Cell) OmpX_OMV->APC Phagocytosis PRR PRR Recognition (e.g., TLRs) APC->PRR Activation APC Activation & Cytokine Release PRR->Activation Antigen_Presentation Antigen Presentation (MHC-II) Activation->Antigen_Presentation T_Helper_Cell Naive CD4+ T-Cell Antigen_Presentation->T_Helper_Cell Th_Activation Th1/Th2 Differentiation T_Helper_Cell->Th_Activation B_Cell B-Cell Th_Activation->B_Cell Help CTL Cytotoxic T-Lymphocyte Th_Activation->CTL Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Antibodies Anti-OmpX Antibodies Plasma_Cell->Antibodies

Simplified signaling pathway of the immune response to OmpX.

Conclusion

OmpX presents a promising avenue for the development of effective vaccines against Gram-negative bacterial infections. Its application as a subunit antigen, a key component of immunogenic OMVs, or as a carrier for heterologous antigens offers versatility in vaccine design. The protocols and data presented here provide a foundational framework for researchers to explore the full potential of OmpX in their vaccine development programs. Further research is warranted to establish OmpX-specific immunogenicity and efficacy data to advance OmpX-based vaccines toward clinical application.

References

Application Notes and Protocols for OmpX-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Outer membrane protein X (OmpX) is a highly conserved integral outer membrane protein found in various Gram-negative bacteria, including pathogenic species like Escherichia coli, Yersinia pestis, and Salmonella enterica.[1][2] Its strategic location and crucial roles in bacterial pathogenesis make it an attractive target for the development of novel antimicrobial agents. OmpX is implicated in several virulence-related functions, including adhesion to and invasion of host cells, as well as resistance to the host's complement system.[1][3][4] By targeting OmpX, it is possible to disrupt these key pathogenic processes, potentially restoring bacterial susceptibility to existing antibiotics or acting as a standalone therapy.

These application notes provide a comprehensive overview of the methodologies and protocols required to identify and characterize inhibitors of OmpX. The subsequent sections detail protocols for OmpX expression and purification, followed by a suite of assays designed to assess its function and inhibition.

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the key signaling pathway involving OmpX in bacterial pathogenesis and the general workflow for OmpX-targeted drug discovery.

OmpX_Signaling_Pathway cluster_host Host Cell OmpX OmpX Host_Receptor Host Cell Receptor OmpX->Host_Receptor Adhesion/ Invasion Complement Complement System OmpX->Complement Resistance Virulence_Factors Other Virulence Factors Internalization Internalization Virulence_Factors->Internalization Host_Receptor->Internalization Triggers

Caption: OmpX-mediated pathogenesis signaling pathway.

Drug_Discovery_Workflow Target_Validation Target Validation (OmpX) Assay_Development Assay Development Target_Validation->Assay_Development HS HS Assay_Development->HS HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: General workflow for OmpX-targeted drug discovery.

Experimental Protocols

Recombinant OmpX Expression and Purification

A robust and scalable method for producing pure, functional OmpX is fundamental for in vitro screening and characterization of inhibitors. The following protocol is adapted for high-yield expression in E. coli and subsequent purification.[5][6][7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the OmpX gene with a purification tag (e.g., pET vector with a His-tag)

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNase I)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing and buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

Protocol:

  • Transform the OmpX expression vector into a suitable E. coli expression strain.

  • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce OmpX expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 37°C or overnight at 18-25°C.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to pellet cellular debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged OmpX with elution buffer.

  • Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

  • Assess protein purity and concentration using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

High-Throughput Screening (HTS) for OmpX Inhibitors

Identifying novel OmpX inhibitors requires screening large compound libraries. The following protocols are designed for a high-throughput format.

This assay measures the ability of a compound to inhibit OmpX-mediated pore formation in a lipid bilayer.[8][9]

Materials:

  • Purified recombinant OmpX

  • Lipids (e.g., E. coli polar lipid extract)

  • Fluorescent dye (e.g., calcein)

  • Quencher (e.g., CoCl2)

  • Assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Compound library

  • 384-well microplates

  • Fluorescence plate reader

Protocol:

  • Prepare liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., 50 mM calcein).

  • Incorporate purified OmpX into the liposomes.

  • Dispense the OmpX-containing liposomes into 384-well plates.

  • Add compounds from the library to the wells.

  • Incubate for a defined period to allow for compound binding and inhibition.

  • Induce a change in the liposome environment that would normally cause OmpX to form pores (e.g., a pH shift or addition of a specific ligand, if known).

  • Measure the fluorescence intensity. Inhibition of pore formation will result in a lower fluorescence signal as the dye remains quenched within the liposomes.

  • Calculate the percentage of inhibition for each compound.

These cell-based assays assess the ability of compounds to block OmpX-mediated attachment to and entry into host cells.[10][11][12][13][14]

Materials:

  • Bacterial strain expressing OmpX (e.g., pathogenic E. coli)

  • Host cell line (e.g., HeLa or Caco-2 cells)

  • Cell culture medium and supplements

  • Compound library

  • Gentamicin

  • Triton X-100

  • 96-well cell culture plates

  • Plate reader for absorbance or fluorescence, or a colony counter.

Protocol for Adhesion Assay:

  • Seed host cells in 96-well plates and grow to confluence.

  • Pre-incubate the bacterial suspension with compounds from the library.

  • Infect the host cell monolayer with the treated bacteria.

  • Incubate to allow for bacterial adhesion.

  • Wash the wells to remove non-adherent bacteria.

  • Lyse the host cells with Triton X-100.

  • Quantify the number of adherent bacteria by plating serial dilutions of the lysate and counting colony-forming units (CFU) or by using a fluorescently labeled bacterial strain and measuring fluorescence.

Protocol for Invasion Assay:

  • Follow steps 1-4 of the adhesion assay.

  • After the initial incubation, add gentamicin to the medium to kill extracellular bacteria.

  • Incubate to allow for the killing of extracellular bacteria.

  • Wash the wells to remove gentamicin and dead bacteria.

  • Lyse the host cells with Triton X-100.

  • Quantify the number of internalized bacteria by plating serial dilutions and counting CFU.

Hit Validation and Characterization

Compounds identified as "hits" in the primary screen need to be validated by determining their half-maximal inhibitory concentration (IC50).[15][16][17][18]

Protocol:

  • Perform the primary screening assay (e.g., liposome permeability or cell-based assay) with a range of concentrations of the hit compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value.

This assay determines if inhibitors of OmpX can sensitize bacteria to the host complement system.

Materials:

  • Bacterial strain expressing OmpX

  • Normal human serum (as a source of complement)

  • Heat-inactivated human serum (as a control)

  • Hit compounds

  • Bacterial growth medium

Protocol:

  • Grow the bacterial strain to mid-log phase.

  • Incubate the bacteria with hit compounds at various concentrations.

  • Add normal human serum or heat-inactivated serum to the bacterial suspensions.

  • Incubate for a defined period.

  • Determine bacterial viability by plating serial dilutions and counting CFU.

  • A potent inhibitor will lead to a significant decrease in bacterial survival in the presence of normal human serum compared to the control.

Data Presentation

The quantitative data from the aforementioned assays should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Hypothetical IC50 Values of OmpX Inhibitors from Primary Screens (Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values.)

Compound IDLiposome Permeability Assay IC50 (µM)Adhesion Assay IC50 (µM)Invasion Assay IC50 (µM)
Cmpd-0015.210.812.5
Cmpd-002> 50> 50> 50
Cmpd-00312.725.128.9
Cmpd-0042.14.55.1

Table 2: Hypothetical Characterization of Lead OmpX Inhibitors (Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values.)

Compound IDBinding Affinity (Kd, µM)Complement Sensitization (Fold decrease in CFU)
Cmpd-0041.5100
Cmpd-0018.950

Conclusion

OmpX represents a promising target for the development of novel antibacterial therapies. The protocols and workflows detailed in these application notes provide a comprehensive framework for the identification and characterization of OmpX inhibitors. By employing a combination of in vitro and cell-based assays, researchers can effectively screen for potent compounds that disrupt the virulence functions of this key outer membrane protein. The successful identification of such inhibitors could pave the way for new treatments against multidrug-resistant Gram-negative bacteria.

References

Protocol for the Incorporation of Outer Membrane Protein X (OmpX) into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The successful incorporation of transmembrane proteins into artificial lipid bilayers, such as liposomes, is a critical step for a multitude of downstream applications. These include functional assays, drug screening, and structural studies. Outer Membrane Protein X (OmpX), a small, eight-stranded β-barrel protein from Escherichia coli, serves as a robust model system for studying the folding and insertion of β-barrel membrane proteins.[1][2] This document provides a detailed protocol for the incorporation of OmpX into liposomes, synthesized from established methodologies. The protocol covers the expression and purification of OmpX from inclusion bodies, the preparation of lipid vesicles, and the reconstitution of the protein into these vesicles, including a "heat shock" method to enhance folding efficiency.[3]

OmpX can be produced in large quantities in inclusion bodies and subsequently refolded in vitro using detergents or lipids.[1][2] The protocol's success hinges on the careful optimization of several parameters, including the choice of lipids and detergents, the protein-to-lipid ratio, and the method of detergent removal. Characterization of the resulting proteoliposomes is essential to confirm successful protein incorporation and proper folding.

Quantitative Data Summary

The efficiency of OmpX refolding and incorporation is influenced by the lipid and detergent composition. The following table summarizes representative refolding efficiencies under different conditions.

Lipid/Detergent CompositionRefolding MethodRefolding Efficiency (%)Reference
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)Standard Dilution~20%[4]
DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine)Heat Shock>80%[4]
LDAO (Lauryldimethylamine oxide)Standard Dilution~30%[4]
LDAO (Lauryldimethylamine oxide)Heat Shock>90%[4]
DPC (n-dodecylphosphocholine)Standard Dilution~40%[4]
DPC (n-dodecylphosphocholine)Heat Shock>90%[4]
PC10:0 (1,2-dicaproyl-sn-glycero-3-phosphocholine)Standard Dilution (25 °C)Time-dependent[1]

Experimental Protocols

I. Overexpression and Purification of OmpX from Inclusion Bodies

This protocol is adapted from established methods for obtaining unfolded OmpX ready for refolding.[5]

Materials:

  • E. coli BL21 (DE3) pLysS cells transformed with an OmpX expression plasmid (e.g., pET3b-OmpX)

  • Luria-Bertani (LB) broth with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, 1% Triton X-100

  • Wash Buffer: 20 mM Tris-HCl pH 8.0, 5 mM EDTA

  • Solubilization Buffer: Wash Buffer containing 8 M Urea

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight at 37°C.

  • Inoculate a large-scale culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce OmpX expression with 1 mM IPTG and continue to grow for 3-4 hours.

  • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.

  • Wash the inclusion body pellet twice with Wash Buffer to remove detergent.

  • Solubilize the inclusion bodies in Solubilization Buffer for at least 2 hours at room temperature with gentle agitation.

  • Clarify the solubilized protein by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Determine the protein concentration of the supernatant (unfolded OmpX) using a Bradford assay or by measuring absorbance at 280 nm (Molar extinction coefficient for OmpX: 34840 M⁻¹ cm⁻¹).[3]

II. Preparation of Liposomes

This protocol describes the preparation of unilamellar liposomes by the thin-film hydration and extrusion method.[6]

Materials:

  • Lipids of choice (e.g., DOPC, DMPC, E. coli lipid extract) dissolved in chloroform

  • Hydration Buffer: 50 mM HEPES, pH 7.4

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, add the desired amount of lipid dissolved in chloroform.

  • Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with Hydration Buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).

  • For the formation of large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

  • To obtain nano-sized liposomes with a defined diameter, pass the liposome solution through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.[6] Perform at least 11 passes to ensure a homogenous size distribution.

III. Incorporation of OmpX into Liposomes by Detergent-Mediated Reconstitution

This protocol involves the refolding of urea-denatured OmpX by dilution into a solution containing pre-formed liposomes and a detergent.

Materials:

  • Purified, unfolded OmpX in 8 M Urea

  • Prepared liposome suspension

  • Detergent stock solution (e.g., 10% n-octyl-β-D-glucoside (β-OG) or LDAO)

  • Refolding Buffer: 20 mM Tris-HCl pH 8.5, 5 mM EDTA[5]

  • Bio-Beads™ SM-2 for detergent removal

Procedure:

  • In a microcentrifuge tube, mix the liposome suspension with the detergent to a final concentration that is above the critical micelle concentration (CMC) to saturate the liposomes.

  • Initiate the refolding reaction by rapidly diluting the unfolded OmpX (from a stock of ~30 µg/µl in 8 M urea) 1:20 into the lipid/detergent mixture.[3] The final protein concentration is typically in the low micromolar range (e.g., 5.5 µM).[1]

  • Incubate the reconstitution mixture at a controlled temperature (e.g., 25°C) for several hours to allow for protein folding and insertion.[1]

  • Optional "Heat Shock" Method for Enhanced Folding: After a brief initial incubation at a low temperature (e.g., 10 minutes at 4°C), transfer the sample to a heat block or water bath set to 70°C for 3 minutes.[3] This transient increase in temperature can dramatically increase the rate and efficiency of folding.[3]

  • Remove the detergent to allow the formation of proteoliposomes. A common method is the addition of Bio-Beads™. Add the beads in several batches over a period of several hours to overnight at 4°C with gentle mixing.[7][8]

  • Separate the proteoliposomes from the Bio-Beads™ and any aggregated protein by centrifugation.

IV. Characterization of OmpX Proteoliposomes

SDS-PAGE Analysis of Folding:

  • The folded form of OmpX exhibits a characteristic mobility shift on SDS-PAGE compared to the unfolded form.[1][3]

  • To analyze, mix an aliquot of the proteoliposome suspension with SDS-PAGE loading dye without boiling. Run on a high-percentage (e.g., 15%) polyacrylamide gel.

  • As a control, boil a separate aliquot of the sample, which will denature the folded protein.

  • The fraction of folded OmpX can be quantified by densitometry of the bands corresponding to the folded and unfolded states.[9]

Sucrose Density Gradient Centrifugation:

  • To confirm the incorporation of OmpX into the liposomes and to separate proteoliposomes from empty liposomes and precipitated protein, a sucrose density gradient can be used.[6]

  • Layer the proteoliposome sample on top of a stepwise sucrose gradient (e.g., 1.4 M, 0.8 M, and 0.5 M sucrose) and centrifuge at high speed.

  • The fractions containing OmpX-incorporated liposomes can be collected and analyzed by SDS-PAGE.[6]

Visualizations

experimental_workflow cluster_protein OmpX Preparation cluster_liposome Liposome Preparation cluster_reconstitution Reconstitution cluster_characterization Characterization expression Overexpression in E. coli lysis Cell Lysis & Inclusion Body Isolation expression->lysis solubilization Solubilization in 8M Urea lysis->solubilization purification Purification of Unfolded OmpX solubilization->purification dilute Dilute Unfolded OmpX into Mixture purification->dilute film Lipid Film Hydration extrude Extrusion (e.g., 100 nm) film->extrude mix Mix Liposomes & Detergent extrude->mix mix->dilute refold Incubation / Heat Shock dilute->refold detergent_removal Detergent Removal (e.g., Bio-Beads) refold->detergent_removal sds_page SDS-PAGE Mobility Shift Assay detergent_removal->sds_page density_gradient Sucrose Density Gradient detergent_removal->density_gradient

Caption: Experimental workflow for OmpX incorporation into liposomes.

ompX_stress_response cluster_stress Envelope Stress cluster_omp Outer Membrane Proteins stress Antibiotics, Osmotic Stress marA MarA stress->marA sigmaE σE Pathway stress->sigmaE hns H-NS ompX OmpX Expression hns->ompX marA->ompX sigmaE->ompX dependency ompF OmpF Expression ompX->ompF downregulation

Caption: Simplified OmpX regulation in response to envelope stress.

References

OmpX Protein: A Model System for Beta-Barrel Folding - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Outer membrane proteins (OMPs) of Gram-negative bacteria play crucial roles in nutrient uptake, cell adhesion, and virulence. A majority of these OMPs form a characteristic β-barrel structure embedded in the outer membrane. The folding and insertion of these proteins into the membrane is a complex process that is not yet fully understood. The Escherichia coli outer membrane protein X (OmpX) has emerged as an excellent model system for studying the fundamental principles of β-barrel protein folding.[1][2][3][4] Its small size (16.5 kDa), simple eight-stranded β-barrel structure, and the ability to be refolded in vitro make it an ideal candidate for detailed biophysical and structural studies.[1][5] Understanding the folding mechanism of OmpX can provide valuable insights for the development of novel antimicrobial agents that target OMP biogenesis and for the engineering of β-barrel proteins for various biotechnological applications.[3][4][6][7]

Structural Characteristics of OmpX

The crystal and solution structures of OmpX reveal a canonical eight-stranded anti-parallel β-barrel.[8][9] The transmembrane domain is characterized by two girdles of aromatic amino acid residues that anchor the protein in the lipid bilayer.[8] The core of the barrel is stabilized by an extensive network of hydrogen bonds.[8] A notable feature of OmpX is the presence of extracellular loops of varying lengths connecting the β-strands. These loops are less conserved than the barrel domain and are implicated in the protein's functions, such as adhesion and resistance to the human complement system.[1][8] Specifically, loops two and three form a four-stranded β-sheet that extends into the extracellular space.[1]

Quantitative Data on OmpX Folding

The folding kinetics and efficiency of OmpX and its variants have been quantitatively assessed, particularly focusing on the influence of modifications to the extracellular loops. The data is often generated using in vitro folding assays coupled with SDS-PAGE analysis.[5][10]

Table 1: Folding Kinetics and Yield of OmpX Variants with Loop Insertions

OmpX VariantLoop ModifiedInsertion SequenceFolding Rate (min⁻¹) (k)Folding Yield (%)
Wild-type--ValueValue
APGPAx1 L3Loop 3AGPGAValueValue
SPLATx4 L2Loop 2(SPLAT)₄ValueValue
Other Variants............

Note: The specific numerical values for folding rates and yields are highly dependent on experimental conditions (e.g., temperature, detergent concentration) and should be referenced from the primary literature. The table structure is provided as a template for data presentation.

Experimental Protocols

In Vitro Folding Assay of OmpX using SDS-PAGE (Heat Modifiability Assay)

This protocol is adapted from methodologies described for assessing the folding of OmpX and its variants in detergent micelles.[1][5] The principle of this assay lies in the observation that properly folded β-barrel proteins are heat-resistant and migrate differently on SDS-PAGE compared to their unfolded counterparts.[1][5][10]

Materials:

  • Purified OmpX inclusion bodies

  • Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.0

  • Folding Buffer: 1% (w/v) Sulfobetaine 12 (SB-12), 50 mM Tris-HCl, pH 8.0

  • SDS-PAGE sample buffer (without heating)

  • SDS-PAGE gels and electrophoresis apparatus

  • Coomassie Brilliant Blue stain or other protein stain

  • Gel imaging and densitometry software

Protocol:

  • Solubilization of Inclusion Bodies:

    • Resuspend purified OmpX inclusion bodies in Solubilization Buffer.

    • Incubate at room temperature with gentle agitation until the inclusion bodies are fully dissolved.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Folding Reaction:

    • Adjust the concentration of the solubilized OmpX to a working stock (e.g., 10-20 µM).

    • Initiate the folding reaction by diluting the denatured OmpX 1:20 (v/v) into pre-chilled Folding Buffer at a controlled temperature (e.g., 15°C).

    • At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), take aliquots of the folding reaction.

  • Quenching and Sample Preparation:

    • Immediately quench the folding reaction by mixing the aliquot with SDS-PAGE sample buffer. Crucially, do not heat the samples.

  • SDS-PAGE Analysis:

    • Load the samples onto an SDS-PAGE gel. Include controls for fully folded (native OmpX, if available) and fully unfolded (solubilized in urea and heated in SDS sample buffer) protein.

    • Run the gel according to standard procedures.

    • Stain the gel with Coomassie Brilliant Blue.

  • Data Analysis:

    • Image the stained gel.

    • Perform densitometry on the bands corresponding to the folded and unfolded OmpX. The folded form will typically migrate faster than the unfolded form.[5][10]

    • Calculate the fraction of folded protein at each time point.

    • Plot the fraction of folded protein against time and fit the data to a single exponential equation to determine the folding rate constant (k) and the final folding yield.

In Vivo Folding Analysis of OmpX

This protocol allows for the assessment of OmpX folding and insertion into the outer membrane in a cellular context.[1][5]

Materials:

  • E. coli expression strain (e.g., BL21) with an inducible expression system for the OmpX construct. An OmpX knockout strain is recommended to avoid interference from the endogenous protein.[1][5]

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Inducing agent (e.g., IPTG)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, with lysozyme and DNase)

  • Sucrose gradient solutions for outer membrane fractionation

  • Ultracentrifuge

  • SDS-PAGE materials

Protocol:

  • Expression of OmpX:

    • Grow the E. coli strain harboring the OmpX expression plasmid in LB medium to mid-log phase (OD₆₀₀ ≈ 0.6).

    • Induce protein expression with the appropriate concentration of the inducing agent and continue to grow the culture for a defined period (e.g., 3 hours).

  • Cell Lysis and Membrane Fractionation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and perform lysis (e.g., by sonication or French press).

    • Remove unbroken cells and cellular debris by low-speed centrifugation.

    • Isolate the total membrane fraction by ultracentrifugation of the supernatant.

    • Separate the inner and outer membranes using sucrose density gradient centrifugation.

  • Analysis of OmpX Folding:

    • Collect the outer membrane fraction.

    • Analyze the protein content of the outer membrane fraction by SDS-PAGE and Western blotting using an anti-OmpX antibody.

    • To confirm proper folding, perform the heat modifiability assay on the isolated outer membranes. A shift in the migration of the OmpX band upon heating indicates the presence of the folded form.

Visualizations

Experimental Workflow for In Vitro OmpX Folding Assay

InVitroFoldingWorkflow cluster_prep Sample Preparation cluster_folding Folding Reaction cluster_analysis Analysis InclusionBodies OmpX Inclusion Bodies Solubilization Solubilization in 8M Urea InclusionBodies->Solubilization Dilution Dilution into Detergent Buffer Solubilization->Dilution TimeCourse Time-course Sampling Dilution->TimeCourse Quenching Quenching in SDS Buffer (No Heat) TimeCourse->Quenching SDSPAGE SDS-PAGE Quenching->SDSPAGE Densitometry Densitometry & Quantification SDSPAGE->Densitometry Kinetics Folding Kinetics & Yield Calculation Densitometry->Kinetics OmpXFoldingPathway Unfolded Unfolded OmpX (in 8M Urea) Intermediate Adsorbed Intermediate Unfolded->Intermediate Initial Collapse & Membrane Association Folded Folded OmpX (in Micelle/Membrane) Intermediate->Folded β-strand Insertion & Barrel Formation

References

Application Notes and Protocols for Generating Monoclonal Antibodies Against Outer Membrane Protein X (OmpX)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Outer membrane protein X (OmpX) is an integral outer membrane protein found in various Gram-negative bacteria, including pathogenic strains of Escherichia coli. OmpX plays a significant role in bacterial pathogenesis, contributing to adhesion, invasion of host cells, and resistance to the host's complement system.[1] Its surface exposure and involvement in virulence make it a compelling target for the development of monoclonal antibodies (mAbs) for therapeutic and diagnostic applications.

These application notes provide a comprehensive guide for the generation and characterization of monoclonal antibodies targeting OmpX. The protocols outlined below cover the essential steps from antigen preparation to antibody characterization and kinetic analysis.

Antigen Preparation: Recombinant OmpX (rOmpX)

The successful generation of high-affinity monoclonal antibodies is critically dependent on the quality of the immunogen. For OmpX, a transmembrane protein, expression and purification of a recombinant form (rOmpX) that retains native-like epitopes is essential.

Expression of Recombinant OmpX

Protocol:

  • Gene Synthesis and Cloning: Synthesize the gene encoding the mature OmpX protein (e.g., from E. coli strain K12, UniProt accession number P0A919), omitting the signal peptide sequence.[2] Codon-optimize the gene for expression in E. coli. Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), which allows for the expression of a polyhistidine-tagged (His-tag) fusion protein for subsequent purification.

  • Transformation: Transform the expression vector into a competent E. coli expression strain, such as BL21(DE3). Plate the transformed cells on LB agar containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.

  • Expression Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking. The following day, inoculate 1 L of fresh LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to incubate the culture for 4-6 hours at 37°C with shaking.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant OmpX

Protocol:

  • Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, followed by sonication to ensure complete cell lysis.

  • Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the insoluble fraction. The His-tagged rOmpX is expected to be in the insoluble inclusion bodies.

  • Inclusion Body Solubilization: Discard the supernatant and resuspend the pellet in a solubilization buffer containing 8 M urea in 50 mM Tris-HCl, pH 8.0, and 100 mM NaCl. Stir for 1-2 hours at room temperature to solubilize the inclusion bodies.

  • Affinity Chromatography: Centrifuge the solubilized inclusion bodies at 12,000 x g for 30 minutes at 4°C to remove any remaining debris. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the solubilization buffer.

  • Washing: Wash the column with several column volumes of wash buffer (solubilization buffer with 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound rOmpX from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM in solubilization buffer).

  • Refolding and Dialysis: The purified, denatured rOmpX needs to be refolded. This can be achieved by rapid dilution or stepwise dialysis into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with decreasing concentrations of urea). Finally, dialyze the refolded protein against phosphate-buffered saline (PBS) to remove urea and imidazole.

  • Purity Assessment: Analyze the purity of the refolded rOmpX by SDS-PAGE. A single band at the expected molecular weight (approximately 18 kDa for OmpX) indicates successful purification. Confirm the identity of the protein by Western blot using an anti-His-tag antibody.

Generation of Monoclonal Antibodies via Hybridoma Technology

The hybridoma technique remains a robust method for producing monoclonal antibodies.[3][4] The following is a generalized protocol that can be adapted for generating anti-OmpX mAbs.

Immunization of Mice

Protocol:

  • Animals: Use 6-8 week old female BALB/c mice.

  • Immunogen Preparation: Emulsify the purified rthis compound with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent booster immunizations.

  • Immunization Schedule:

    • Day 0: Primary immunization with 50 µg of rOmpX in CFA, administered subcutaneously at multiple sites.

    • Day 21: First booster immunization with 25 µg of rOmpX in IFA, administered subcutaneously.

    • Day 42: Second booster immunization with 25 µg of rOmpX in IFA, administered subcutaneously.

  • Titer Monitoring: On day 52, collect a small blood sample from the tail vein to screen for the presence of anti-OmpX antibodies in the serum by indirect ELISA (see section 4.1).

  • Final Boost: If a high antibody titer is detected, administer a final booster injection of 25 µg of rOmpX in PBS intraperitoneally three to four days before spleen removal for cell fusion.

Hybridoma Production and Screening

Protocol:

  • Cell Fusion: Euthanize the immunized mouse with the highest antibody titer and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes and fuse them with SP2/0-Ag14 myeloma cells at a ratio of 5:1 using polyethylene glycol (PEG).

  • Selection of Hybridomas: Plate the fused cells in 96-well plates containing HAT (hypoxanthine-aminopterin-thymidine) selection medium. This medium supports the growth of hybridoma cells while unfused myeloma cells and splenocytes die.

  • Screening of Hybridoma Supernatants: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-OmpX antibodies using an indirect ELISA with rOmpX as the coating antigen.[5][6]

  • Subcloning: Expand the positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality and stability.

  • Antibody Isotyping: Determine the isotype of the secreted monoclonal antibodies using a commercial isotyping kit.

Experimental Workflows

Monoclonal Antibody Production Workflow

mAb_Production_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_production Antibody Production & Purification rOmpX_prep Recombinant OmpX Expression & Purification immunize Mouse Immunization (rOmpX + Adjuvant) rOmpX_prep->immunize Immunogen titer Titer Check (ELISA) immunize->titer boost Final Boost titer->boost High Titer fusion Cell Fusion (Splenocytes + Myeloma) boost->fusion selection HAT Selection fusion->selection screening Hybridoma Screening (ELISA) selection->screening subcloning Subcloning screening->subcloning Positive Clones expansion Hybridoma Expansion subcloning->expansion purification Antibody Purification (Protein A/G) expansion->purification

Caption: Workflow for generating anti-OmpX monoclonal antibodies.

Characterization of Anti-OmpX Monoclonal Antibodies

Enzyme-Linked Immunosorbent Assay (ELISA)

Protocol for Indirect ELISA:

  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of 1-5 µg/mL rOmpX in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of hybridoma supernatant or purified monoclonal antibody (at various dilutions) to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with PBST. Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Western Blot

Protocol:

  • Sample Preparation: Prepare lysates of E. coli strains with and without OmpX expression. Mix the lysates with SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-OmpX monoclonal antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated goat anti-mouse IgG secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A band at the expected molecular weight of OmpX in the OmpX-expressing sample and its absence in the negative control confirms specificity.[7][8]

Flow Cytometry

Protocol:

  • Bacterial Cell Preparation: Grow E. coli strains with and without OmpX expression to mid-log phase. Harvest the cells by centrifugation and wash twice with PBS.

  • Blocking: Resuspend the cells in a blocking buffer (e.g., PBS with 1% BSA) and incubate for 30 minutes on ice to block non-specific binding sites.

  • Primary Antibody Incubation: Incubate the cells with the anti-OmpX monoclonal antibody (or a suitable isotype control) for 1 hour on ice.

  • Secondary Antibody Incubation: Wash the cells twice with PBS. Resuspend the cells in a solution containing a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG) and incubate for 30 minutes on ice in the dark.

  • Analysis: Wash the cells twice with PBS and resuspend in PBS. Analyze the cells using a flow cytometer to detect the fluorescence signal, which indicates antibody binding to the bacterial surface.[9]

Quantitative Data and Binding Kinetics

A crucial aspect of monoclonal antibody characterization is the quantitative determination of its binding affinity to the target antigen. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose, providing real-time, label-free analysis of binding kinetics.[10]

Table 1: Binding Kinetics of Anti-OmpX Monoclonal Antibodies (Template)

Monoclonal Antibody CloneIsotypeAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Equilibrium Dissociation Constant (K_D) (nM)
Example mAb 1IgG1Data to be determinedData to be determinedData to be determined
Example mAb 2IgG2aData to be determinedData to be determinedData to be determined
Example mAb 3IgG2bData to be determinedData to be determinedData to be determined
Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis

Protocol:

  • Ligand Immobilization: Immobilize the purified rthis compound onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the purified anti-OmpX monoclonal antibody over the sensor surface.

  • Data Acquisition: Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface.

  • Regeneration: After each antibody injection, regenerate the sensor surface using a low pH buffer to remove the bound antibody.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

OmpX Signaling Pathway

OmpX has been shown to interact with host cell receptors, leading to the activation of downstream signaling pathways that facilitate bacterial invasion. Specifically, OmpX can interact with Epidermal Growth Factor Receptor (EGFR) and β1 integrins.[1]

OmpX_Signaling cluster_extracellular Extracellular cluster_membrane Host Cell Membrane cluster_intracellular Intracellular OmpX OmpX (on E. coli) EGFR EGFR OmpX->EGFR Binding Beta1_Integrin β1 Integrin OmpX->Beta1_Integrin Binding Signaling_Cascade Signaling Cascade (e.g., Src, FAK) EGFR->Signaling_Cascade Activation Beta1_Integrin->Signaling_Cascade Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Signaling_Cascade->Cytoskeletal_Rearrangement Bacterial_Invasion Bacterial Invasion Cytoskeletal_Rearrangement->Bacterial_Invasion

Caption: OmpX-mediated host cell signaling pathway.

Conclusion

The generation of high-affinity monoclonal antibodies against OmpX is a promising strategy for the development of novel therapeutics and diagnostics against pathogenic Gram-negative bacteria. The protocols and application notes provided herein offer a comprehensive framework for researchers to produce and characterize anti-OmpX mAbs. While specific quantitative data on antibody binding affinities require experimental determination, the outlined methodologies provide a clear path to obtaining this critical information. Further investigation into the functional consequences of anti-OmpX mAb binding, such as inhibition of bacterial adhesion and invasion, will be crucial in advancing their potential clinical applications.

References

Application Notes and Protocols for Site-Directed Mutagenesis of OmpX Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The outer membrane protein X (OmpX) is a key virulence factor in many Gram-negative bacteria, including Escherichia coli. It is an eight-stranded antiparallel β-barrel protein that plays a crucial role in bacterial pathogenesis by promoting adhesion to and invasion of host cells, as well as providing resistance against the host's complement system.[1] The structure of OmpX reveals extracellular loops that are less conserved than the membrane-spanning barrel domain and are thought to be involved in interactions with external proteins.[1]

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific, intentional changes to a DNA sequence, resulting in targeted modifications to the encoded protein.[2][3] This technique is invaluable for investigating the structure-function relationship of proteins like OmpX. By systematically altering specific amino acid residues, researchers can elucidate their roles in protein stability, folding, and interaction with other molecules, thereby gaining insights into the mechanisms of bacterial virulence and identifying potential targets for novel antimicrobial drugs.

These application notes provide detailed protocols for performing site-directed mutagenesis on the OmpX protein, from primer design to the functional analysis of the resulting mutant proteins.

Data Presentation: Quantitative Analysis of OmpX Mutants

ConstructInsert SequenceInsert PositionFolding Rate (min⁻¹)Folding Yield (%)
Wild-type OmpX None-0.15 ± 0.0185 ± 2
APGPAx1 L2 APGPALoop 20.12 ± 0.0180 ± 3
APGPAx2 L2 (APGPA)₂Loop 20.08 ± 0.0175 ± 4
APGPAx4 L2 (APGPA)₄Loop 20.05 ± 0.0160 ± 5
SPLATx1 L2 SPLATLoop 20.10 ± 0.0178 ± 3
SPLATx2 L2 (SPLAT)₂Loop 20.06 ± 0.0165 ± 4
SPLATx4 L2 (SPLAT)₄Loop 20.03 ± 0.0150 ± 5
APGPAx1 L3 APGPALoop 30.18 ± 0.0290 ± 2
APGPAx2 L3 (APGPA)₂Loop 30.16 ± 0.0188 ± 3
APGPAx4 L3 (APGPA)₄Loop 30.13 ± 0.0182 ± 4
SPLATx1 L3 SPLATLoop 30.14 ± 0.0183 ± 3
SPLATx2 L3 (SPLAT)₂Loop 30.11 ± 0.0179 ± 4
SPLATx4 L3 (SPLAT)₄Loop 30.09 ± 0.0170 ± 5

Data adapted from Hermansen et al., 2022. Folding kinetics were determined by in vitro folding assays into detergent micelles and analyzed by SDS-PAGE and densitometry.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of OmpX

This protocol is based on the QuikChange™ site-directed mutagenesis method and is suitable for introducing point mutations, insertions, or deletions into the ompX gene cloned into a plasmid vector.

1.1. Primer Design:

  • General Considerations:

    • Both forward and reverse primers must contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid.

    • Primers should be between 25 and 45 bases in length.

    • The melting temperature (Tm) should be ≥78°C. The following formula can be used for estimation: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch (where N is the primer length).

    • The desired mutation should be located in the center of the primer with 10-15 bases of correct sequence on both sides.

    • The GC content should be at least 40%, and the primers should terminate in one or more G or C bases.

1.2. PCR Reaction:

  • Reaction Mixture:

    Component Volume Final Concentration
    5x Phusion HF Buffer 10 µL 1x
    dNTPs (10 mM) 1 µL 0.2 mM
    Forward Primer (10 µM) 1.25 µL 0.25 µM
    Reverse Primer (10 µM) 1.25 µL 0.25 µM
    Template DNA (10 ng/µL) 1 µL 10 ng
    Phusion DNA Polymerase 0.5 µL 1 unit

    | Nuclease-free water | up to 50 µL | |

  • Thermocycling Conditions:

    Step Temperature Time Cycles
    Initial Denaturation 98°C 30 s 1
    Denaturation 98°C 10 s \multirow{3}{*}{18}
    Annealing 55-65°C 30 s
    Extension 72°C 30 s/kb
    Final Extension 72°C 7 min 1

    | Hold | 4°C | ∞ | |

1.3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme directly to the PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

1.4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α or TOP10) with 1-2 µL of the DpnI-treated PCR product.

  • Plate on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Incubate overnight at 37°C.

1.5. Mutant Screening and Confirmation:

  • Pick individual colonies and grow overnight cultures.

  • Isolate plasmid DNA using a miniprep kit.

  • Confirm the desired mutation by Sanger sequencing.

Protocol 2: Expression and Purification of Mutant OmpX

This protocol describes the expression of OmpX in E. coli and its purification from inclusion bodies.

2.1. Expression:

  • Transform E. coli BL21(DE3) cells with the plasmid containing the mutant ompX gene.

  • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with 1 mM IPTG and continue to grow for 3-4 hours at 37°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

2.2. Inclusion Body Isolation:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and protease inhibitors).

  • Incubate on ice for 30 minutes.

  • Sonicate the cells on ice to lyse them completely.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion bodies twice with a wash buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5% Triton X-100) and once with a buffer without detergent.

2.3. Solubilization and Refolding:

  • Solubilize the inclusion bodies in 8 M urea or 6 M guanidine hydrochloride.

  • Refold the protein by rapid dilution into a refolding buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, and a suitable detergent like LDAO or DDM).

2.4. Purification:

  • Purify the refolded OmpX using affinity chromatography (if a tag was included) followed by size-exclusion chromatography.

Protocol 3: Functional Analysis of OmpX Mutants

3.1. Protein Stability Assay (Thermal Shift Assay):

  • This assay measures the change in the melting temperature (Tm) of the mutant protein compared to the wild-type.

  • Mix the purified protein with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence. The Tm is the temperature at which 50% of the protein is unfolded.

3.2. Adhesion and Invasion Assays:

  • These assays assess the ability of bacteria expressing the mutant OmpX to adhere to and invade host epithelial cells.

  • Co-culture the bacterial strains with a monolayer of cultured human epithelial cells (e.g., HeLa or Caco-2).

  • For adhesion assays, wash the cells to remove non-adherent bacteria and quantify the remaining bacteria by plating serial dilutions.

  • For invasion assays, treat the co-culture with an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria. Then, lyse the epithelial cells and quantify the intracellular bacteria.

Visualizations

Site_Directed_Mutagenesis_Workflow cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Mutagenesis cluster_transformation_selection Transformation and Selection cluster_verification_analysis Verification and Analysis start Start with OmpX-containing plasmid primer_design Design Mutagenic Primers start->primer_design pcr PCR with Mutagenic Primers primer_design->pcr dpni DpnI Digestion of Parental Plasmid pcr->dpni transform Transformation into E. coli dpni->transform select Selection on Antibiotic Plates transform->select screen Screening and Sequencing select->screen expression Protein Expression and Purification screen->expression analysis Functional Analysis expression->analysis

Caption: Workflow for site-directed mutagenesis of OmpX.

OmpX_Regulation_Pathway cluster_stress Environmental Stress cluster_regulation Regulatory Components cluster_target Target Gene stress Envelope Stress baeSR BaeSR Two-Component System stress->baeSR activates ompX_mrna ompX mRNA baeSR->ompX_mrna represses hfq Hfq hfq->ompX_mrna stabilizes micA MicA sRNA micA->hfq cyaR CyaR sRNA cyaR->hfq oxyS OxyS sRNA oxyS->hfq ompX_protein This compound ompX_mrna->ompX_protein translation

Caption: Simplified OmpX regulatory pathway in E. coli.

References

Troubleshooting & Optimization

OmpX Protein Expression Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OmpX protein expression. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the expression and purification of the E. coli outer membrane protein X (OmpX).

Frequently Asked Questions (FAQs)

Q1: What is OmpX and why is it used as a model system?

OmpX is a small outer membrane protein (OMP) from Escherichia coli, with a molecular weight of approximately 16.5 kDa (after cleavage of the signal peptide). It forms an eight-stranded β-barrel structure. OmpX is often used as a model system for studying the folding, evolution, and lipid interactions of OMPs due to its simple structure and relatively low toxicity when overexpressed in E. coli.[1][2]

Q2: What are the most common issues when expressing OmpX?

The most frequently encountered problems include:

  • Low Protein Yield: The amount of expressed OmpX is insufficient for downstream applications.

  • Inclusion Body Formation: The protein aggregates into insoluble inclusion bodies within the cytoplasm instead of correctly inserting into the outer membrane.[1][2]

  • Toxicity to the Host Cell: High levels of OmpX expression can be detrimental to the E. coli host, leading to poor cell growth and reduced protein production.[2][3][4]

Q3: Is it better to express OmpX in a soluble form or as inclusion bodies?

Both strategies are viable and depend on the downstream application.

  • Soluble Expression: This approach aims to have OmpX correctly targeted and inserted into the outer membrane. This is ideal for in vivo functional studies.

  • Inclusion Body Expression: OmpX can be produced in large quantities as inclusion bodies.[1][2] These are dense aggregates of misfolded protein.[5] This method often yields a large amount of protein that can then be solubilized and refolded in vitro. This is a common strategy for structural studies and biochemical assays.[1][2][6]

Troubleshooting Guides

Issue 1: Low Protein Yield

If you are experiencing low yields of OmpX, consider the following troubleshooting steps.

Low_Yield_Troubleshooting start Low OmpX Yield Detected check_expression Verify Expression by SDS-PAGE/Western Blot start->check_expression no_expression No Expression Band check_expression->no_expression No band faint_expression Faint Expression Band check_expression->faint_expression Faint band optimize_vector Check Vector Integrity (Sequencing, Codon Usage) no_expression->optimize_vector Problem optimize_strain Optimize Host Strain faint_expression->optimize_strain Potential issue codon_optimization Consider Codon Optimization for E. coli optimize_vector->codon_optimization optimize_conditions Optimize Expression Conditions (Inducer Conc., Temp., Time) optimize_strain->optimize_conditions successful_expression Improved Yield optimize_conditions->successful_expression codon_optimization->optimize_conditions

Caption: Troubleshooting workflow for low this compound yield.

  • 1.1. Optimize Host Strain: The choice of E. coli strain is critical.

    • Standard Strains: BL21(DE3) is a common starting point as it lacks the Lon and OmpT proteases.[4][7]

    • Strains for Toxic Proteins: If toxicity is suspected, C41(DE3) or C43(DE3) are excellent choices as they have mutations that allow for the expression of proteins that would otherwise be toxic.[3][4]

    • Outer Membrane Protein (OMP) Optimized Strains: Strains with deletions of abundant native OMPs (e.g., OmpA, OmpC, OmpF, LamB) can improve the expression and quality of heterologously expressed OMPs like OmpX.[8][9]

E. coli Strain Key Features Recommended Use Case for OmpX
BL21(DE3) lon and ompT protease deficient.[4][7]General purpose initial expression trials.
BL21(DE3)pLysS/E Tighter control over basal expression.[7]When leaky expression is a concern.
C41(DE3) / C43(DE3) Tolerant to toxic protein expression.[3][4]If OmpX overexpression proves toxic to BL21(DE3).
BL21 Omp-knockout strains Deletion of one or more major OMPs (OmpA, OmpC, etc.).[8][9]To improve membrane insertion and yield.[8][9]
Rosetta(DE3) Contains tRNAs for rare codons.[4]If the OmpX construct has codons rarely used by E. coli.
  • 1.2. Codon Optimization: The efficiency of protein production can be hampered by differences in codon usage between the source organism of your gene and E. coli.[10] Optimizing the gene sequence to match the codon preference of E. coli can significantly increase expression levels.[10][11][12]

  • 1.3. Vector and Promoter Choice:

    • Use a vector with a tightly regulated promoter, such as the T7 promoter found in pET vectors, to prevent leaky expression that can be toxic.[7]

    • Ensure the OmpX gene is cloned in the correct reading frame. Sequence verification is highly recommended.[13]

  • 1.4. Optimize Culture Conditions:

    • Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG). Sometimes a lower concentration can lead to better-folded protein and higher yields.

    • Temperature: Lowering the post-induction temperature (e.g., to 18-25°C) can slow down protein synthesis, which may improve folding and solubility.[3]

    • Induction Point: Induce expression during the mid-log phase of growth (OD600 of 0.5-0.8).

Issue 2: OmpX is Expressed in Inclusion Bodies

Formation of inclusion bodies is very common for OmpX.[1][2] While this can be a viable strategy for high-yield production followed by refolding, you may wish to increase the soluble fraction.

  • 2.1. Lower Expression Temperature: Reducing the temperature to 16-20°C after induction is one of the most effective methods to increase the solubility of recombinant proteins.

  • 2.2. Reduce Induction Strength: Use a lower concentration of IPTG (e.g., 0.1-0.4 mM).

  • 2.3. Co-expression of Chaperones: Chaperones like GroEL/GroES can assist in proper protein folding and may increase the soluble fraction. The ArcticExpress(DE3) strain, which expresses cold-adapted chaperonins, can be beneficial for low-temperature expression.[3]

  • 2.4. Utilize a Weaker Promoter: If using a very strong promoter, switching to a weaker one can slow down expression and give the cell more time to fold the protein correctly.

If you choose to proceed with inclusion bodies, the general workflow is to harvest the cells, lyse them, purify the inclusion bodies, solubilize them with a strong denaturant, and then refold the protein.

Inclusion_Body_Workflow start Harvest Cells with Inclusion Bodies lysis Cell Lysis (e.g., Sonication, French Press) start->lysis wash Wash & Purify Inclusion Bodies lysis->wash solubilize Solubilize in Denaturant (e.g., 8M Urea or 6M GdnHCl) wash->solubilize refold Refold Protein (e.g., Dilution, Dialysis) solubilize->refold purify Purify Refolded Protein (e.g., Chromatography) refold->purify end Functional OmpX purify->end

Caption: General workflow for OmpX purification from inclusion bodies.

Issue 3: Expression is Toxic to Host Cells

Toxicity can manifest as slow or arrested cell growth after induction.

  • 3.1. Use a Tightly Regulated System: Basal (leaky) expression of OmpX before induction can be toxic. Use strains like BL21(DE3)pLysS or BL21-AI that offer tighter control over the T7 promoter.[3][7] Adding glucose (0.5-1%) to the growth medium can also help repress the lac promoter.

  • 3.2. Switch to a "Toxicity-Tolerant" Strain: As mentioned, C41(DE3) and its derivatives are often able to handle toxic proteins better than BL21(DE3).[3][4]

  • 3.3. Lower the Expression Level: Reduce the inducer concentration and/or the post-induction temperature.

  • 3.4. Signal Peptide Considerations: If you are expressing OmpX with its native signal peptide for membrane targeting, ensure the signal peptide is correct.[14][15] Incorrect processing can lead to accumulation in the cytoplasm or periplasm, which can be toxic. For inclusion body expression, the signal peptide should be omitted from the construct.[1][2]

Experimental Protocols

Protocol 1: Expression of OmpX in Inclusion Bodies

This protocol is adapted from established procedures for high-yield OmpX production.[1][2]

  • Transformation: Transform an E. coli expression strain (e.g., C41(DE3) or BL21(DE3)) with a plasmid encoding OmpX (without its native signal peptide).

  • Culture Growth:

    • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the OD600 reaches 0.5-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Incubation: Continue to incubate the culture for 4-5 hours at 37°C or overnight at a lower temperature (e.g., 20°C).

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.

Protocol 2: Inclusion Body Purification and Solubilization
  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA) containing DNase I and lysozyme.

    • Lyse the cells using a French press or sonication on ice.

  • Inclusion Body Washing:

    • Centrifuge the lysate at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the inclusion bodies.

    • Wash the pellet by resuspending it in a buffer containing a mild detergent like 1% (v/v) Triton X-100 to remove membrane contaminants.[2][6]

    • Repeat the centrifugation and wash the pellet two more times with a buffer without detergent (e.g., 50 mM Tris-HCl, pH 8.0) to remove residual detergent.[2]

  • Solubilization:

    • Dissolve the washed inclusion body pellet in a solubilization buffer containing a strong denaturant. A common buffer is 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0.[1][2][6]

    • Incubate at room temperature for 1-2 hours with gentle stirring to ensure complete solubilization.

    • Centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to remove any remaining insoluble debris. The supernatant now contains the unfolded this compound.

Protocol 3: In Vitro Refolding of OmpX
  • Protein Concentration: Determine the concentration of the solubilized OmpX.

  • Refolding:

    • The most common method is rapid dilution. Quickly dilute the denatured OmpX into a cold (4°C) refolding buffer to a final protein concentration that is typically low (e.g., 10-50 µg/mL) to prevent aggregation.

    • A typical refolding buffer contains a detergent (e.g., 1% (w/v) LDAO or SB-12) or lipids, and additives like L-Arginine (e.g., 0.4-0.6 M) which can help suppress aggregation.[6] The buffer pH is usually slightly alkaline (pH 8.0-8.5).

    • Allow the protein to refold for several hours to overnight at 4°C with gentle stirring.

  • Analysis: The success of refolding can be analyzed by SDS-PAGE. Correctly folded β-barrel proteins like OmpX often exhibit a "heat modifiability," where the folded form runs faster on the gel than the heat-denatured form.[1] Therefore, you would run one sample unheated and one heated to 95°C. A band shift indicates successful folding.

References

improving the yield of purified OmpX protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of purified O-OmpX protein. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in OmpX expression and purification.

Troubleshooting Guide

Low yields of purified OmpX can be attributed to several factors, from initial expression to final purification steps. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low or No OmpX Expression

Possible Causes:

  • Suboptimal induction conditions.

  • Toxicity of OmpX to the E. coli host.

  • Plasmid instability or incorrect sequence.

  • Inefficient translation due to rare codons.

Troubleshooting Steps:

Parameter Recommendation Rationale
Inducer Concentration Optimize the concentration of the inducer (e.g., IPTG).High inducer concentrations can lead to rapid, misfolded protein expression and cell stress.[1][2]
Induction Temperature Lower the induction temperature (e.g., 18-25°C) and increase induction time.Slower expression at lower temperatures can promote proper protein folding and solubility.[1][2]
Expression Host Use an E. coli strain designed for toxic protein expression or one that supplies rare tRNAs.Strains like BL21(DE3)-RIL/RP can improve the translation of genes with codons that are rare in E. coli.[3]
Vector Integrity Verify the plasmid sequence and ensure the OmpX gene is in the correct reading frame.Errors in the plasmid can prevent transcription or translation.
Promoter System Select a vector with a tightly regulated and strong promoter.This allows for minimal basal expression before induction and high-level expression when induced.[3]

Issue 2: OmpX is Expressed but Forms Insoluble Inclusion Bodies

Possible Causes:

  • High expression levels overwhelm the cellular folding machinery.

  • The protein misfolds due to the reducing environment of the E. coli cytoplasm.

  • Absence of the native outer membrane environment for correct folding.

Troubleshooting Steps:

Strategy Recommendation Rationale
Optimize Expression Lower induction temperature and inducer concentration.Reduces the rate of protein synthesis, allowing more time for correct folding.[1][2]
Co-expression Co-express molecular chaperones.Chaperones can assist in the proper folding of heterologous proteins.[4]
Refolding from Inclusion Bodies Purify the protein from inclusion bodies under denaturing conditions and then refold.This is a common and often effective strategy for outer membrane proteins like OmpX.[5][6][7]

Issue 3: Low Yield After Purification and Refolding

Possible Causes:

  • Inefficient cell lysis and inclusion body isolation.

  • Poor solubilization of inclusion bodies.

  • Suboptimal refolding conditions leading to aggregation.

  • Protein degradation by proteases.

  • Issues with chromatography steps.

Troubleshooting Steps:

Step Recommendation Rationale
Cell Lysis Ensure complete cell lysis using methods like French press or sonication.Incomplete lysis will result in a lower starting amount of inclusion bodies.[8][9]
Inclusion Body Washing Wash inclusion bodies thoroughly to remove contaminating proteins and lipids.Purer inclusion bodies lead to a cleaner final product.[10]
Solubilization Use strong denaturants like 8M urea or 6M guanidine hydrochloride for complete solubilization.Incomplete solubilization is a major source of protein loss.[6][7][11]
Refolding Optimize refolding buffer composition (detergent type and concentration, pH, additives like L-arginine).[6][11]The choice of detergent is critical for mimicking the membrane environment and facilitating proper folding.
Protein Concentration Consider a concentration step during refolding.For some outer membrane proteins, concentration-dependent oligomerization is crucial for correct folding.[5][6]
Protease Inhibition Add protease inhibitors during cell lysis and purification.Prevents degradation of the target protein.[9]
Chromatography Ensure the purification tag is accessible and the column resin is appropriate. Optimize binding and elution conditions.Improper column conditions can lead to protein loss or failure to elute.[9][12]

Experimental Workflows

General Workflow for OmpX Purification from Inclusion Bodies

OmpX_Purification_Workflow cluster_expression Expression cluster_purification Purification & Refolding Expression 1. E. coli Expression of OmpX Induction 2. Induction (e.g., IPTG) Expression->Induction CellHarvest 3. Cell Harvesting (Centrifugation) Induction->CellHarvest CellLysis 4. Cell Lysis (Sonication/French Press) CellHarvest->CellLysis IB_Isolation 5. Inclusion Body Isolation (Centrifugation) CellLysis->IB_Isolation IB_Wash 6. Inclusion Body Washing (e.g., with Triton X-100) IB_Isolation->IB_Wash Solubilization 7. Solubilization (8M Urea) IB_Wash->Solubilization Refolding 8. Refolding (Dilution into Detergent Buffer) Solubilization->Refolding Purification 9. Chromatography (e.g., Ion Exchange) Refolding->Purification FinalProduct 10. Purified, Folded OmpX Purification->FinalProduct

Caption: General workflow for expression and purification of OmpX from inclusion bodies.

Troubleshooting Logic for Low Protein Yield

Troubleshooting_Yield Start Low Final Yield CheckExpression Check Expression Levels (SDS-PAGE of whole cell lysate) Start->CheckExpression CheckSolubility Check Solubility (SDS-PAGE of soluble vs. insoluble fractions) CheckExpression->CheckSolubility Positive NoExpression No/Low Expression CheckExpression->NoExpression Negative CheckPurification Analyze Purification Steps (Flow-through, Wash, Elution) CheckSolubility->CheckPurification Soluble InclusionBodies Protein in Inclusion Bodies CheckSolubility->InclusionBodies Insoluble LossDuringPuri Protein Lost During Purification CheckPurification->LossDuringPuri OptimizeInduction Optimize Induction (Temp, [IPTG]) NoExpression->OptimizeInduction OptimizeRefolding Optimize Refolding Protocol InclusionBodies->OptimizeRefolding OptimizeChromo Optimize Chromatography (Binding/Elution) LossDuringPuri->OptimizeChromo

Caption: A decision tree for troubleshooting low OmpX yield.

Frequently Asked Questions (FAQs)

Q1: My OmpX protein is always in inclusion bodies. Is this normal?

A1: Yes, it is very common for overexpressed outer membrane proteins like OmpX to accumulate in inclusion bodies in E. coli.[2][4] This is because the high rate of synthesis can overwhelm the cellular machinery responsible for membrane protein insertion and folding.[13] The advantage of this is that the protein is often highly concentrated and protected from proteases, making the initial purification steps easier.[4] The key to obtaining functional protein is an effective refolding protocol.

Q2: What is the best detergent for refolding OmpX?

A2: The optimal detergent can be protein-specific. However, for many outer membrane proteins, including OmpX, detergents like n-octylpolyoxyethylene (C8POE) and LDAO have been used successfully.[6] It is often necessary to screen a panel of detergents to find the one that yields the highest amount of correctly folded, monomeric protein.

Q3: How can I improve the efficiency of my refolding protocol?

A3: Refolding efficiency can be enhanced by several methods:

  • Rapid Dilution: Quickly diluting the denatured protein into a large volume of refolding buffer minimizes aggregation.[7]

  • Stepwise Dialysis: Gradually removing the denaturant through dialysis can also promote proper folding.[7]

  • Additives: Including additives like L-arginine in the refolding buffer can help suppress aggregation.[11]

  • Temperature: Performing refolding at low temperatures (e.g., 4°C) can slow down the process and favor correct folding over aggregation.[11]

  • Protein Concentration: For some proteins, a higher concentration during refolding can promote necessary oligomerization for proper structure.[5][6]

Q4: Can I purify OmpX without it forming inclusion bodies?

A4: While challenging, it is possible to increase the soluble fraction of OmpX. Strategies include:

  • Lowering Expression Levels: Use lower induction temperatures (15-20°C) and reduced inducer concentrations.[1][2]

  • Periplasmic Targeting: Fusing a signal peptide (like OmpA's) to the N-terminus of OmpX can direct it to the periplasm. The oxidizing environment of the periplasm can facilitate proper folding.[14]

  • Engineered Host Strains: Using E. coli strains with deleted genes for abundant native outer membrane proteins (e.g., OmpA, OmpC, OmpF) can reduce competition for the protein insertion machinery (BAM complex), potentially improving the yield of correctly inserted OmpX.[13]

Q5: How do I know if my purified OmpX is correctly folded?

A5: Several methods can be used to assess the folding state of OmpX:

  • SDS-PAGE Mobility Shift: Correctly folded β-barrel proteins are often heat-stable and will migrate differently on an SDS-PAGE gel when unboiled compared to boiled samples. This is known as a heat modifiability assay.[15]

  • Circular Dichroism (CD) Spectroscopy: The CD spectrum of a correctly folded β-barrel protein will have a characteristic shape.

  • Functional Assays: If OmpX has a known binding partner or function (e.g., in adhesion or invasion), a functional assay can confirm its activity.[16]

  • NMR or X-ray Crystallography: These structural biology techniques provide the most definitive proof of correct folding.[17]

Experimental Protocols

Protocol 1: Inclusion Body Preparation and Solubilization

  • Harvest E. coli cells expressing OmpX by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) with protease inhibitors.

  • Lyse the cells using a French press or sonicator on ice.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.

  • Wash the inclusion body pellet by resuspending it in a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[10]

  • Repeat the wash step with a buffer without detergent to remove residual detergent.[10]

  • Solubilize the washed inclusion bodies in a buffer containing 8M urea or 6M guanidine hydrochloride (e.g., 20 mM Tris-HCl, 8 M urea, pH 8.0).[6] Incubate for 1-2 hours at room temperature with gentle agitation.

  • Centrifuge at high speed to remove any remaining insoluble material. The supernatant contains the unfolded OmpX.

Protocol 2: OmpX Refolding by Rapid Dilution

  • Prepare a refolding buffer (e.g., 20 mM Tris-HCl, pH 8.5, 1% (w/v) detergent such as C8POE, 600 mM L-Arginine).[6][11] Cool the buffer to 4°C.

  • Rapidly dilute the solubilized OmpX solution (from Protocol 1) at least 20-25 fold into the cold, vigorously stirring refolding buffer.[6][10] The final protein concentration should be low to prevent aggregation.

  • Continue to stir the solution at 4°C for 12-16 hours to allow for refolding.[11]

  • The refolded OmpX can then be concentrated and further purified by methods such as ion-exchange or size-exclusion chromatography.

References

Technical Support Center: Overcoming Instability of Recombinant OmpX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the instability of recombinant Outer Membrane Protein X (OmpX).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of recombinant OmpX during expression and purification?

A1: Recombinant OmpX, like many outer membrane proteins (OMPs), is prone to instability due to several factors. A primary challenge is achieving its correct native β-barrel structure when expressed in a non-native environment. Common issues include:

  • Misfolding and Aggregation: When overexpressed in the cytoplasm of E. coli, OmpX often misfolds and accumulates in insoluble aggregates known as inclusion bodies.[1] The periplasmic chaperones Skp and SurA play a crucial role in preventing the aggregation of unfolded OMPs in their native environment.[2]

  • Improper Solubilization: Once extracted from the cell membrane or inclusion bodies, OmpX requires a membrane-mimicking environment to maintain its structure and stability. The choice of detergents or lipid systems is critical, as unsuitable conditions can lead to denaturation and loss of function.[3][4][5][6]

  • Proteolytic Degradation: Unfolded or improperly folded proteins are more susceptible to degradation by cellular proteases.[7]

Q2: How do I choose the right detergent or membrane mimetic system for my recombinant OmpX?

A2: The selection of an appropriate detergent or membrane mimetic is a critical step and often requires empirical screening. There is no universal "best" choice, as the stability of OmpX can be profoundly influenced by the specific properties of the detergent or lipid environment.[3][4][5] Here are some guiding principles:

  • Start with Mild, Nonionic Detergents: Detergents like n-dodecyl-β-D-maltoside (DDM) are often a good starting point for membrane protein purification due to their mild nature.[8]

  • Consider Detergent Properties: Factors such as the detergent's critical micelle concentration (CMC), chain length, and head group chemistry can impact protein stability.[6][8]

  • Explore Different Membrane Mimetics: Besides detergent micelles, consider using bicelles (a mixture of long- and short-chain phospholipids) or nanodiscs (a patch of lipid bilayer surrounded by a scaffold protein).[3][4][5] These systems can offer a more native-like environment. The NMR structure of OmpX, for instance, was successfully determined in dihexanoylphosphatidylcholine (DHPC) micelles.[6]

  • Evaluate Stability: Use techniques like circular dichroism (CD) spectroscopy or SDS-PAGE mobility shift assays to assess the folding and stability of OmpX in different detergent/lipid compositions.[1][4][9]

Q3: Can I improve the stability of OmpX through protein engineering?

A3: Yes, protein engineering strategies can be employed to enhance the stability of OmpX. These approaches include:

  • Site-Directed Mutagenesis: Introducing specific mutations can improve the intrinsic stability of the protein. For example, replacing certain lipid-facing residues of a less stable OMP with the corresponding residues from the more stable OmpX has been shown to significantly increase stability.[10]

  • Modifying Extracellular Loops: The length and hydrophobicity of the extracellular loops can affect the folding efficiency of OmpX. While large, hydrophilic insertions can be detrimental, small insertions have, in some cases, improved folding.[1][9][11]

  • Consensus Mutations: A sequence-based approach involves replacing amino acids in your target protein with those that are highly conserved among homologous proteins, which can often lead to increased stability.[12]

Troubleshooting Guides

Problem 1: Low Yield of Recombinant OmpX
Possible Cause Suggested Solution
Toxicity of OmpX to the host cell Use an expression host designed to mitigate the toxic effects of overproducing membrane proteins, such as the BL21ΔABCF strain where several major outer membrane proteins have been deleted.[13] Consider using a plasmid like pLysS that carries the gene for T7 lysozyme to suppress basal expression of the target protein before induction.[14]
Inefficient protein expression Optimize expression conditions such as induction time, temperature, and inducer concentration. Lowering the expression temperature (e.g., to 20°C) can sometimes improve folding and reduce inclusion body formation.[13]
Proteolytic degradation Use protease inhibitor cocktails during cell lysis and purification.[7] Employing E. coli strains deficient in certain proteases can also be beneficial.[7]
Problem 2: OmpX is Found Predominantly in Inclusion Bodies
Possible Cause Suggested Solution
Overwhelming of the cellular folding machinery Co-express periplasmic chaperones like Skp and SurA, which are known to assist in the folding of OMPs and prevent their aggregation.[2]
Suboptimal expression conditions Reduce the induction temperature and/or the concentration of the inducer to slow down the rate of protein synthesis, allowing more time for proper folding.
Inappropriate expression strain Utilize strains engineered for enhanced membrane protein expression and folding.
Problem 3: OmpX Aggregates After Purification
Possible Cause Suggested Solution
Inadequate detergent or lipid environment Screen a panel of detergents with varying properties (head group, tail length, CMC). Consider using lipid-based systems like bicelles or nanodiscs for enhanced stability.[3][4][5]
Suboptimal buffer conditions Optimize the pH, ionic strength, and presence of additives (e.g., glycerol, specific ions) in your purification and storage buffers.
Protein concentration is too high Determine the maximum soluble concentration of your OmpX preparation in the chosen buffer and avoid exceeding it.

Experimental Protocols

Protocol 1: SDS-PAGE Mobility Shift Assay for OmpX Folding

This method is used to differentiate between the folded and unfolded forms of OmpX. The folded, compact β-barrel structure migrates faster on an SDS-PAGE gel than the unfolded form.[1][9]

Methodology:

  • Sample Preparation: Prepare aliquots of your purified OmpX.

  • Unfolded Control: Heat one aliquot at 95°C for 10 minutes in SDS-PAGE loading buffer. This will denature the protein.

  • Folded Sample: Mix another aliquot with SDS-PAGE loading buffer at room temperature without heating.

  • Electrophoresis: Load both the heated (unfolded) and unheated (folded) samples onto an SDS-PAGE gel (e.g., 15% polyacrylamide).

  • Analysis: After electrophoresis and staining (e.g., with Coomassie Brilliant Blue), compare the migration of the bands. The presence of a faster-migrating band in the unheated sample indicates folded OmpX.[1][9] Densitometry can be used to quantify the fraction of folded protein.[1][9]

Protocol 2: Screening for Optimal Detergent Conditions

This protocol provides a general workflow for identifying a suitable detergent for OmpX solubilization and stability.

Methodology:

  • Detergent Selection: Prepare a panel of detergents with varying properties (e.g., DDM, LDAO, OG, DPC).

  • Solubilization: Resuspend membrane fractions containing OmpX in buffers containing each detergent at a concentration above its CMC. Incubate with gentle agitation.

  • Clarification: Centrifuge the samples to pellet any insoluble material.

  • Analysis of Solubilized Fraction: Analyze the supernatant for the presence of OmpX using SDS-PAGE and Western blotting.

  • Stability Assessment: Assess the stability of the solubilized OmpX in the most promising detergents over time using techniques like circular dichroism or the SDS-PAGE mobility shift assay described above.

Visualizations

OmpX_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Cloning Clone OmpX gene into expression vector Transformation Transform E. coli expression strain Cloning->Transformation Culture Culture cells and induce expression Transformation->Culture Harvest Harvest cells by centrifugation Culture->Harvest Lysis Cell Lysis Harvest->Lysis Solubilization Solubilization of membrane fraction with detergent Lysis->Solubilization Purification Affinity Chromatography Solubilization->Purification Analysis Purity & Folding Analysis Purification->Analysis

Caption: Workflow for recombinant OmpX expression and purification.

Troubleshooting_OmpX_Instability cluster_problem Problem Identification cluster_solutions Troubleshooting Steps Problem Recombinant OmpX is unstable LowYield Low Yield? Problem->LowYield InclusionBodies Inclusion Bodies? Problem->InclusionBodies Aggregation Aggregation after purification? Problem->Aggregation OptimizeExpression Optimize expression (strain, temp, induction) LowYield->OptimizeExpression Yes Chaperones Co-express chaperones InclusionBodies->Chaperones Yes DetergentScreen Screen detergents/ lipid mimetics Aggregation->DetergentScreen Yes ProteinEngineering Consider protein engineering OptimizeExpression->ProteinEngineering Chaperones->ProteinEngineering DetergentScreen->ProteinEngineering

Caption: Decision tree for troubleshooting OmpX instability.

Chaperone_Assisted_Folding cluster_pathway OmpX Folding Pathway UnfoldedOmpX Unfolded OmpX ChaperoneComplex Chaperone-OmpX Complex (Skp, SurA) UnfoldedOmpX->ChaperoneComplex Binding AggregatedOmpX Aggregated OmpX UnfoldedOmpX->AggregatedOmpX Aggregation FoldedOmpX Correctly Folded OmpX ChaperoneComplex->FoldedOmpX Release & Folding

Caption: Role of chaperones in preventing OmpX aggregation.

References

Technical Support Center: Optimizing Solubilization of OmpX from Inclusion Bodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solubilization of the outer membrane protein OmpX from inclusion bodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the expression, purification, and refolding of OmpX.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the solubilization and refolding of OmpX from inclusion bodies.

Q1: My OmpX inclusion bodies are not fully solubilizing in 8M urea. What can I do?

A1: Incomplete solubilization is a common issue. Here are several strategies to improve it:

  • Increase Denaturant Concentration: While 8M urea is standard, you can try using 6M guanidine hydrochloride (GdnHCl), which is a stronger chaotropic agent.[1]

  • Optimize pH: Solubilization of outer membrane proteins is often more efficient at an alkaline pH.[1] Try increasing the pH of your solubilization buffer to 8.0 or higher.

  • Add a Reducing Agent: The inclusion body environment can promote the formation of incorrect disulfide bonds. Including a reducing agent like 20-100 mM dithiothreitol (DTT) or β-mercaptoethanol in your solubilization buffer can help break these bonds and improve solubility.[2][3]

  • Increase Incubation Time and Temperature: Ensure you are incubating the inclusion bodies with the solubilization buffer for a sufficient amount of time (e.g., several hours to overnight) with gentle agitation.[2] Increasing the temperature to 37°C can also enhance solubilization.[4]

  • Consider Alternative Detergents: For highly hydrophobic proteins like OmpX, traditional chaotropes may not be sufficient. Perfluorooctanoic acid (PFOA) has been shown to be effective at solubilizing such proteins and is compatible with nickel affinity chromatography.[5]

Q2: After solubilization and removal of the denaturant, my OmpX protein is precipitating.

A2: Protein precipitation during refolding is often due to aggregation. Here’s how to troubleshoot this:

  • Use Refolding Additives: L-arginine (0.5-1M) is a well-known aggregation suppressor that can be added to the refolding buffer to increase protein solubility.[1][6]

  • Optimize Refolding Method: Rapid dilution of the solubilized protein into a large volume of refolding buffer is often preferred over dialysis, as it can minimize the time folding intermediates have to aggregate.[6]

  • Control the Redox Environment: If your protein has disulfide bonds, including a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer can promote the formation of correct disulfide bonds.[6]

  • Lower Protein Concentration: High protein concentrations can favor aggregation. Try refolding at a lower protein concentration.

  • Incorporate a Mild Detergent: Including a non-ionic or zwitterionic detergent in the refolding buffer can help maintain the solubility of the refolding OmpX.

Q3: The yield of refolded, soluble OmpX is very low. How can I improve it?

A3: Low refolding yield is a multifaceted problem. Consider these points:

  • Purity of Inclusion Bodies: Contaminating proteins can interfere with the refolding process. Ensure your inclusion bodies are thoroughly washed to remove cellular debris and other proteins. A common wash buffer includes a non-ionic detergent like Triton X-100.[1][2]

  • Mild Solubilization: Using harsh solubilization conditions can sometimes lead to irreversible denaturation. Experiment with lower concentrations of denaturants or milder conditions (e.g., alkaline pH with low urea concentration) to see if this improves the recovery of active protein.

  • Optimize Refolding Conditions: Systematically screen different refolding buffer compositions, including variations in pH, additives (like L-arginine and glycerol), and temperature.[6]

  • On-Column Refolding: If you are using an affinity tag (like a His-tag), consider on-column refolding. This involves binding the denatured protein to the chromatography resin and then gradually removing the denaturant, which can sometimes improve refolding efficiency.

Q4: How can I be sure that my refolded OmpX is correctly folded and active?

A4: This is a critical question. Here are some validation methods:

  • SDS-PAGE Analysis: Correctly folded outer membrane proteins often exhibit a heat-modifiable mobility on SDS-PAGE. The folded form will migrate faster than the heat-denatured form.

  • Circular Dichroism (CD) Spectroscopy: CD can be used to assess the secondary structure of the refolded protein and compare it to known spectra of correctly folded beta-barrel proteins.

  • Functional Assays: If OmpX has a known function (e.g., channel activity, binding to a specific ligand), performing a functional assay is the most definitive way to confirm correct folding.

  • NMR Spectroscopy: For a more detailed structural analysis, 2D NMR can be used to confirm the correct fold of the protein.

Quantitative Data Summary

The following tables summarize various buffer compositions and conditions for the solubilization and refolding of OmpX and other outer membrane proteins from inclusion bodies.

Table 1: Inclusion Body Wash Buffers

ComponentConcentrationPurposeReference
Tris-HCl20-50 mMBuffering agent[7]
pH8.0-8.5Maintain pH[7]
Triton X-1000.5-2% (v/v)Remove membrane contaminants[1][2]
Urea1-2 MMild chaotrope to remove contaminants[8]
NaCl150-500 mMReduce non-specific binding[9]
DTT/β-mercaptoethanolup to 50 mMReducing agent[2]

Table 2: Solubilization Buffers

DenaturantConcentrationBuffer SystemAdditivesReference
Urea8 M50 mM Tris-HCl, pH 8.020-100 mM DTT[3][10]
Guanidine HCl6 M20 mM Tris-HCl, pH 8.55-100 mM DTT[2][7]
Perfluorooctanoic acid (PFOA)8% (w/v)25 mM Phosphate, pH 8.0-[5]
Urea with PFOA8 M Urea, 1% PFOA--[5]

Table 3: Refolding Buffers

Refolding MethodBuffer SystemKey AdditivesReference
Dilution/Dialysis20 mM Tris-HCl, pH 8.50.6 M L-Arginine, 1-5% Detergent (e.g., C8POE)[7]
Rapid Dilution50 mM Tris-HCl, pH 8.00.5 M L-Arginine, 5% Glycerol, 1 mM GSSG/5 mM GSH[6]
Dialysis50 mM Tris-HCl, pH 8.01 mM GSSG/5 mM GSH, Urea gradient (7M to 0M)[6]

Experimental Protocols & Workflows

Protocol 1: Standard OmpX Inclusion Body Solubilization and Refolding

This protocol is a general guideline based on commonly used methods.

1. Inclusion Body Washing: a. Resuspend the cell pellet containing OmpX inclusion bodies in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA). b. Lyse the cells using sonication or a French press. c. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet the inclusion bodies. d. Resuspend the inclusion body pellet in a wash buffer containing a detergent (e.g., 50 mM Tris-HCl, pH 8.0, 1% Triton X-100, 1 M Urea). e. Incubate with gentle agitation for 30 minutes at room temperature. f. Centrifuge at 10,000 x g for 30 minutes at 4°C and discard the supernatant. g. Repeat the wash step two more times to ensure high purity of the inclusion bodies.

2. Solubilization: a. Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M Urea, 50 mM DTT). b. Incubate with stirring for at least 2 hours at room temperature, or overnight at 4°C, until the solution is clear. c. Centrifuge at high speed (e.g., >100,000 x g) for 30 minutes to remove any remaining insoluble material.

3. Refolding by Rapid Dilution: a. Prepare the refolding buffer (e.g., 20 mM Tris-HCl, pH 8.5, 0.6 M L-Arginine, and a suitable detergent). b. Add the solubilized OmpX solution drop-wise into the refolding buffer with vigorous stirring. The dilution factor should be at least 1:20. c. Continue stirring the solution for several hours to overnight at 4°C to allow for proper refolding. d. Proceed with downstream purification steps to isolate the refolded OmpX.

Experimental Workflow Diagram

OmpX_Solubilization_Workflow cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization cluster_refolding Refolding cluster_analysis Analysis & Purification cell_lysis Cell Lysis ib_pelleting Inclusion Body Pelleting cell_lysis->ib_pelleting ib_washing Inclusion Body Washing ib_pelleting->ib_washing solubilization Solubilization in Denaturant (e.g., 8M Urea) ib_washing->solubilization Washed IBs clarification High-Speed Centrifugation solubilization->clarification refolding Refolding (e.g., Rapid Dilution) clarification->refolding Solubilized Protein purification Purification (e.g., Chromatography) refolding->purification Refolded Protein validation Folding Validation (SDS-PAGE, CD, etc.) purification->validation

OmpX Inclusion Body Solubilization and Refolding Workflow.
Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solubilization_issues Solubilization Issues cluster_refolding_issues Refolding Issues cluster_yield_issues Low Yield start Problem Encountered incomplete_sol Incomplete Solubilization start->incomplete_sol precipitation Protein Precipitation start->precipitation low_yield Low Refolding Yield start->low_yield sol_strat1 Increase Denaturant Strength (Urea -> GdnHCl) incomplete_sol->sol_strat1 sol_strat2 Optimize pH (Alkaline) incomplete_sol->sol_strat2 sol_strat3 Add Reducing Agent incomplete_sol->sol_strat3 refold_strat1 Add L-Arginine precipitation->refold_strat1 refold_strat2 Use Rapid Dilution precipitation->refold_strat2 refold_strat3 Optimize Redox Conditions precipitation->refold_strat3 yield_strat1 Improve IB Purity low_yield->yield_strat1 yield_strat2 Screen Refolding Conditions low_yield->yield_strat2 yield_strat3 Consider On-Column Refolding low_yield->yield_strat3

Troubleshooting flowchart for OmpX solubilization.

References

Technical Support Center: Strategies to Prevent OmpX Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address challenges associated with Outer Membrane Protein X (OmpX) aggregation during expression, purification, and refolding experiments.

Frequently Asked Questions (FAQs)

Q1: What is OmpX and why is it prone to aggregation?

OmpX is a small, eight-stranded β-barrel transmembrane protein found in the outer membrane of Gram-negative bacteria like Escherichia coli.[1][2] Its functions are linked to bacterial adhesion, invasion of host cells, and resistance to the human complement system.[2] Like many membrane proteins, OmpX is inherently hydrophobic and requires a membrane or membrane-mimicking environment (e.g., detergent micelles) to maintain its native structure. When removed from this environment or overexpressed in host cells, it tends to misfold and aggregate, often forming insoluble inclusion bodies.[1][3]

Q2: What are the common indicators of OmpX aggregation?

OmpX aggregation can be observed at several stages of your workflow:

  • During Expression: The formation of dense, insoluble inclusion bodies within the host cells is the most common sign.[3][4]

  • During Purification: The appearance of visible precipitates or high back pressure during chromatography are strong indicators.[5][6]

  • Post-Purification: A loss of biological activity, abnormally high light scattering in absorbance measurements, or the presence of high molecular weight species in size-exclusion chromatography suggest aggregation.[7]

Q3: What are the critical factors influencing OmpX stability and folding?

Several factors are crucial for maintaining OmpX stability:

  • Detergent Choice: The type of detergent used to extract, solubilize, and refold OmpX is paramount. The detergent's properties, such as chain length and head group, significantly impact the protein's structure and dynamics.[8][9]

  • Membrane Mimetic Environment: The choice between detergent micelles, bicelles, or nanodiscs can affect the protein's stability and dynamics, with lipid-based systems often better mimicking the native environment.[10][11]

  • Buffer Conditions: pH, ionic strength, and the presence of specific additives can dramatically influence protein solubility and prevent aggregation.[7][12]

  • Extracellular Loops: Modifications to the extracellular loops of OmpX, including their length and hydrophobicity, can affect its folding efficiency and stability.[1][13][14]

Q4: Which detergents are most effective for working with OmpX?

For in vitro refolding of OmpX, alkyl phosphocholine detergents have demonstrated high efficiency. Studies have shown that detergents in this series, including decyl, dodecyl (DPC), and tetradecyl phosphocholine, can support nearly complete refolding of OmpX.[8] In contrast, some other detergents, like those from the fos-choline and PEG families, may lead to destabilization.[9][10] The choice of detergent should always be carefully evaluated for its compatibility with the specific membrane protein and the intended downstream applications.[9][10]

Troubleshooting Guides

Problem 1: Low yield of soluble OmpX due to inclusion body formation.
  • Issue: After cell lysis, the majority of the expressed OmpX is found in the insoluble pellet. This indicates the formation of inclusion bodies, which consist mainly of aggregated, misfolded protein.[3][4]

  • Solutions:

    • Optimize Expression Conditions: High-level, rapid protein expression often overwhelms the cell's folding machinery, leading to aggregation.[3] Try lowering the expression temperature (e.g., 16-25°C), reducing the inducer (e.g., IPTG) concentration, or using a less potent promoter to slow down protein synthesis.[3][12]

    • Use Specialized Host Strains: Employ E. coli strains engineered to enhance the expression of difficult proteins or to promote disulfide bond formation if relevant.[15]

    • Co-express Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the nascent polypeptide chains and prevent their aggregation.[5]

    • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Thioredoxin A (Trx A), to the N-terminus of OmpX can improve its solubility.[12]

Problem 2: Purified OmpX precipitates during or after purification.
  • Issue: The protein appears soluble initially but aggregates during concentration steps, buffer exchange, or storage.

  • Solutions:

    • Buffer Optimization: Screen different pH values and salt concentrations (both higher and lower ionic strength) to find conditions that favor solubility.[7]

    • Add Stabilizing Excipients: Introduce additives to the buffer to prevent aggregation. These can act through various mechanisms to stabilize the protein.[16][17] (See Table 2 for examples).

    • Use Non-denaturing Detergents: Adding a low concentration of a mild, non-denaturing detergent (e.g., Tween 20, CHAPS) can help solubilize hydrophobic patches on the protein surface that might lead to self-association.[7][18]

    • Incorporate Reducing Agents: For proteins with cysteine residues, including a reducing agent like DTT or TCEP can prevent the formation of incorrect disulfide bonds that may lead to aggregation.[7][18]

    • Proper Storage: Store purified protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (10-50%) is highly recommended.[12][18]

Problem 3: Refolded OmpX is unstable or non-functional.
  • Issue: OmpX has been successfully solubilized from inclusion bodies and refolded, but it aggregates over time or lacks the expected structural integrity or function.

  • Solutions:

    • Screen Refolding Methods: There is no universal refolding protocol. Compare methods like rapid dilution and stepwise dialysis to find the most effective approach for OmpX.[19][20] Heat shock is another rapid refolding method that has been successfully used for OmpX.[19]

    • Optimize Detergent and Lipid Environment: The stability of refolded OmpX is highly dependent on its membrane-mimicking environment. While DPC micelles are effective for refolding, the protein's dynamics can differ significantly compared to more native-like environments like bicelles or nanodiscs.[9][10] A systematic screening of various detergents and lipid compositions is recommended.[9][11]

    • Utilize a Redox System: For proteins with disulfide bonds, the refolding buffer should contain a redox shuffling system, such as a combination of reduced and oxidized glutathione, to facilitate the formation of correct native bonds.[21][22]

Data Presentation

Table 1: Comparison of Detergents and Membrane Mimetics for OmpX/OmpW Stability

Detergent/SystemAbbreviationTypeObservation for OmpX/OmpWReference(s)
DodecylphosphocholineDPCZwitterionic DetergentForms stable β-barrel for OmpX; supports almost complete refolding.[8][9][8][9]
DihexanoylphosphocholineDHPCZwitterionic DetergentUsed in the formation of bicelles; spectra indicate different interactions with the protein compared to DPC.[10][11][10][11]
DHPC/DMPC Bicelles-Lipid/Detergent MixOmpX forms a stable β-barrel, but with different pico- to nanosecond motions compared to micelles.[9][10][9][10]
DMPC Nanodiscs-Lipid/Protein ComplexOmpX is stable, but shows pronounced dynamic variability in the β-strands compared to micelles.[9][10][9][10]
Fos-Choline Family-Zwitterionic DetergentMay lead to membrane protein destabilization and unfolding.[9][10][9][10]
Polyethylene Glycol FamilyPEGNon-ionic DetergentCan cause membrane protein destabilization.[9][10][9][10]

Table 2: Common Solution Additives to Prevent Protein Aggregation

Additive ClassExamplesTypical ConcentrationMechanism of ActionReference(s)
Amino Acids L-Arginine, L-Glutamate, Glycine, L-Proline0.2 - 2 MSuppresses aggregation by binding to hydrophobic/charged regions and reducing protein-protein interactions.[5][17][23][][5][17][23][]
Polyols/Sugars Glycerol, Sucrose, Sorbitol, Trehalose5% - 50% (v/v)Stabilize the native protein structure by preferential hydration (osmolyte effect), increasing solution viscosity.[18][23][][18][23][]
Reducing Agents DTT, β-mercaptoethanol (BME), TCEP1 - 10 mMPrevent the formation of incorrect intermolecular disulfide bonds.[7][18][7][18]
Detergents Tween 20, Triton X-100, CHAPS0.01% - 0.1% (w/v)Non-denaturing detergents that solubilize exposed hydrophobic patches.[5][7][18][5][7][18]
Chaotropes (low conc.) Urea, Guanidinium Chloride (GdnHCl)< 1 MCan help prevent aggregation at low concentrations, but act as denaturants at high concentrations.[5][23][5][23]

Experimental Protocols

Protocol 1: Expression and Isolation of OmpX Inclusion Bodies

This protocol is adapted from methodologies used for expressing β-barrel proteins in E. coli.[1][13]

  • Transformation: Transform an expression vector containing the ompX gene into a suitable E. coli expression strain (e.g., BL21(DE3) or C41(DE3)).

  • Culture Growth: Grow the cells in LB medium at 37°C to an optical density (OD₆₀₀) of 0.5-0.6.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. To potentially increase soluble fraction, test lower temperatures (e.g., 18-25°C) and lower IPTG concentrations (0.1-0.5 mM).

  • Harvesting: Incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., PBS with DNase I and lysozyme). Lyse the cells using a French press or sonication.

  • Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the inclusion bodies.

  • Washing: Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane fragments and other contaminants. Follow with washes in buffer without detergent.

Protocol 2: In Vitro Refolding of OmpX by Rapid Dilution

This protocol is a generalized procedure based on common refolding techniques.[1][19][20]

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M Guanidinium Chloride), 50 mM Tris-HCl pH 8.0, and a reducing agent like 10 mM DTT to ensure the protein is fully unfolded.[1][21]

  • Protein Concentration Adjustment: Measure the protein concentration (e.g., by absorbance at 280 nm) and dilute to a concentration of approximately 1-2 mg/mL in the solubilization buffer.[1]

  • Refolding Buffer Preparation: Prepare the refolding buffer. A typical buffer consists of 50 mM Tris-HCl, pH 8.0, and 1% (w/v) of a suitable detergent like DPC or sulfobetaine 12.[1] Other additives like L-Arginine (0.5 M) can be included to suppress aggregation.[20]

  • Rapid Dilution: Initiate refolding by rapidly diluting the denatured protein solution into the refolding buffer at a ratio of at least 1:20 (v/v).[1] Perform this step at a controlled temperature (e.g., 4°C, 15°C, or 40°C) with vigorous stirring.[13][19]

  • Incubation: Allow the protein to refold by incubating the mixture for a specific period, ranging from a few hours to overnight, depending on the chosen temperature.[19]

  • Analysis: Assess the refolding efficiency by analyzing the sample with SDS-PAGE. Correctly folded OmpX often exhibits a heat-modifiable mobility shift, appearing at a lower apparent molecular weight than the unfolded form in unboiled samples.[1][19]

Visualizations

G cluster_start Problem Identification cluster_expression Expression Stage cluster_purification Purification / Handling Stage cluster_refolding Refolding Stage cluster_end Outcome start OmpX Aggregation (Precipitate / Inclusion Bodies) exp_check Inclusion Bodies? start->exp_check Check Expression exp_sol Optimize Expression: - Lower Temperature - Reduce Inducer (IPTG) - Change Host Strain - Add Solubility Tag exp_check->exp_sol Yes pur_check Precipitation during purification/concentration? exp_check->pur_check No (Soluble) exp_sol->pur_check pur_sol Optimize Buffer: - Screen pH & Salt - Add Stabilizers (Arg, Gly) - Add Mild Detergent - Add Reducing Agent pur_check->pur_sol Yes ref_check Aggregation after refolding? pur_check->ref_check No pur_sol->ref_check ref_sol Optimize Refolding: - Screen Detergents (DPC) - Test Refolding Method (Dilution, Dialysis) - Use Nanodiscs/Bicelles ref_check->ref_sol Yes success Soluble, Stable OmpX ref_check->success No ref_sol->success G start Start: Denatured OmpX in 8M Urea / 6M GdnHCl detergent Step 1: Select Detergent Primary Choice: DPC Alternatives: Other Alkyl Phosphocholines start->detergent additives Step 2: Consider Additives - L-Arginine (0.5M) - Redox System (GSH/GSSG) - Glycerol (10%) detergent->additives method Step 3: Choose Refolding Method additives->method dilution Rapid Dilution (Fast, simple setup) method->dilution Option A dialysis Stepwise Dialysis (Slower, gradual removal of denaturant) method->dialysis Option B analysis Step 4: Analyze Folding (SDS-PAGE Mobility Shift) dilution->analysis dialysis->analysis success Correctly Folded OmpX analysis->success Successful failure Aggregation / Misfolding analysis->failure Unsuccessful troubleshoot Troubleshoot: - Change Detergent - Screen Additives - Try Alternative Method failure->troubleshoot troubleshoot->detergent Re-optimize G cluster_unfolded Unfolded State cluster_folded Native State cluster_aggregated Aggregated State cluster_additives U Unfolded Protein (High Hydrophobic Exposure) N Native Folded Protein (Stable & Soluble) U->N Correct Folding A Aggregated Protein (Insoluble) U->A Aggregation arginine L-Arginine arginine->U Masks hydrophobic patches, reduces protein-protein interaction glycerol Glycerol / Sugars glycerol->N Stabilizes native state via preferential hydration detergent Mild Detergents detergent->U Solubilizes exposed hydrophobic regions

References

OmpX Western Blot Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their OmpX Western blot analyses.

Troubleshooting Guide

This guide addresses common issues encountered during OmpX Western blot experiments in a question-and-answer format.

Issue 1: Weak or No OmpX Signal

Question: I am not seeing any bands, or the bands for OmpX are very faint. What could be the cause?

Answer: A weak or absent signal for OmpX, an 18 kDa outer membrane protein, can stem from several factors throughout the Western blot workflow.[1][2][3] Consider the following potential causes and solutions:

  • Low Protein Expression: OmpX expression can be influenced by environmental conditions such as stress and the presence of antibiotics.[4] Ensure your bacterial culture conditions are optimal for OmpX expression. It may be necessary to induce stress conditions to increase expression levels.[4]

  • Inefficient Protein Extraction: As an outer membrane protein, OmpX may require specific lysis conditions for efficient extraction. Ensure your lysis buffer is adequate for outer membrane proteins; sonication or mechanical disruption might be necessary.

  • Poor Transfer Efficiency: Due to its small size (18 kDa), OmpX can be prone to over-transfer (passing through the membrane).[5] Using a membrane with a smaller pore size (0.2 µm) is recommended for proteins under 20 kDa.[5] You can also optimize transfer time and voltage; reducing either may prevent the protein from being lost. To check for over-transfer, you can place a second membrane behind the primary one during the transfer process.[5]

  • Suboptimal Antibody Concentrations: The concentrations of both primary and secondary antibodies are critical. Titrate both antibodies to find the optimal dilution.[6] Using too little antibody will result in a weak signal.

  • Inactive Antibodies: Ensure antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[1][7] Using a fresh aliquot is recommended.[7]

  • Inappropriate Blocking Buffer: Some blocking agents, like non-fat dry milk, can sometimes mask certain antigens.[1] If you suspect this is an issue, try switching to a different blocking agent like Bovine Serum Albumin (BSA).

Issue 2: High Background on the Blot

Question: My Western blot for OmpX shows a high background, making it difficult to see the specific band. How can I reduce the background?

Answer: High background can obscure the specific signal of your target protein.[1][3] Here are several strategies to minimize background noise:

  • Blocking Inefficiency: Insufficient blocking is a common cause of high background.[8] Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent.[1]

  • Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.[9] Try reducing the concentration of one or both antibodies.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies, contributing to background.[6] Increase the number and duration of your wash steps. Adding a detergent like Tween 20 (0.05-0.1%) to your wash buffer is also recommended.[6]

  • Membrane Handling: Handle the membrane carefully with clean forceps and gloves to avoid contamination.[10] Ensure the membrane does not dry out at any stage of the process.

  • Contaminated Buffers: Use freshly prepared, filtered buffers to avoid contamination that can lead to a speckled background.[1][9]

Issue 3: Presence of Non-Specific Bands

Question: I am detecting multiple bands in addition to the expected 18 kDa band for OmpX. What could be the reason?

Answer: The appearance of non-specific bands can be due to several factors related to your sample, antibodies, or the overall protocol.[1][11]

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins in your sample. Ensure the antibody is validated for the species you are working with. If using a polyclonal antibody, you may see more non-specific bands; consider using a monoclonal antibody for higher specificity.[10]

  • Protein Degradation: If you see bands at a lower molecular weight than expected, it could be due to protein degradation.[1][7] Always prepare fresh samples and use protease inhibitors in your lysis buffer to prevent degradation.[7]

  • Sample Overloading: Loading too much protein can lead to aggregation and non-specific antibody binding.[2] Try loading a smaller amount of total protein per lane. A typical range is 20-30 µg of cell lysate.[7]

  • Post-Translational Modifications: While less common for OmpX, post-translational modifications can sometimes lead to bands at a higher molecular weight.

Issue 4: Incorrect Band Size for OmpX

Question: The band I am detecting is not at the expected 18 kDa for OmpX. Why might this be?

Answer: An incorrect band size can be perplexing, but there are logical explanations.[1]

  • Protein Modifications: As mentioned, post-translational modifications can alter the apparent molecular weight of a protein.

  • Gel Electrophoresis Issues: "Smiling" or distorted bands can occur if the gel runs too hot or if the running buffer is old.[12][11] This can affect the migration of proteins and make size determination inaccurate. Ensure you use fresh running buffer and consider running the gel at a lower voltage or in a cold room.

  • Sample Preparation: Incomplete denaturation of the sample can result in proteins not migrating according to their true molecular weight. Ensure you boil your samples in loading buffer for an adequate amount of time (e.g., 5-10 minutes) before loading.[12]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of OmpX?

A1: The expected molecular weight of OmpX is approximately 18 kDa.[4][13]

Q2: What type of membrane is best for OmpX Western blotting?

A2: Due to its small size, a PVDF or nitrocellulose membrane with a 0.2 µm pore size is recommended to prevent the protein from passing through during transfer.[5]

Q3: What are some recommended positive controls for an OmpX Western blot?

A3: A positive control could be a lysate from a bacterial strain known to overexpress OmpX, or a purified recombinant OmpX protein. Environmental conditions like the presence of antibiotics or stress can upregulate OmpX expression, and lysates from bacteria grown under these conditions could also serve as positive controls.[4]

Q4: How can I confirm that my protein has transferred successfully to the membrane?

A4: You can use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer and before blocking.[12] This will show if the transfer was even and successful.

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for key steps in an OmpX Western blot. These are starting points and may require further optimization for your specific experiment.

Table 1: Antibody Dilutions

AntibodyRecommended Starting Dilution Range
Primary Antibody1:500 - 1:2000
Secondary Antibody1:5,000 - 1:20,000[5]

Table 2: Incubation Times

StepDurationTemperature
Blocking1-2 hours or overnightRoom Temperature or 4°C
Primary Antibody Incubation2 hours or overnightRoom Temperature or 4°C
Secondary Antibody Incubation1 hourRoom Temperature

Experimental Protocols

1. Sample Preparation (Bacterial Lysate)

  • Grow bacterial cultures to the desired optical density. If applicable, induce OmpX expression or apply environmental stressors.

  • Harvest cells by centrifugation at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

  • Perform mechanical lysis (e.g., sonication on ice) to ensure the disruption of the outer membrane.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[14]

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer

  • Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15]

  • Load 20-30 µg of protein per well onto a polyacrylamide gel (a 12-15% gel is suitable for an 18 kDa protein).

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[5] Use a wet or semi-dry transfer system according to the manufacturer's instructions.

3. Immunodetection

  • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[14][15]

  • Incubate the membrane with the primary antibody diluted in the blocking buffer at the optimized concentration.

  • Wash the membrane three times for 10 minutes each with TBST.[15]

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's protocol and image the blot.[15]

Visualizations

Western_Blot_Workflow cluster_electrophoresis Protein Separation cluster_transfer Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis SamplePrep Sample Preparation (Lysis & Denaturation) SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Load Protein Transfer Membrane Transfer (0.2 µm pore size) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash Detection Signal Detection (ECL) SecondaryAb->Detection Wash Imaging Imaging & Analysis Detection->Imaging

Caption: Workflow for OmpX Western Blot Analysis.

Troubleshooting_Tree Start Start: OmpX Western Blot Issue NoSignal Weak or No Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No CheckTransfer Check Transfer Efficiency (0.2µm membrane, Ponceau S) NoSignal->CheckTransfer Yes WrongSize Incorrect Band Size? HighBg->WrongSize No ImproveBlocking Increase Blocking Time or Change Blocker HighBg->ImproveBlocking Yes WrongSize->Start No, Other Issue CheckDegradation Use Protease Inhibitors & Fresh Sample WrongSize->CheckDegradation Yes OptimizeAb Optimize Antibody Concentrations CheckTransfer->OptimizeAb CheckProtein Verify Protein Expression & Lysis OptimizeAb->CheckProtein IncreaseWashes Increase Wash Steps (Duration & Number) ImproveBlocking->IncreaseWashes ReduceAb Reduce Antibody Concentrations IncreaseWashes->ReduceAb ImproveDenaturation Ensure Complete Sample Denaturation CheckDegradation->ImproveDenaturation CheckGelRun Optimize Gel Electrophoresis (Fresh buffer, lower voltage) ImproveDenaturation->CheckGelRun

Caption: Troubleshooting Decision Tree for OmpX Western Blot.

References

Technical Support Center: Refining OmpX Protein Purification Tags

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of the outer membrane protein OmpX.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low yields of OmpX after purification. What are the potential causes and solutions?

A1: Low yield is a common issue when purifying outer membrane proteins like OmpX. Several factors can contribute to this problem, often related to expression levels, cell lysis efficiency, and protein loss during purification steps.

  • Suboptimal Expression Conditions: OmpX expression can be toxic to E. coli, leading to poor cell growth and lower protein levels. Consider optimizing expression temperature, induction time, and the concentration of the inducing agent (e.g., IPTG).

  • Inefficient Cell Lysis: Complete cell disruption is crucial to release OmpX-containing membranes. Ensure you are using an effective lysis method, such as high-pressure homogenization (French press) or sonication, and verify cell breakage under a microscope.

  • Protein Precipitation: OmpX is prone to aggregation and precipitation, especially after extraction from the membrane. Maintaining appropriate detergent concentrations throughout the purification process is critical.

  • Inefficient Affinity Chromatography: The choice of purification tag and resin, as well as binding and elution conditions, can significantly impact yield. Ensure the pH of your buffers is optimal for both tag binding and protein stability.

Troubleshooting Flowchart: Low OmpX Yield

start Low OmpX Yield check_expression Verify OmpX Expression (SDS-PAGE/Western Blot) start->check_expression optimize_expression Optimize Expression: - Lower temperature (18-25°C) - Reduce IPTG concentration - Shorter induction time check_expression->optimize_expression Low/No Expression check_lysis Assess Cell Lysis Efficiency check_expression->check_lysis Good Expression optimize_expression->check_lysis optimize_lysis Optimize Lysis: - Increase sonication/French press cycles - Add lysozyme/DNase I check_lysis->optimize_lysis Incomplete Lysis check_solubilization Evaluate Solubilization of Membrane Fraction check_lysis->check_solubilization Complete Lysis optimize_lysis->check_solubilization optimize_detergent Optimize Detergent: - Screen different detergents (e.g., LDAO, DDM, Triton X-100) - Adjust detergent concentration check_solubilization->optimize_detergent Poor Solubilization check_binding Check Affinity Column Binding check_solubilization->check_binding Good Solubilization optimize_detergent->check_binding optimize_binding Optimize Binding: - Adjust buffer pH - Increase incubation time - Ensure correct resin type check_binding->optimize_binding Poor Binding end_node Improved Yield check_binding->end_node Good Binding optimize_binding->end_node start Eluted OmpX with Tag buffer_exchange Buffer Exchange (if necessary) to remove incompatible components start->buffer_exchange add_protease Add Site-Specific Protease (e.g., TEV, PreScission) buffer_exchange->add_protease incubation Incubate (e.g., 4°C, overnight) add_protease->incubation reverse_ni_nta Reverse Ni-NTA Chromatography (to remove cleaved tag and protease) incubation->reverse_ni_nta collect_flow_through Collect Flow-Through (contains tag-free OmpX) reverse_ni_nta->collect_flow_through final_sec Final Polishing Step (Size-Exclusion Chromatography) collect_flow_through->final_sec end_node Pure, Tag-Free OmpX final_sec->end_node

Technical Support Center: Optimizing Buffer Conditions for OmpX Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions to enhance the stability of the outer membrane protein X (OmpX).

Frequently Asked Questions (FAQs)

Q1: What are the initial buffer conditions recommended for purifying and storing OmpX?

A1: A common starting point for OmpX, particularly after refolding from inclusion bodies, is a buffer containing a neutral pH, a non-denaturing detergent, and sufficient salt to maintain solubility. For example, a buffer such as 20 mM sodium phosphate at pH 6.8, 100 mM NaCl, and a detergent like DDM or L-MNG at a concentration above its critical micelle concentration (CMC) is often a good starting point.[1] The optimal conditions, however, will need to be determined empirically.

Q2: How does pH affect the stability of OmpX?

A2: The pH of the buffer can significantly impact the stability of OmpX by altering the charge of amino acid residues, which can disrupt the protein's three-dimensional structure.[2] For many proteins, including outer membrane proteins, extreme pH values can lead to denaturation and aggregation. While the optimal pH for OmpX stability must be determined experimentally, it is known that E. coli, the organism from which OmpX is often expressed, modulates the expression of outer membrane proteins in response to changes in environmental pH.[3][4] It is advisable to screen a range of pH values, typically from 6.0 to 8.5, to identify the optimal pH for your specific application.

Q3: What role do detergents play in OmpX stability?

A3: Detergents are crucial for solubilizing and stabilizing membrane proteins like OmpX by creating a micellar environment that mimics the native lipid bilayer.[5][6] The choice of detergent is critical, as harsh detergents can lead to denaturation, while milder detergents may not be efficient at solubilization. Commonly used detergents for membrane proteins include Dodecyl Maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Octyl Glucoside (OG).[5] Screening different detergents is often necessary to find the one that best preserves the structure and function of OmpX.[7][8]

Q4: Can additives enhance the stability of OmpX in my buffer?

A4: Yes, various additives can be included in the buffer to enhance protein stability.[9][10] Common stabilizing additives include:

  • Glycerol (5-20% v/v): Acts as a cryoprotectant and can stabilize the protein structure.[9][11]

  • Sugars (e.g., sucrose, trehalose): Can have a stabilizing effect.[11]

  • Salts (e.g., NaCl, KCl): The ionic strength of the buffer can influence protein solubility and stability. Optimal salt concentrations typically range from 50 mM to 200 mM.[1]

  • Reducing agents (e.g., DTT, TCEP): To prevent oxidation of cysteine residues, which can lead to aggregation.[12]

  • Specific lipids or cholesterol analogs (e.g., CHS): These can sometimes be essential for maintaining the native conformation and stability of membrane proteins.[5][10]

Troubleshooting Guides

Issue 1: OmpX is aggregating or precipitating out of solution.
Question Possible Cause & Solution
Is the detergent concentration optimal? Cause: The detergent concentration may be too low (below the CMC) or the chosen detergent may not be suitable for OmpX.[5][8] Solution: Increase the detergent concentration to ensure it is well above the CMC. Screen a panel of different detergents (e.g., DDM, LMNG, C12E8) to identify one that improves solubility.
Is the pH of the buffer appropriate? Cause: The buffer pH might be close to the isoelectric point (pI) of OmpX, where proteins are least soluble. The theoretical pI of E. coli OmpX is around 5.3.[1] Solution: Adjust the buffer pH to be at least one pH unit away from the pI. Screen a range of pH values (e.g., 6.5-8.5) to find the optimal pH for solubility.[12]
Is the ionic strength of the buffer optimal? Cause: Insufficient or excessive salt concentration can lead to aggregation. Solution: Test a range of salt concentrations (e.g., 25 mM to 500 mM NaCl or KCl) to determine the optimal ionic strength for OmpX solubility.
Are there any destabilizing additives in the buffer? Cause: Certain buffer components may be incompatible with OmpX. Solution: Simplify the buffer composition to the essential components and then systematically add back other reagents to identify any that may be causing precipitation.
Issue 2: Low yield of soluble OmpX after purification.
Question Possible Cause & Solution
Is the solubilization buffer effective? Cause: The buffer used to extract OmpX from the membrane or to refold it from inclusion bodies may not be optimal.[1] Solution: Screen different detergents and their concentrations. Consider adding stabilizing agents like glycerol or L-arginine (for refolding) to the solubilization buffer.[1]
Is the protein stable during the purification process? Cause: OmpX may be unstable and precipitating during chromatography steps. Solution: Ensure all chromatography buffers contain an appropriate detergent at a concentration above its CMC. Perform all purification steps at 4°C to minimize degradation.[11] Consider adding protease inhibitors to your buffers.[9][11]
Is the affinity tag accessible? Cause: The detergent micelle might be sterically hindering the affinity tag. Solution: Try a different detergent or a detergent with a smaller micelle size. Consider adding a longer linker between the protein and the affinity tag.

Quantitative Data Summary

The following tables provide general starting ranges for various buffer components. These should be systematically varied to find the optimal conditions for OmpX stability.

Table 1: Common Buffers and pH Ranges

BufferpKa (at 25°C)Buffering Range
Phosphate7.216.2 - 8.2
HEPES7.556.8 - 8.2
Tris8.067.5 - 9.0
MOPS7.206.5 - 7.9

Table 2: Commonly Used Detergents for Membrane Proteins

DetergentAbbreviationTypeCMC (mM)
n-Dodecyl-β-D-maltopyranosideDDMNon-ionic~0.15
Lauryl Maltose Neopentyl GlycolLMNGNon-ionicVery Low
n-Octyl-β-D-glucopyranosideOGNon-ionic~20
Zwittergent 3-12Zwitterionic~0.03

CMC values can vary with buffer conditions (e.g., ionic strength, temperature).

Table 3: Stabilizing Additives and Typical Concentrations

AdditiveTypical ConcentrationPurpose
Glycerol5 - 20% (v/v)Stabilizer, cryoprotectant
NaCl / KCl50 - 200 mMModulate ionic strength
L-Arginine50 - 500 mMAggregation suppressor (especially for refolding)
DTT / TCEP1 - 5 mMReducing agent
EDTA1 - 5 mMChelates divalent cations, inhibits metalloproteases

Experimental Protocols

Protocol 1: Detergent Screening for OmpX Solubilization
  • Preparation: Resuspend E. coli membranes containing overexpressed OmpX in a base buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).

  • Aliquoting: Aliquot the membrane suspension into several microcentrifuge tubes.

  • Detergent Addition: To each tube, add a different detergent from a concentrated stock solution to a final concentration of 1-2% (w/v). Test a panel of detergents such as DDM, LMNG, OG, and Triton X-100.

  • Solubilization: Incubate the tubes with gentle agitation for 1-2 hours at 4°C.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.

  • Analysis: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot (using an anti-OmpX antibody) to determine the solubilization efficiency of each detergent.

Protocol 2: Thermal Shift Assay (TSA) for Stability Optimization
  • Master Mix Preparation: Prepare a master mix containing purified OmpX in its current buffer and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Condition Setup: In a 96-well PCR plate, aliquot the master mix. To each well, add a different buffer component to be tested (e.g., varying pH, salt concentration, or different additives).

  • Thermal Denaturation: Place the plate in a real-time PCR machine. Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute, while continuously monitoring the fluorescence.

  • Data Analysis: As the protein unfolds, the dye will bind, and the fluorescence will increase. The melting temperature (Tm) is the midpoint of this transition. A higher Tm indicates greater protein stability. Plot the fluorescence versus temperature to determine the Tm for each condition. The condition that results in the highest Tm is considered to be the most stabilizing.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_screening Buffer Optimization Screening cluster_analysis Stability & Function Analysis cluster_final Final Buffer start OmpX Expression & Membrane Isolation / Inclusion Body Prep solubilization Solubilization / Refolding start->solubilization purification Affinity & Size-Exclusion Chromatography solubilization->purification detergent Detergent Screening purification->detergent ph_salt pH & Salt Screening detergent->ph_salt additives Additive Screening ph_salt->additives tsa Thermal Shift Assay (TSA) additives->tsa sec_mals SEC-MALS for Aggregation tsa->sec_mals activity Functional Assay (if applicable) sec_mals->activity final_buffer Optimized Buffer Condition activity->final_buffer

Caption: Workflow for optimizing OmpX buffer conditions.

Troubleshooting_Tree start OmpX Sample Shows Instability (Aggregation/Precipitation) check_detergent Is detergent type and concentration optimal? start->check_detergent screen_detergents Screen different detergents (DDM, LMNG, etc.) & concentrations check_detergent->screen_detergents No check_ph Is the buffer pH optimal? check_detergent->check_ph Yes screen_detergents->check_ph screen_ph Screen pH range (6.5-8.5) check_ph->screen_ph No check_salt Is the ionic strength optimal? check_ph->check_salt Yes screen_ph->check_salt screen_salt Screen salt concentration (25-500 mM) check_salt->screen_salt No check_additives Are stabilizing additives present? check_salt->check_additives Yes screen_salt->check_additives add_stabilizers Add glycerol, sugars, or other stabilizing agents check_additives->add_stabilizers No stable_protein Stable OmpX Sample check_additives->stable_protein Yes add_stabilizers->stable_protein

Caption: Troubleshooting decision tree for OmpX instability.

References

Validation & Comparative

Unmasking the Gatekeeper: Validating the Function of OmpX Through Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The outer membrane protein OmpX is a key player in the intricate dance between bacterial pathogens and their hosts. Conserved across several Gram-negative bacteria, this small β-barrel protein has been implicated in a range of virulence-associated functions, from facilitating host cell invasion to evading the immune system. For researchers in microbiology and drug development, understanding the precise role of OmpX is paramount for identifying novel therapeutic targets. This guide provides a comprehensive comparison of the functional consequences of OmpX deletion across different bacterial species, supported by experimental data and detailed protocols.

OmpX: A Multifaceted Virulence Factor

OmpX contributes to bacterial pathogenesis through several key mechanisms:

  • Host Cell Invasion and Adhesion: OmpX can mediate the attachment of bacteria to host cells and facilitate their internalization, a critical step in establishing infection.

  • Serum Resistance: By interacting with components of the complement system, OmpX helps bacteria evade this crucial arm of the innate immune response, allowing for survival and dissemination in the bloodstream.

  • Modulation of Host Signaling: OmpX can interact with host cell receptors, such as the Epidermal Growth Factor Receptor (EGFR) and β1-integrin, to manipulate cellular signaling pathways to the bacterium's advantage.

  • Regulation of Other Virulence Factors: OmpX has been shown to influence the expression of other virulence factors, such as flagella, thereby impacting bacterial motility and colonization.

The Power of Knockouts: Quantifying the Impact of OmpX Deletion

The most direct way to elucidate the function of a protein is to observe the effect of its absence. The generation of ompX knockout mutants has been instrumental in validating its role in virulence. The following table summarizes key quantitative data from studies utilizing ompX knockout strains, demonstrating the significant impact of this protein on various pathogenic phenotypes.

Bacterial SpeciesPhenotype AssessedWild-Type (WT) PerformanceOmpX Knockout (ΔompX) PerformanceReference(s)
Cronobacter sakazakiiInvasion of Caco-2 cells100% (normalized)~40% of WT[1][2]
Adhesion to Caco-2 cellsNot significantly differentNot significantly different[1]
Yersinia pestis (Ail homolog)Serum Resistance (80% NHS)~100% survival~0% survival (essentially 100% loss)[3][4]
Serum ResistanceWild-type level10,000-fold more susceptible[5][6]
Uropathogenic E. coli (UPEC)Internalization in kidney cellsSignificantly higher than mutantDecreased internalization[7][8]
Aggregation in kidney cellsSignificantly higher than mutantDecreased aggregation[7][8]
Colonization of mouse kidneysHigher bacterial titersSignificantly lower bacterial titers[7]
flhD transcription (flagellar master regulator)Basal levelLow expression level[7][8]

Experimental Corner: Protocols for Validating OmpX Function

Reproducible and standardized experimental protocols are the bedrock of scientific advancement. Below are detailed methodologies for key assays used to characterize the function of OmpX and the phenotypic consequences of its deletion.

Generation of an ompX Knockout Mutant using the Lambda Red Recombinase System

This method allows for the targeted replacement of the ompX gene with an antibiotic resistance cassette.

knockout_workflow cluster_pcr PCR Amplification cluster_transformation Transformation cluster_recombination Homologous Recombination cluster_selection Selection and Verification pcr Amplify antibiotic resistance cassette with primers containing homology arms to regions flanking ompX electroporation Electroporate PCR product into E. coli expressing Lambda Red recombinase pcr->electroporation Purified PCR product recombination Lambda Red proteins mediate recombination between homology arms and the chromosome electroporation->recombination replacement ompX gene is replaced by the antibiotic resistance cassette recombination->replacement selection Select for transformants on media containing the corresponding antibiotic replacement->selection verification Verify gene replacement by PCR and DNA sequencing selection->verification

Workflow for generating an ompX knockout mutant.

Protocol:

  • Primer Design: Design primers to amplify a desired antibiotic resistance cassette (e.g., kanamycin resistance). The 5' ends of the forward and reverse primers should contain 40-50 base pairs of homology to the regions immediately upstream and downstream of the ompX gene, respectively.

  • PCR Amplification: Perform PCR using the designed primers and a template plasmid carrying the antibiotic resistance gene. Purify the PCR product.

  • Preparation of Electrocompetent Cells: Grow the target bacterial strain carrying a plasmid expressing the lambda Red recombinase genes (e.g., pKD46) at 30°C to an OD600 of 0.4-0.6. Induce the expression of the recombinase genes by adding L-arabinose. Prepare electrocompetent cells by washing the culture with ice-cold sterile water or 10% glycerol.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection of Mutants: Plate the electroporated cells on agar plates containing the appropriate antibiotic to select for colonies where the ompX gene has been replaced by the resistance cassette. Incubate at 37°C to cure the temperature-sensitive lambda Red plasmid.

  • Verification: Confirm the correct gene replacement in the selected colonies by PCR using primers flanking the ompX locus and by DNA sequencing.

Gentamicin Protection Assay for Bacterial Invasion

This assay quantifies the ability of bacteria to invade and survive within host cells.

gentamicin_protection_assay cluster_infection Infection cluster_gentamicin Gentamicin Treatment cluster_lysis Cell Lysis and Plating cluster_quantification Quantification infect Infect host cell monolayer with bacteria (WT and ΔompX) incubate_infect Incubate to allow bacterial invasion infect->incubate_infect add_gentamicin Add gentamicin to kill extracellular bacteria incubate_infect->add_gentamicin incubate_gentamicin Incubate add_gentamicin->incubate_gentamicin wash Wash cells to remove dead bacteria and antibiotic incubate_gentamicin->wash lyse Lyse host cells to release intracellular bacteria wash->lyse plate Plate serial dilutions of lysate on agar plates lyse->plate count Count colony-forming units (CFU) to determine the number of intracellular bacteria plate->count

Workflow of the gentamicin protection assay.

Protocol:

  • Cell Culture: Seed eukaryotic host cells (e.g., Caco-2, HeLa) in 24-well plates and grow to confluence.

  • Bacterial Culture: Grow wild-type and ΔompX mutant bacteria to mid-log phase.

  • Infection: Wash the host cell monolayers and infect with the bacterial strains at a multiplicity of infection (MOI) of 10-100.

  • Incubation: Incubate the infected cells for a defined period (e.g., 1-2 hours) to allow for bacterial invasion.

  • Gentamicin Treatment: Aspirate the medium and add fresh medium containing gentamicin (typically 100 µg/mL) to kill extracellular bacteria. Incubate for 1-2 hours.

  • Cell Lysis: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove dead bacteria and gentamicin. Lyse the host cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Quantification: Plate serial dilutions of the cell lysate on appropriate agar plates. Incubate overnight and count the colony-forming units (CFU) to determine the number of viable intracellular bacteria. The invasion efficiency is calculated as (CFU recovered / initial CFU) x 100%.

Serum Bactericidal Assay

This assay measures the susceptibility of bacteria to the killing activity of the complement system in serum.

Protocol:

  • Bacterial Preparation: Grow wild-type and ΔompX mutant bacteria to mid-log phase, then wash and resuspend in a suitable buffer.

  • Serum Preparation: Obtain normal human serum (NHS) and heat-inactivated serum (HIS) (56°C for 30 minutes to inactivate complement).

  • Assay Setup: In a microtiter plate, mix a standardized inoculum of bacteria with different concentrations of NHS or HIS.

  • Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 1-3 hours).

  • Quantification: At various time points, take aliquots from each well, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU).

  • Analysis: Calculate the percentage of survival in NHS relative to the survival in HIS. A significant decrease in survival in NHS for the ΔompX mutant compared to the wild-type indicates a role for OmpX in serum resistance.

Signaling Pathways and Regulatory Networks

OmpX does not function in isolation. Its expression is tightly regulated, and its interaction with the host triggers specific signaling cascades.

OmpX-Mediated Host Cell Invasion via EGFR and β1-Integrin

In some pathogens, like Serratia proteamaculans, OmpX can directly engage with host cell surface receptors to promote invasion.

ompX_signaling cluster_bacteria Bacterium cluster_host Host Cell OmpX OmpX EGFR EGFR OmpX->EGFR Interaction Integrin β1-Integrin OmpX->Integrin Interaction Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) EGFR->Signaling Integrin->Signaling Invasion Bacterial Invasion Signaling->Invasion

OmpX interaction with host cell signaling pathways.

This interaction can lead to the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which ultimately remodel the host cell cytoskeleton and facilitate bacterial uptake.

Regulatory Network of OmpX Expression

The expression of ompX is controlled by a complex network of transcriptional regulators and small non-coding RNAs (sRNAs), allowing the bacterium to fine-tune OmpX levels in response to environmental cues.

ompX_regulation MarA MarA ompX_mRNA ompX mRNA MarA->ompX_mRNA Activates transcription HNS H-NS HNS->ompX_mRNA Represses transcription sRNAs sRNAs (e.g., MicA, CyaR, OxyS) sRNAs->ompX_mRNA Post-transcriptional regulation OmpX_protein OmpX Protein ompX_mRNA->OmpX_protein Translation

Regulation of OmpX expression.

Conclusion

The use of ompX knockout mutants has unequivocally validated the role of this outer membrane protein as a significant virulence factor in a variety of pathogenic bacteria. The quantitative data presented in this guide highlight the substantial contribution of OmpX to host cell invasion, serum resistance, and the regulation of other virulence determinants. The detailed experimental protocols provide a foundation for researchers to further investigate the function of OmpX and its homologs in other pathogens. A thorough understanding of the mechanisms by which OmpX promotes virulence, including its interaction with host signaling pathways and its own intricate regulatory network, will be crucial for the development of novel anti-infective strategies that target this key bacterial gatekeeper.

References

A Comparative Analysis of the Outer Membrane Proteins OmpX and OmpA: Structure and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of bacterial outer membrane proteins (OMPs) is paramount for endeavors in novel antibiotic design and vaccine development. This guide provides an in-depth comparison of two well-characterized OMPs from Escherichia coli, OmpX and OmpA, focusing on their structural differences and the experimental methodologies employed to elucidate their atomic arrangements.

Outer membrane proteins are critical for the survival of Gram-negative bacteria, playing roles in nutrient uptake, adhesion, and defense against environmental stressors. Both OmpX and OmpA are integral components of the E. coli outer membrane, yet they exhibit distinct structural features that dictate their specific functions.

Structural Comparison: A Tale of Two Barrels

OmpX and the transmembrane domain of OmpA share a common structural motif: an eight-stranded antiparallel β-barrel. However, significant differences in their overall architecture and domain organization lead to distinct functional roles.

OmpA is a larger, two-domain protein. Its N-terminal domain forms the characteristic eight-stranded β-barrel that is embedded in the outer membrane. This is connected by a flexible linker to a C-terminal periplasmic domain that interacts with the peptidoglycan layer, providing a crucial link between the outer membrane and the cell wall.[1] In contrast, OmpX is a smaller, single-domain protein consisting solely of the eight-stranded β-barrel.[2] This fundamental difference in domain architecture is a key determinant of their respective functions.

The extracellular loops of these proteins also exhibit notable differences. The loops of OmpA are generally longer and more flexible, while the extracellular loops of OmpX are more structured and form a protruding β-sheet, which is implicated in its roles in adhesion and serum resistance.[2][3]

Below is a quantitative comparison of the structural features of OmpX and the transmembrane domain of OmpA.

FeatureOmpX (PDB: 1QJ8)OmpA (transmembrane domain)
Number of β-strands 88
Total Residue Count 148[4]~177[5]
Molecular Weight 17.21 kDa[4]~19 kDa[5]
Resolution (Å) 1.90 (X-ray)[4]1.65 (X-ray)[6]
Domain Organization Single β-barrel domainN-terminal β-barrel, C-terminal periplasmic domain
Extracellular Loops Shorter, more structured, form a protruding β-sheet[2]Longer, more flexible[6]

Visualizing the Structural Differences

To illustrate the distinct architectures of OmpX and OmpA, the following diagram highlights their domain organization.

Comparative Domain Architecture of OmpX and OmpA cluster_0 OmpX cluster_1 OmpA OmpX_barrel β-barrel (8 strands) OmpA_barrel β-barrel (8 strands) OmpA_periplasmic Periplasmic Domain OmpA_barrel->OmpA_periplasmic Linker

Caption: Domain organization of OmpX and OmpA.

Experimental Protocols for Structural Determination

The high-resolution structures of OmpX and OmpA have been determined primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections provide a detailed overview of the typical methodologies used for outer membrane proteins.

X-ray Crystallography Protocol

X-ray crystallography of membrane proteins is a challenging multi-step process that requires obtaining high-quality crystals for diffraction analysis.

  • Protein Expression and Purification:

    • The gene encoding the target OMP is cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification.

    • The protein is overexpressed in a suitable bacterial host, such as E. coli BL21(DE3).[7]

    • Cells are harvested, and the outer membrane fraction is isolated through cell lysis and ultracentrifugation.

    • The OMP is solubilized from the membrane using a carefully selected detergent (e.g., LDAO, DDM, OG).[8]

    • The solubilized protein is purified to homogeneity using affinity chromatography followed by size-exclusion chromatography.

  • Crystallization:

    • The purified protein, maintained in a detergent solution, is screened for crystallization conditions using vapor diffusion (hanging or sitting drop) or lipidic cubic phase (LCP) methods.[9]

    • Crystallization screens vary parameters such as precipitant type and concentration, pH, and temperature.

    • Initial crystal hits are optimized by fine-tuning these parameters to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved using molecular replacement or experimental phasing methods (e.g., multiple isomorphous replacement).[2]

    • The resulting electron density map is used to build and refine the atomic model of the protein.

NMR Spectroscopy Protocol

NMR spectroscopy provides structural information on proteins in a solution or solution-like (e.g., micelle) environment, offering insights into protein dynamics.

  • Isotope Labeling and Sample Preparation:

    • For detailed structural studies, the protein is uniformly labeled with ¹⁵N and/or ¹³C by growing the expression host in a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.[10]

    • The labeled protein is expressed and purified as described for X-ray crystallography.

    • The purified, labeled protein is reconstituted into a suitable membrane mimetic, such as detergent micelles (e.g., DPC, LDAO) or bicelles, to ensure it is in a folded and stable state.[11]

    • The final NMR sample is prepared in a buffered solution with a concentration typically in the range of 0.1-1.0 mM.[10]

  • NMR Data Acquisition:

    • A series of multidimensional NMR experiments (2D, 3D, and 4D) are performed on a high-field NMR spectrometer.

    • Key experiments include ¹H-¹⁵N HSQC for initial assessment of protein folding and resonance dispersion, and triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone resonance assignment.

    • Nuclear Overhauser Effect (NOE) experiments (e.g., ¹⁵N-edited NOESY-HSQC) are used to obtain distance restraints between protons that are close in space.

  • Structure Calculation and Refinement:

    • The acquired NMR spectra are processed, and the chemical shifts of the backbone and side-chain atoms are assigned.

    • Distance restraints from NOE data and dihedral angle restraints from chemical shift analysis are used as input for structure calculation algorithms (e.g., CYANA, XPLOR-NIH).

    • An ensemble of structures consistent with the experimental restraints is generated and then refined to produce a final, high-resolution structure.

The distinct structural features of OmpX and OmpA, elucidated through these powerful experimental techniques, provide a foundation for understanding their roles in bacterial physiology and pathogenesis. This comparative guide serves as a valuable resource for researchers aiming to exploit these structures for the development of novel therapeutics.

References

Comparative Analysis of OmpX: A Key Virulence Factor in Diverse Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the outer membrane protein X (OmpX) and its homologs, detailing their structure, function in pathogenesis, and potential as a therapeutic target across various Gram-negative bacteria.

Outer membrane protein X (OmpX) is a highly conserved, small, eight-stranded β-barrel protein found in the outer membrane of numerous Gram-negative bacteria. It plays a significant, albeit varied, role in the pathogenesis of several clinically important species, including Escherichia coli, Salmonella enterica, Yersinia pestis, and Cronobacter sakazakii. This guide provides a comparative analysis of OmpX's contribution to virulence, supported by quantitative data from key experimental assays, detailed methodologies for these experiments, and a visualization of its regulatory interactions.

Quantitative Comparison of OmpX Function in Pathogenicity

The functional role of OmpX in bacterial pathogenesis often revolves around its contribution to host cell adhesion and invasion, as well as resistance to host immune defenses. The following table summarizes quantitative data on the impact of ompX deletion on these virulence-associated phenotypes in different pathogens.

Pathogen SpeciesStrainHost Cell LineAssayPhenotype Measured% Reduction in ompX Mutant vs. Wild-TypeReference
Escherichia coli (UPEC)CFT073HTB-44 (kidney epithelial)Gentamicin ProtectionInternalizationNo significant difference in adherence, but decreased internalization and aggregation.[1][2][3][1][2][3]
Escherichia coli (ExPEC)Not SpecifiedAlveolar basal epithelial cellsGentamicin ProtectionAdhesion & InvasionDecreased[1][3]
Cronobacter sakazakiiNot SpecifiedCaco-2 (intestinal epithelial)Gentamicin ProtectionInvasion~60%[4]
Cronobacter sakazakiiNot SpecifiedINT-407 (intestinal epithelial)Gentamicin ProtectionInvasion~80% (for ΔompA), ~60% (for ΔompX)[4]
Serratia proteamaculansNot SpecifiedM-HeLaAdhesion AssayAdhesionIncreased adhesion with full-length OmpX expression.[5][6][7][5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the function of OmpX.

Gentamicin Protection Assay (for Adhesion and Invasion)

This assay quantifies the ability of bacteria to adhere to and invade eukaryotic cells.

Principle: Gentamicin is an aminoglycoside antibiotic that cannot penetrate eukaryotic cell membranes. Therefore, it kills extracellular bacteria while intracellular bacteria remain protected.

Procedure: [8][9][10][11][12]

  • Cell Culture: Seed eukaryotic host cells (e.g., Caco-2, HeLa, HTB-44) in 24-well plates and grow to a confluent monolayer.

  • Bacterial Culture: Grow bacterial strains (wild-type and ompX mutant) to mid-log phase in appropriate broth.

  • Infection: Wash the host cell monolayers and infect with the bacterial suspension at a specific multiplicity of infection (MOI). Incubate for a defined period to allow for adhesion and invasion.

  • Adhesion Quantification:

    • Following the infection period, wash the wells several times with sterile phosphate-buffered saline (PBS) to remove non-adherent bacteria.

    • Lyse the host cells with a detergent (e.g., Triton X-100).

    • Serially dilute the lysate and plate on appropriate agar to enumerate the total number of cell-associated bacteria (adherent and invaded).

  • Invasion Quantification:

    • Following the infection period, wash the wells and add fresh culture medium containing gentamicin.

    • Incubate for a period sufficient to kill all extracellular bacteria.

    • Wash the wells again to remove the antibiotic and dead bacteria.

    • Lyse the host cells and plate the lysate to enumerate the intracellular bacteria.

  • Calculation: Express adhesion and invasion as a percentage of the initial inoculum.

Serum Resistance Assay

This assay assesses the ability of bacteria to survive in the presence of host serum, which contains complement proteins that can lyse bacteria.

Procedure: [13][14][15][16][17]

  • Bacterial Preparation: Grow bacteria to mid-log phase, wash, and resuspend in a suitable buffer.

  • Serum Incubation: Mix a standardized number of bacteria with a specific concentration of normal human serum (NHS) or heat-inactivated serum (HIS) as a control (heat inactivation denatures complement proteins).

  • Time Course Sampling: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 30, 60, 120 minutes).

  • Enumeration: Serially dilute the aliquots and plate on agar to determine the number of viable bacteria (colony-forming units, CFU).

  • Calculation: Calculate the percentage of survival at each time point relative to the initial bacterial count (time 0).

Motility Assay

This assay evaluates the swimming motility of bacteria, which is often dependent on flagella.

Procedure: [18][19][20][21][22]

  • Media Preparation: Prepare a semi-solid agar medium (e.g., 0.3% agar) in test tubes or plates.

  • Inoculation: Using a sterile inoculating needle, pick a single colony of the test bacterium and stab it into the center of the semi-solid agar.

  • Incubation: Incubate the tubes/plates at an appropriate temperature for 24-48 hours.

  • Observation: Examine the zone of growth. Motile bacteria will swim away from the stab line, resulting in a diffuse, turbid zone of growth. Non-motile bacteria will only grow along the stab line.

OmpX Regulatory and Functional Interactions

OmpX expression and its downstream effects are part of a complex regulatory network. In uropathogenic E. coli, OmpX has been shown to influence the expression of flagellar genes, which in turn impacts motility and host cell invasion. The following diagram illustrates the proposed logical relationship.

OmpX_Regulation OmpX OmpX flhD flhD mRNA OmpX->flhD + (stabilization) FlhDC FlhD/FlhC Master Regulator flhD->FlhDC Translation Flagellar_Genes Flagellar Genes FlhDC->Flagellar_Genes + (transcription) Motility Motility Flagellar_Genes->Motility leads to Invasion Host Cell Invasion Motility->Invasion contributes to

OmpX's influence on flagellar gene expression and pathogenesis.

Structural Homology and Diversity

OmpX and its homologs, such as PagC and Rck in Salmonella and Ail in Yersinia, share a conserved eight-stranded β-barrel structure.[23][24] However, the extracellular loops exhibit significant sequence and structural variability. This diversity in the loops is thought to be responsible for the different functional roles of OmpX homologs in various pathogens, particularly in their interactions with host cell components. While the β-barrel core is structurally conserved, the loop regions are more flexible and exposed, making them potential targets for specific antibody recognition and therapeutic intervention. Molecular dynamics simulations have shown that OmpX has a unique lipopolysaccharide "fingerprint," indicating specific interactions with the surrounding outer membrane environment that are distinct from other outer membrane proteins like OmpA.[25][26]

References

OmpX: A Validated Virulence Factor in Bacterial Pathogenesis - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the outer membrane protein OmpX as a virulence factor, with a focus on its in vivo validation. We present experimental data comparing the pathogenic potential of wild-type bacteria with corresponding ompX deletion mutants. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings.

Comparative Analysis of OmpX as a Virulence Factor

OmpX is a highly conserved outer membrane protein among Gram-negative bacteria and has been implicated in various stages of pathogenesis, including host cell adhesion, invasion, and resistance to the host's immune system.[1][2] Its role as a virulence factor has been substantiated through numerous in vivo studies, primarily using animal models of infection.

In Vivo Virulence: OmpX vs. OmpA

A key comparator for OmpX is OmpA, another well-characterized outer membrane protein involved in bacterial virulence. While both are integral to pathogenesis, their specific roles can differ, as highlighted in studies on Cronobacter sakazakii and uropathogenic Escherichia coli (UPEC).

In a neonatal rat model of C. sakazakii infection, deletion of ompX resulted in a significant reduction in bacterial load in both the liver and spleen, demonstrating its crucial role in systemic dissemination.[3] A double deletion mutant (ΔompXΔompA) showed a similar level of attenuation to the single mutants, suggesting that both proteins are critical for virulence.[3]

In UPEC, while both OmpA and OmpX contribute to pathogenesis, their mechanisms appear distinct. Deletion of ompA impairs colony formation in the urinary tract but does not affect motility or aggregation within bladder epithelial cells.[4] Conversely, deletion of ompX in UPEC leads to decreased internalization and aggregation within kidney epithelial cells and impaired colonization of the mouse urinary tract, a phenotype linked to reduced flagellar production.[4][5]

Table 1: Quantitative Comparison of Bacterial Load in a Neonatal Rat Model of Cronobacter sakazakii Infection

Bacterial StrainMean Bacterial Load (log CFU/g) in LiverMean Bacterial Load (log CFU/g) in Spleen
Wild-Type~4.5~3.85
ΔompA~2.5~2.12
ΔompX~2.75~2.32
ΔompXΔompA~2.25~1.97

Data adapted from a study on C. sakazakii infection in rat pups.[3]

Signaling Pathways and Molecular Interactions

OmpX facilitates bacterial invasion by interacting with host cell surface receptors, primarily Epidermal Growth Factor Receptor (EGFR) and β1 integrins.[6][7][8] This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements, enabling bacterial uptake.

The binding of OmpX to α5β1 integrin and subsequent EGFR activation involves several key downstream effectors, including c-Src kinase, Focal Adhesion Kinase (FAK), and Integrin-Linked Kinase (ILK).[9][10] These kinases play a pivotal role in orchestrating the actin rearrangements necessary for bacterial internalization.[9]

OmpX_Signaling_Pathway cluster_bacterium Bacterium cluster_host Host Cell OmpX OmpX Integrin α5β1 Integrin OmpX->Integrin Binds cSrc c-Src Integrin->cSrc Activates FAK FAK Integrin->FAK Activates ILK ILK Integrin->ILK Activates EGFR EGFR Actin Actin Cytoskeleton Rearrangement EGFR->Actin cSrc->EGFR Transactivates (Tyr845 Phosphorylation) FAK->Actin ILK->Actin Invasion Bacterial Invasion Actin->Invasion

Caption: OmpX-mediated signaling pathway leading to bacterial invasion.

Experimental Protocols

Murine Model of Urinary Tract Infection (UTI)

This protocol is adapted from established methods for inducing UTI in mice to assess bacterial colonization.

Materials:

  • 8- to 10-week-old female C57BL/6 mice

  • Uropathogenic E. coli (UPEC) wild-type and ΔompX mutant strains

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane)

  • Polyethylene catheter (PE10)

  • Syringe (1 ml) with a 30-gauge needle

  • Sterile dissection tools

Procedure:

  • Bacterial Preparation: Culture UPEC strains in LB broth overnight at 37°C. Pellet the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1 x 10⁸ CFU/50 µl.

  • Anesthesia: Anesthetize mice using isoflurane. Confirm proper anesthesia by the absence of a pedal reflex.

  • Catheterization: Gently insert a sterile PE10 catheter through the urethra into the bladder.

  • Inoculation: Inoculate 50 µl of the bacterial suspension (1 x 10⁸ CFU) directly into the bladder through the catheter.

  • Post-Inoculation: After inoculation, slowly withdraw the catheter. Allow the mice to recover on a warming pad.

  • Bacterial Load Determination: At 24-48 hours post-infection, euthanize the mice. Aseptically remove the bladder and kidneys.

  • Homogenize the tissues in sterile PBS.

  • Perform serial dilutions of the homogenates and plate on LB agar plates.

  • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the bacterial load per gram of tissue.

In Vivo Systemic Infection Model (adapted for C. sakazakii)

This protocol describes a method to assess the systemic dissemination of bacteria following oral inoculation in neonatal rats.

Materials:

  • 2- to 3-day-old Sprague-Dawley rat pups

  • Cronobacter sakazakii wild-type, ΔompA, ΔompX, and ΔompXΔompA mutant strains

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • Oral gavage needle

  • Sterile dissection tools

Procedure:

  • Bacterial Preparation: Grow C. sakazakii strains in TSB overnight at 37°C. Harvest the cells by centrifugation, wash with sterile PBS, and resuspend to a concentration of 5 x 10⁹ CFU per 100 µl.

  • Inoculation: Orally inoculate each rat pup with 100 µl of the bacterial suspension using a gavage needle.

  • Monitoring: Monitor the pups for signs of infection.

  • Organ Harvest: At 24 hours post-infection, euthanize the pups. Aseptically dissect the liver and spleen.

  • Bacterial Enumeration: Weigh each organ and homogenize in sterile PBS.

  • Plate serial dilutions of the organ homogenates onto Tryptic Soy Agar (TSA) plates.

  • Incubate at 37°C for 24 hours and calculate the CFU per gram of organ tissue.

Experimental_Workflow cluster_UTI Murine UTI Model cluster_Systemic Systemic Infection Model UTI_Prep Prepare Bacterial Inoculum (UPEC WT & ΔompX) UTI_Anes Anesthetize Mice UTI_Prep->UTI_Anes UTI_Cath Catheterize Bladder UTI_Anes->UTI_Cath UTI_Inoc Inoculate Bacteria UTI_Cath->UTI_Inoc UTI_Harvest Harvest Bladder & Kidneys (24-48h post-infection) UTI_Inoc->UTI_Harvest UTI_CFU Determine Bacterial Load (CFU/g) UTI_Harvest->UTI_CFU Sys_Prep Prepare Bacterial Inoculum (C. sakazakii strains) Sys_Inoc Oral Gavage Inoculation (Neonatal Rats) Sys_Prep->Sys_Inoc Sys_Harvest Harvest Liver & Spleen (24h post-infection) Sys_Inoc->Sys_Harvest Sys_CFU Determine Bacterial Load (CFU/g) Sys_Harvest->Sys_CFU

Caption: Workflow for in vivo validation of OmpX virulence.

References

A Comparative Analysis of OmpX and OmpF: Beyond the Beta-Barrel

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate architecture of the gram-negative bacterial outer membrane, porins play a crucial role in mediating the passage of molecules. Among these, OmpF is a well-characterized general porin, facilitating the diffusion of small hydrophilic molecules. In contrast, OmpX, another outer membrane protein, presents a different functional paradigm, with its primary roles linked to virulence and stress response rather than general permeability. This guide provides a detailed comparison of the channel properties, structure, and function of Escherichia coli's OmpX and OmpF, supported by experimental data and methodologies.

Structural and Functional Overview

OmpF is a major outer membrane porin that forms a trimeric structure, with each monomer consisting of a 16-stranded β-barrel.[1][2][3] These trimers create water-filled channels that allow the passive diffusion of small solutes, including nutrients, waste products, and some antibiotics, with an exclusion limit of approximately 600 Daltons.[1] The expression of OmpF is osmoregulated, being favored in low osmolarity environments, a process controlled by the EnvZ-OmpR two-component system.[1][4]

OmpX, on the other hand, is a smaller, monomeric protein composed of an eight-stranded β-barrel.[2][5] While it is structurally classified as a pore-forming protein due to its β-barrel structure spanning the outer membrane, its primary characterized functions are not related to general diffusion.[5][6][7] Instead, OmpX is implicated in bacterial pathogenesis, promoting adhesion to host cells, and providing resistance to the human complement system.[5][7] Notably, the expression of OmpX is often inversely correlated with that of OmpF, particularly in response to environmental stresses such as the presence of antibiotics.[8][9][10][11]

Comparative Channel Properties

A stark contrast emerges when comparing the channel properties of OmpF and OmpX, primarily due to the extensive characterization of OmpF as a channel-forming protein and the lack of such evidence for OmpX.

PropertyOmpFOmpX
Oligomeric State TrimerMonomer
β-Barrel Structure 16-stranded per monomer8-stranded
Pore Diameter ~ 7 x 11 ÅNot experimentally determined
Single-Channel Conductance (in 1 M KCl) ~ 1.1 - 1.5 nSNo reported channel activity
Ion Selectivity Slightly cation-selectiveNot applicable
Primary Function General diffusion of small hydrophilic moleculesAdhesion, serum resistance, virulence

Experimental Methodologies

The characterization of OmpF's channel properties has been extensively documented through various experimental techniques.

X-Ray Crystallography

The three-dimensional structure of OmpF has been determined to high resolution using X-ray crystallography.

Experimental Protocol:

  • Protein Expression and Purification: The ompF gene is overexpressed in an E. coli strain, and the OmpF protein is purified from the outer membrane fraction using detergents.

  • Crystallization: The purified OmpF protein is crystallized using vapor diffusion techniques.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the electron density map is used to build and refine the atomic model of the protein.

Planar Lipid Bilayer Electrophysiology

This technique is the gold standard for characterizing the channel-forming activity of proteins like OmpF.

Experimental Protocol:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments.

  • Protein Reconstitution: Purified OmpF protein is added to one of the compartments and spontaneously inserts into the lipid bilayer.

  • Single-Channel Recording: A voltage is applied across the bilayer, and the resulting ionic current is measured using sensitive amplifiers. The opening and closing of individual OmpF channels are observed as discrete steps in the current.

  • Data Analysis: The amplitude of the current steps is used to calculate the single-channel conductance, and the reversal potential under an ion gradient is used to determine ion selectivity.

While the crystal structure of OmpX has been solved, demonstrating its β-barrel architecture, there is a conspicuous absence of published studies reporting its channel activity using planar lipid bilayer electrophysiology. This suggests that OmpX may not form a constitutively open channel for ion and small molecule diffusion under typical experimental conditions.

Structural and Functional Divergence

The differing structures and functions of OmpX and OmpF are depicted in the following diagram, which illustrates their distinct roles in the bacterial outer membrane.

G cluster_OM Outer Membrane cluster_Peri Periplasm cluster_Extra Extracellular Space OmpF OmpF (Trimer) Pore (~7x11 Å) - 16-stranded β-barrel - General Diffusion - High Conductance OmpX OmpX (Monomer) - 8-stranded β-barrel - Adhesion & Virulence - No measurable channel activity HostCell Host Cell Receptors OmpX:head->HostCell adhesion Periplasm_space Extracellular_space Stress Environmental Stress (e.g., Antibiotics, Osmolarity) Regulation Transcriptional Regulation Stress->Regulation induces Regulation->OmpF downregulates Regulation->OmpX upregulates Nutrients Nutrients & Small Molecules Nutrients->OmpF:pore diffusion

Caption: Structural and functional comparison of OmpF and OmpX.

Conclusion

OmpF and OmpX, despite both being β-barrel proteins in the outer membrane of E. coli, exhibit fundamentally different channel properties and biological roles. OmpF is a classic porin, forming a large, non-specific channel for the transport of small molecules, a function that has been extensively characterized through electrophysiology and crystallography. In contrast, OmpX, with its smaller β-barrel, does not appear to function as a general diffusion channel. Instead, its role is intricately linked to bacterial virulence and adaptation to environmental stress, often through mechanisms that involve protein-protein interactions and the regulation of other outer membrane components. This comparison highlights the functional diversity of β-barrel proteins and underscores that a pore-like structure does not necessarily equate to a primary function in general diffusion. Future research may yet uncover specific conditions under which OmpX exhibits channel activity, but based on current evidence, its significance lies in its contribution to bacterial pathogenesis and survival in hostile environments.

References

Comparative Analysis of Anti-OmpX Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-OmpX antibodies, targeting the outer membrane protein X (OmpX) of Escherichia coli. OmpX is a conserved virulence factor among Gram-negative bacteria, making it a potential target for diagnostics and therapeutics. Understanding the cross-reactivity of antibodies against OmpX and its homologs is crucial for the development of specific and effective applications.

Executive Summary

Polyclonal antibodies raised against recombinant E. coli OmpX are commercially available and demonstrate reactivity with OmpX from E. coli and other bacteria, such as Shigella flexneri. While direct quantitative comparative data from a single study is limited, the significant amino acid sequence homology among OmpX and its homologs—notably Ail from Yersinia enterocolitica and Rck from Salmonella Typhimurium—suggests a high likelihood of antibody cross-reactivity. This guide synthesizes available information to provide an objective comparison of anti-OmpX antibody performance against various outer membrane proteins.

Overview of OmpX and its Homologs

OmpX is a small, eight-stranded β-barrel outer membrane protein found in many species of the Enterobacteriaceae family. It plays a role in bacterial adhesion, invasion, and resistance to the host immune system. Its structural and functional conservation across different bacterial species makes it an attractive target for broad-spectrum antibacterial strategies. Key homologs of E. coli OmpX include:

  • Ail (Attachment Invasion Locus) in Yersinia enterocolitica : Shares significant sequence and structural similarity with OmpX and is a key virulence factor in Yersiniosis.

  • Rck (Resistance to complement killing) in Salmonella Typhimurium : Another OmpX homolog that contributes to serum resistance and bacterial pathogenesis.

  • PagC in Salmonella Typhimurium : A virulence protein with homology to OmpX.

The considerable antigenic cross-reactivity among major outer membrane proteins of Enterobacteriaceae has been noted in several studies.[1][2][3][4][5]

Comparative Data on Anti-OmpX Antibody Cross-Reactivity

Table 1: Predicted Cross-Reactivity of Polyclonal Anti-E. coli OmpX Antibody

Target ProteinSource OrganismPredicted ReactivityBasis for Prediction
OmpX Escherichia coli High Homologous antigen used for immunization.[5]
OmpXShigella flexneriHighHigh sequence homology and commercial antibody data.
Ail Yersinia enterocolitica Moderate to High Significant sequence and structural homology to OmpX.[1][2]
Rck Salmonella Typhimurium Moderate Homology to OmpX.[1][2]
PagCSalmonella TyphimuriumModerateHomology to OmpX.[1][2]
OmpAEscherichia coliLow to NoneStructurally and antigenically distinct from OmpX.
OmpCEscherichia coliLow to NoneStructurally and antigenically distinct from OmpX.

Note: This table is a predictive summary based on available data. Actual cross-reactivity should be confirmed experimentally.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to determine the cross-reactivity of anti-OmpX antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for an indirect ELISA to quantify the binding of an anti-OmpX antibody to various purified outer membrane proteins.

Experimental Workflow for ELISA

ELISA_Workflow Antigen_Coating Antigen Coating: Coat microplate wells with 1-10 µg/mL of purified OMPs (OmpX, Ail, Rck, etc.) in coating buffer. Incubate overnight at 4°C. Washing1 Washing: Wash wells 3x with PBST. Antigen_Coating->Washing1 Blocking Blocking: Block with 5% non-fat dry milk in PBST for 1-2 hours at room temperature. Washing1->Blocking Washing2 Washing: Wash wells 3x with PBST. Blocking->Washing2 Primary_Ab Primary Antibody Incubation: Add serially diluted anti-OmpX antibody. Incubate for 1-2 hours at room temperature. Washing2->Primary_Ab Washing3 Washing: Wash wells 3x with PBST. Primary_Ab->Washing3 Secondary_Ab Secondary Antibody Incubation: Add HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature. Washing3->Secondary_Ab Washing4 Washing: Wash wells 3x with PBST. Secondary_Ab->Washing4 Detection Detection: Add TMB substrate and incubate in the dark. Stop reaction with 2N H2SO4. Washing4->Detection Readout Readout: Measure absorbance at 450 nm. Detection->Readout

Caption: Workflow for Indirect ELISA to assess antibody cross-reactivity.

Materials:

  • 96-well ELISA plates

  • Purified recombinant OmpX, Ail, Rck, and other control OMPs

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Primary antibody: Anti-OmpX antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with 100 µL of 1-10 µg/mL of each purified OMP diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with 200 µL of PBST.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of serially diluted anti-OmpX antibody to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody at the recommended dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops. Stop the reaction by adding 50 µL of stop solution.

  • Readout: Measure the optical density (OD) at 450 nm using a microplate reader.

Western Blotting

This protocol is used to detect the binding of the anti-OmpX antibody to different OMPs after separation by size.

Experimental Workflow for Western Blotting

WB_Workflow SDS_PAGE Protein Separation: Separate whole-cell lysates or purified OMPs by SDS-PAGE. Transfer Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. SDS_PAGE->Transfer Blocking_WB Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Transfer->Blocking_WB Primary_Ab_WB Primary Antibody Incubation: Incubate with anti-OmpX antibody overnight at 4°C. Blocking_WB->Primary_Ab_WB Washing_WB1 Washing: Wash membrane 3x with TBST. Primary_Ab_WB->Washing_WB1 Secondary_Ab_WB Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour. Washing_WB1->Secondary_Ab_WB Washing_WB2 Washing: Wash membrane 3x with TBST. Secondary_Ab_WB->Washing_WB2 Detection_WB Detection: Detect with an ECL substrate and image the blot. Washing_WB2->Detection_WB

Caption: Workflow for Western Blotting to analyze antibody specificity.

Materials:

  • Whole-cell lysates from E. coli, Yersinia enterocolitica, Salmonella Typhimurium, etc.

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Anti-OmpX antibody

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the proteins in the whole-cell lysates or purified OMPs on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-OmpX antibody (typically at a 1:1000 to 1:5000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.

Sequence Homology and Potential for Cross-Reactivity

The potential for cross-reactivity is largely dependent on the degree of sequence and structural similarity between the target protein and its homologs. A sequence alignment of E. coli OmpX with Yersinia enterocolitica Ail and Salmonella Typhimurium Rck highlights conserved regions that could serve as cross-reactive epitopes.

Logical Relationship of OmpX Homology and Antibody Cross-Reactivity

Homology_Reactivity cluster_0 Protein Homology cluster_1 Antibody Recognition E_coli_OmpX E. coli OmpX Anti_OmpX_Ab Anti-OmpX Antibody E_coli_OmpX->Anti_OmpX_Ab High Affinity (Immunogen) Yersinia_Ail Yersinia Ail Cross_Reactivity Potential Cross-Reactivity Yersinia_Ail->Cross_Reactivity Salmonella_Rck Salmonella Rck Salmonella_Rck->Cross_Reactivity Anti_OmpX_Ab->Cross_Reactivity Binds to conserved epitopes

Caption: Homology between OmpX and its counterparts can lead to antibody cross-reactivity.

A high degree of sequence identity, particularly in the extracellular loop regions which are likely to be immunodominant, increases the probability of a polyclonal antibody recognizing homologous proteins. Researchers should perform sequence alignments of their specific targets to predict potential cross-reactivity before beginning experimental validation.

Conclusion and Recommendations

The available evidence strongly suggests that polyclonal antibodies raised against E. coli OmpX will exhibit cross-reactivity with OmpX homologs in other Enterobacteriaceae, such as Yersinia Ail and Salmonella Rck. This broad reactivity can be advantageous for developing diagnostic tools that can detect a range of related pathogens. However, for applications requiring high specificity, the use of monoclonal antibodies targeting unique epitopes of OmpX would be necessary.

It is imperative for researchers to experimentally validate the cross-reactivity of their specific anti-OmpX antibodies against a panel of relevant outer membrane proteins using standardized methods like ELISA and Western blotting to ensure the reliability and accuracy of their results.

References

A Comparative Analysis of OmpX Structures Determined by X-ray Crystallography and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth structural comparison of the Escherichia coli outer membrane protein OmpX in its different determined forms. We present key quantitative data, detailed experimental methodologies, and visual representations of the protein's structural organization and the workflow for its structure determination.

Outer membrane protein X (OmpX) is a key virulence factor in E. coli, playing a role in adhesion to and invasion of host cells. Its eight-stranded β-barrel structure is a hallmark of a large family of outer membrane proteins. Understanding the subtle variations in its conformation across different experimental conditions is crucial for the development of targeted therapeutics. Here, we compare the crystal structures of an OmpX mutant (His100→Asn), which was instrumental in obtaining high-resolution diffraction data, with its wild-type structure determined by solution NMR in a near-native lipid environment.

Quantitative Structural Comparison

The following table summarizes the key crystallographic and NMR data for the determined structures of OmpX, providing a clear comparison of their geometric and quality parameters.

ParameterCrystal Form 1 (PDB: 1QJ8)Crystal Form 2 (PDB: 1QJ9)Solution NMR (PDB: 2M06)
Method X-ray DiffractionX-ray DiffractionSolution NMR
Resolution (Å) 1.902.10Not Applicable
R-Value Work 0.2040.233Not Applicable
R-Value Free 0.2460.284Not Applicable
Space Group H 3 2Not specified in search resultsNot Applicable
Unit Cell a (Å) 82.4Not specified in search resultsNot Applicable
Unit Cell b (Å) 82.4Not specified in search resultsNot Applicable
Unit Cell c (Å) 206.3Not specified in search resultsNot Applicable
Unit Cell α (°) 90Not specified in search resultsNot Applicable
Unit Cell β (°) 90Not specified in search resultsNot Applicable
Unit Cell γ (°) 120Not specified in search resultsNot Applicable
Mutation His100→AsnHis100→AsnNone (Wild-type)
Environment Crystal latticeCrystal latticePhospholipid nanodiscs

Experimental Protocols

The determination of OmpX structures, whether by crystallography or NMR, involves a multi-step process from protein expression to data analysis. Below are the detailed methodologies employed for the structures discussed.

OmpX Expression and Purification for Crystallography and NMR
  • Expression: The E. coli OmpX gene was cloned into a pET vector and expressed in E. coli BL21(DE3) cells. For the crystallographic studies, a mutant form with a His100→Asn substitution was used to improve crystal quality. For NMR studies, the wild-type protein was expressed.

  • Inclusion Body Formation: Upon induction of expression, OmpX was produced in large quantities and formed insoluble inclusion bodies within the bacterial cells.

  • Cell Lysis and Inclusion Body Isolation: The cells were harvested and lysed. The insoluble fraction containing the inclusion bodies was separated from the soluble cellular components by centrifugation.

  • Solubilization and Refolding: The purified inclusion bodies were solubilized using denaturants such as urea or guanidinium chloride. The solubilized, unfolded OmpX was then refolded into its native conformation by removing the denaturant in the presence of a suitable detergent or, for the NMR structure, by reconstitution into phospholipid nanodiscs.[1]

X-ray Crystallography Protocol (for PDB IDs 1QJ8 and 1QJ9)
  • Crystallization: The refolded and purified OmpX (His100→Asn mutant) was crystallized using the vapor diffusion method. Specific crystallization conditions, including precipitant, buffer pH, and temperature, were optimized to obtain diffraction-quality crystals.

  • Data Collection: The crystals were exposed to a synchrotron X-ray source, and diffraction data were collected.

  • Structure Determination: The structure of OmpX was solved using the multiple isomorphous replacement (MIR) method.[2] The initial phases were obtained from heavy-atom derivatives, and the final model was built and refined against the diffraction data.[2]

Solution NMR Spectroscopy Protocol (for PDB ID 2M06)
  • Nanodisc Reconstitution: Wild-type OmpX was reconstituted into phospholipid nanodiscs.[3] This technique provides a more native-like membrane environment compared to detergents and is amenable to solution NMR studies.

  • NMR Data Acquisition: A series of multidimensional NMR experiments were performed on the OmpX-nanodisc sample to obtain resonance assignments and distance restraints.

  • Structure Calculation: The collected NMR data, including Nuclear Overhauser Effect (NOE) restraints, were used to calculate an ensemble of 3D structures of OmpX that are consistent with the experimental data.

Visualizing the OmpX Structure and Experimental Workflow

To better illustrate the processes and findings, we provide the following diagrams created using the DOT language.

OmpX_Crystallography_Workflow cluster_expression Protein Expression & Purification cluster_crystallization Crystallization & Data Collection cluster_structure Structure Determination Expression OmpX Gene Expression in E. coli InclusionBodies Formation of Inclusion Bodies Expression->InclusionBodies Lysis Cell Lysis & Inclusion Body Isolation InclusionBodies->Lysis Solubilization Solubilization & Refolding Lysis->Solubilization Crystallization Vapor Diffusion Crystallization Solubilization->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection Phasing Multiple Isomorphous Replacement (MIR) Phasing DataCollection->Phasing ModelBuilding Model Building & Refinement Phasing->ModelBuilding FinalStructure Final OmpX Crystal Structure ModelBuilding->FinalStructure

Figure 1: Experimental workflow for determining the crystal structure of OmpX.

OmpX_Structure cluster_barrel OmpX Beta-Barrel Structure cluster_membrane Cellular Localization b1 β1 b2 β2 b1->b2 Loop 1 OuterMembrane Outer Membrane b3 β3 b2->b3 Loop 2 b4 β4 b3->b4 Loop 3 b5 β5 b4->b5 Loop 4 b6 β6 b5->b6 Loop 5 b7 β7 b6->b7 Loop 6 b8 β8 b7->b8 Loop 7 b8->b1 Loop 8 Periplasm Periplasm OuterMembrane->Periplasm Extracellular Extracellular Space Extracellular->OuterMembrane

References

Validating the Interaction Between OmpX and Host Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to validate the interaction between the bacterial outer membrane protein OmpX and its host cell receptors, primarily focusing on Epidermal Growth Factor Receptor (EGFR) and β1 integrin. The following sections detail experimental protocols, present available data, and visualize the underlying biological processes to aid in the design and interpretation of studies aimed at understanding and targeting this crucial host-pathogen interaction.

Overview of OmpX-Host Receptor Interactions

Outer membrane protein X (OmpX) is a conserved virulence factor in several Gram-negative bacteria, playing a significant role in adhesion to and invasion of host cells. Studies have identified EGFR and β1 integrin as key host cell surface receptors that are exploited by OmpX to facilitate bacterial entry.[1] The interaction with these receptors can trigger downstream signaling cascades, leading to cytoskeletal rearrangements that are essential for bacterial internalization.[2] While direct binding of OmpX to these receptors is suggested, quantitative data on the binding affinity remains to be fully elucidated. This guide explores the methodologies to investigate and quantify these interactions.

Comparative Analysis of Experimental Validation Methods

Several experimental techniques can be employed to validate and quantify the interaction between OmpX and its host receptors. The choice of method depends on the specific research question, available resources, and the nature of the interacting partners.

Table 1: Comparison of Key Experimental Methods
Method Principle Type of Data Obtained Throughput Advantages Limitations
Gentamicin Protection Assay Differentiates between intracellular and extracellular bacteria based on the inability of gentamicin to penetrate eukaryotic cells.Quantitative (bacterial invasion efficiency)HighSimple, cost-effective, directly measures a key biological outcome of the interaction.Indirect measure of binding; does not provide kinetic data.
Real-Time RT-PCR Measures the expression levels of host receptor genes (EGFR, ITGB1) upon bacterial infection.Quantitative (relative gene expression)HighSensitive, allows for the study of host cell response to the interaction.Measures changes in gene expression, not direct protein-protein interaction.
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.Quantitative (Kon, Koff, Kd)Low to MediumReal-time, label-free, provides detailed kinetic and affinity data.Requires purified proteins, potential for protein immobilization to affect activity.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.Quantitative (Kon, Koff, Kd)HighReal-time, label-free, less sensitive to bulk refractive index changes than SPR.Requires one binding partner to be biotinylated or otherwise tagged for immobilization.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.Quantitative (Kd)HighLow sample consumption, can be performed in solution without immobilization.Requires one molecule to be fluorescently labeled.

Quantitative Data on Host Receptor Interactions

Direct quantitative data, such as the dissociation constant (Kd), for the interaction between OmpX and its host receptors, EGFR and β1 integrin, is not extensively available in the public domain. However, data from studies on other ligands binding to these receptors can provide a valuable comparative context for understanding the potential affinity of the OmpX interaction.

Table 2: Binding Affinities of Various Ligands to EGFR and Integrins
Ligand Receptor Method Dissociation Constant (Kd) Reference
Epidermal Growth Factor (EGF)EGFRSPR1.77 x 10⁻⁷ M[3]
Anti-EGFR Monoclonal AntibodyEGFRSPR2.07 x 10⁻⁹ M[3]
GE11 PeptideEGFRSPR4.59 x 10⁻⁴ M[3]
cRGDfK PeptideαVβ1, αVβ3, αVβ5 IntegrinsAffinity Measurements10 - 100 nM[4]

Note: The binding affinity of OmpX to its host receptors is a critical parameter that requires further investigation. The techniques outlined in this guide provide the necessary tools to determine these values.

Detailed Experimental Protocols

Gentamicin Protection Assay

This assay quantifies the ability of OmpX-expressing bacteria to invade host cells, such as HeLa cells.

Materials:

  • HeLa cells

  • OmpX-expressing bacteria (and a control strain lacking OmpX)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Gentamicin solution (100 µg/mL)

  • Triton X-100 (0.1% in PBS)

  • Luria-Bertani (LB) agar plates

  • 24-well tissue culture plates

Procedure:

  • Seed HeLa cells in 24-well plates and grow to 80-90% confluency.

  • Grow OmpX-expressing and control bacteria overnight in LB broth.

  • Infect HeLa cells with bacteria at a Multiplicity of Infection (MOI) of 100.

  • Incubate for 2 hours to allow for bacterial invasion.

  • Wash the cells three times with PBS to remove extracellular bacteria.

  • Add DMEM containing 100 µg/mL gentamicin and incubate for 1 hour to kill any remaining extracellular bacteria.

  • Wash the cells again three times with PBS.

  • Lyse the HeLa cells with 0.1% Triton X-100 to release intracellular bacteria.

  • Plate serial dilutions of the lysate on LB agar plates.

  • Incubate overnight and count the Colony Forming Units (CFUs) to determine the number of invaded bacteria.

Real-Time Reverse Transcription PCR (RT-PCR)

This protocol is for measuring the change in EGFR and β1 integrin (ITGB1) gene expression in HeLa cells upon interaction with OmpX-expressing bacteria.

Materials:

  • HeLa cells

  • OmpX-expressing bacteria (and a control strain)

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for human EGFR, ITGB1, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Infect HeLa cells with OmpX-expressing or control bacteria as described in the gentamicin protection assay.

  • At desired time points (e.g., 2, 4, 6 hours post-infection), lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up the real-time PCR reaction with SYBR Green master mix, cDNA, and specific primers for EGFR, ITGB1, and the housekeeping gene.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Surface Plasmon Resonance (SPR)

This protocol outlines the steps for measuring the binding kinetics of purified OmpX to immobilized EGFR or β1 integrin.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant OmpX protein

  • Purified recombinant human EGFR or β1 integrin extracellular domain

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Immobilize the receptor protein (EGFR or β1 integrin) onto the sensor chip surface using standard amine coupling chemistry.

  • Inject a series of concentrations of purified OmpX (analyte) over the sensor surface.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between each OmpX injection.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The interaction of OmpX with EGFR and β1 integrin is hypothesized to activate downstream signaling pathways that facilitate bacterial invasion.

OmpX_Signaling cluster_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm OmpX OmpX EGFR EGFR OmpX->EGFR Binds Integrin β1 Integrin OmpX->Integrin Binds PI3K PI3K EGFR->PI3K FAK FAK Integrin->FAK Akt Akt PI3K->Akt Rac1 Rac1/Cdc42 Akt->Rac1 Src Src FAK->Src Src->Rac1 Actin Actin Rearrangement Rac1->Actin Invasion Bacterial Invasion Actin->Invasion

Caption: Proposed signaling pathways activated by OmpX interaction with EGFR and β1 integrin.

Experimental Workflow for Interaction Validation

The following diagram illustrates a typical workflow for validating the OmpX-host receptor interaction.

Experimental_Workflow cluster_invitro In Vitro Binding cluster_cellular Cell-Based Assays cluster_analysis Data Integration & Conclusion SPR_BLI SPR / BLI / MST (Purified Proteins) Affinity Determine Kon, Koff, Kd SPR_BLI->Affinity Integration Integrate Binding & Cellular Data Affinity->Integration Infection Infect Host Cells (e.g., HeLa) Gentamicin Gentamicin Protection Assay Infection->Gentamicin RTPCR Real-Time RT-PCR (EGFR, ITGB1) Infection->RTPCR Invasion_Quant Quantify Bacterial Invasion Gentamicin->Invasion_Quant Gene_Exp Analyze Gene Expression Changes RTPCR->Gene_Exp Invasion_Quant->Integration Gene_Exp->Integration Conclusion Validate OmpX-Receptor Interaction & Function Integration->Conclusion

Caption: A comprehensive workflow for validating the OmpX-host receptor interaction.

Conclusion

Validating the interaction between OmpX and host receptors like EGFR and β1 integrin is crucial for understanding bacterial pathogenesis and developing novel anti-infective strategies. This guide provides a framework for researchers to select appropriate experimental methods, understand the expected outcomes, and design comprehensive studies. While direct quantitative binding data for OmpX remains a key area for future research, the methodologies and comparative data presented here offer a solid foundation for advancing our knowledge of this important molecular interaction.

References

A Comparative Guide to the Immunogenicity of Bacterial Outer Membrane Proteins: OmpX, OmpA, OmpC, and OmpF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunogenicity of several key bacterial outer membrane proteins (OMPs), with a focus on OmpX and its counterparts OmpA, OmpC, and OmpF. While direct comparative studies on the immunogenicity of OmpX variants are limited in the current literature, this document synthesizes available data to offer insights into their potential as vaccine candidates. The information presented is intended to aid researchers in the strategic design and development of novel protein-based vaccines against pathogenic bacteria.

Comparative Immunogenicity Data

The following tables summarize quantitative data from various studies investigating the immunogenic properties of OmpA, OmpC, and OmpF. This data provides a baseline for understanding the type and magnitude of immune responses these proteins can elicit.

Humoral Immune Response

A robust antibody response is crucial for protection against many bacterial pathogens. The following table compares the antibody titers induced by immunization with different OMPs.

AntigenBacterial SourceAnimal ModelAdjuvantIgG Titer (Endpoint)IgG Subclass ResponseReference
OmpA Acinetobacter baumanniiBALB/c MiceAluminum Hydroxide>1:100,000 (at 100 µg dose)Predominantly IgG1[1]
OmpA Escherichia coliKunming MiceFreund's Adjuvant1:642,000 (against rOmpA)Not Specified[2]
OmpC Escherichia coli (porcine)BALB/c MiceFreund's Adjuvant~1:128,000Predominantly IgG1[2]
OmpF Escherichia coli (porcine)BALB/c MiceFreund's Adjuvant~1:256,000Predominantly IgG1[2]
Cellular Immune Response

Cell-mediated immunity, particularly the activation of T-helper (Th) cells and the subsequent cytokine release, plays a critical role in orchestrating the adaptive immune response and clearing bacterial infections.

AntigenBacterial SourceAnimal ModelCytokine MeasuredConcentration (pg/mL)Predominant T-helper ResponseReference
OmpA Acinetobacter baumanniiC57BL/6 MiceIFN-γIncreased vs. controlTh1/Th2 balanced at low dose, Th2 polarized at high dose[1]
IL-4Increased vs. control[1]
OmpA (DNA vaccine)Acinetobacter baumanniiBALB/c MiceIL-2292.5 ± 13.7Th1/Th2 mixed[3]
IL-4226.8 ± 13.7[3]
IL-12170.3 ± 18.25[3]
IFN-γ121.29 ± 10.85[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited studies.

Murine Immunization Protocol for OMP Vaccines

This protocol outlines a general procedure for immunizing mice to assess the immunogenicity of recombinant OMPs.

  • Antigen Preparation : Recombinant OMPs (e.g., OmpA, OmpC, OmpF) are expressed and purified. The protein concentration is determined using a standard assay (e.g., BCA).

  • Adjuvant Emulsification : The purified protein is mixed with an adjuvant to enhance the immune response. Common adjuvants include Aluminum Hydroxide or Freund's Adjuvant. For Freund's Adjuvant, an equal volume of Complete Freund's Adjuvant (for the primary immunization) or Incomplete Freund's Adjuvant (for booster immunizations) is emulsified with the antigen solution to form a stable water-in-oil emulsion.

  • Animal Model : Female BALB/c or C57BL/6 mice, typically 6-8 weeks old, are used.

  • Immunization Schedule :

    • Primary Immunization (Day 0) : Mice are injected with the antigen-adjuvant emulsion. The route of administration can be intraperitoneal (i.p.) or subcutaneous (s.c.). The typical antigen dose ranges from 10 to 100 µg per mouse.

    • Booster Immunizations (e.g., Day 14 and Day 28) : Mice receive subsequent injections of the antigen emulsified in Incomplete Freund's Adjuvant to boost the immune response.

  • Sample Collection : Blood samples are collected at specified time points (e.g., before immunization and 1-2 weeks after the final booster) via retro-orbital or tail bleeding. Spleens may also be harvested after euthanasia for the analysis of cellular immune responses.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol describes the measurement of antigen-specific antibody titers in serum samples.

  • Plate Coating : 96-well microtiter plates are coated with the purified recombinant OMP (1-10 µg/mL in a suitable coating buffer, e.g., carbonate-bicarbonate buffer) and incubated overnight at 4°C.

  • Washing : Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking : Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., PBS with 5% non-fat dry milk or BSA) for 1-2 hours at room temperature.

  • Serum Incubation : Serum samples are serially diluted in blocking buffer and added to the wells. The plates are then incubated for 1-2 hours at room temperature.

  • Secondary Antibody Incubation : After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype (e.g., anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Detection : Following a final wash, a substrate solution (e.g., TMB) is added to the wells. The enzymatic reaction is stopped with a stop solution (e.g., H₂SO₄), and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the background.

Cytokine Profiling using ELISpot or Intracellular Cytokine Staining

These assays are used to quantify the cellular immune response by measuring cytokine production from stimulated splenocytes.

  • Splenocyte Isolation : Spleens are aseptically removed from immunized and control mice. Single-cell suspensions of splenocytes are prepared by mechanical dissociation and filtration. Red blood cells are lysed using a lysis buffer.

  • Cell Stimulation : Splenocytes are cultured in the presence of the specific recombinant OMP, a positive control (e.g., a mitogen like Concanavalin A), or a negative control (medium alone).

  • Cytokine Detection :

    • ELISpot : This assay quantifies the number of cytokine-secreting cells. Cells are cultured on a membrane pre-coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-4). After incubation, cells are washed away, and a biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate and a substrate that forms a colored spot at the site of cytokine secretion.

    • Intracellular Cytokine Staining (ICS) : This method identifies and quantifies cytokine-producing cells by flow cytometry. During the final hours of cell stimulation, a protein transport inhibitor (e.g., Brefeldin A) is added to trap cytokines within the cells. Cells are then stained for surface markers (e.g., CD4, CD8), followed by fixation, permeabilization, and intracellular staining with fluorescently-labeled antibodies against the cytokines of interest.

Signaling Pathways and Experimental Workflows

OMP-Mediated Immune Activation Pathway

The following diagram illustrates a generalized signaling pathway for the activation of an adaptive immune response following immunization with an outer membrane protein vaccine.

OMP_Immune_Activation cluster_vaccine Vaccine Administration cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response OMP_Vaccine OMP Antigen + Adjuvant APC Antigen Presenting Cell (e.g., Dendritic Cell) OMP_Vaccine->APC Phagocytosis Toll_Like_Receptor TLR Signaling APC->Toll_Like_Receptor PAMP recognition Th_Cell CD4+ T-helper Cell APC->Th_Cell Antigen Presentation (MHC-II) Toll_Like_Receptor->APC Activation & Maturation B_Cell B Cell Th_Cell->B_Cell Activation & Help Memory_Cells Memory B and T Cells Th_Cell->Memory_Cells Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation B_Cell->Memory_Cells Antibodies Antibodies Plasma_Cell->Antibodies Secretion

Caption: Generalized pathway of immune activation by an OMP-based vaccine.

Experimental Workflow for Assessing OMP Immunogenicity

The diagram below outlines the typical experimental workflow for evaluating the immunogenicity of a candidate OMP vaccine in a murine model.

OMP_Immunogenicity_Workflow cluster_assays Immunological Assays Start Start: Recombinant OMP Production & Purification Immunization Animal Immunization (e.g., Mice) with OMP + Adjuvant Start->Immunization Sample_Collection Sample Collection (Serum, Spleen) Immunization->Sample_Collection ELISA ELISA: Antibody Titer (IgG, Subtypes) Sample_Collection->ELISA ELISpot_ICS ELISpot / ICS: Cytokine Profiling (IFN-γ, IL-4, etc.) Sample_Collection->ELISpot_ICS Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis ELISpot_ICS->Data_Analysis End End: Assessment of Immunogenicity Data_Analysis->End

Caption: Workflow for evaluating the immunogenicity of OMP vaccine candidates.

References

A Comparative Guide to the Functional Landscape of OmpX and Its Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The outer membrane of Gram-negative bacteria is a critical interface between the pathogen and its host. Embedded within this membrane are a variety of proteins that play pivotal roles in bacterial survival, virulence, and interaction with the host environment. Among these, the OmpX family of outer membrane proteins stands out for its conserved eight-stranded β-barrel structure and its diverse functions in pathogenesis. This guide provides a functional comparison of OmpX and its prominent orthologs: OmpA, Neisserial surface protein A (NspA), Yersinia pestis Ail, and Salmonella enterica PagC.

Structural Overview: A Conserved Fold with Functional Diversity

OmpX and its orthologs share a characteristic eight-stranded antiparallel β-barrel structure that anchors them in the outer membrane.[1] While the transmembrane β-barrel core is relatively conserved, the extracellular loops exhibit significant sequence and structural variability.[2] These loops are crucial for the diverse functions of these proteins, mediating interactions with host cells and the immune system.

Functional Comparison: Adhesion, Invasion, and Immune Evasion

The functional roles of OmpX and its orthologs are multifaceted, contributing significantly to bacterial pathogenesis. Key functions include adhesion to and invasion of host cells, as well as evasion of the host's immune response, particularly the complement system.

Adhesion and Invasion of Host Cells

The ability to adhere to and subsequently invade host cells is a critical step in the infection process for many pathogenic bacteria. OmpX and its orthologs play varied and sometimes cell-type-specific roles in these processes.

A study on Cronobacter sakazakii revealed that OmpA is essential for adhesion to Caco-2 intestinal epithelial cells, whereas OmpX is not.[3] However, both proteins were found to be crucial for the invasion of both Caco-2 and INT-407 intestinal epithelial cells.[3] In uropathogenic Escherichia coli (UPEC), OmpX has been shown to be important for internalization and aggregation within kidney epithelial cells, although it does not appear to play a significant role in the initial adhesion to these cells.[4][5][6]

The OmpX ortholog in Yersinia pestis, Ail, is a key factor in the attachment to and invasion of host cells.[7] It facilitates the delivery of Yersinia outer proteins (Yops) into host cells, a critical step in disrupting the host's immune response.[8] Similarly, PagC of Salmonella enterica is implicated in the intracellular survival of the bacteria within macrophages.[9]

Table 1: Quantitative Comparison of Adhesion and Invasion

ProteinBacteriumHost Cell LineFunctionQuantitative Data
OmpA Cronobacter sakazakiiCaco-2Adhesion~70% reduction in adhesion for ΔompA mutant compared to wild-type.[3]
OmpX Cronobacter sakazakiiCaco-2AdhesionNo significant difference in adhesion for ΔompX mutant compared to wild-type.[3]
OmpA Cronobacter sakazakiiCaco-2Invasion~80% reduction in invasion for ΔompA mutant compared to wild-type.[3]
OmpX Cronobacter sakazakiiCaco-2Invasion~60% reduction in invasion for ΔompX mutant compared to wild-type.[3]
OmpX Uropathogenic E. coliHTB-44 (kidney epithelial)Internalization~3-fold lower internalization for ΔompX mutant compared to parent strain.[10]
Immune Evasion: Resisting the Complement System

A crucial defense mechanism for invading pathogens is the ability to evade the host's complement system, a key component of the innate immune response. OmpX and its orthologs contribute to this evasion primarily by binding to complement regulatory proteins.

Table 2: Role in Complement Resistance

ProteinBacteriumMechanism of Complement Resistance
OmpX Escherichia coliImplicated in serum resistance.[7]
OmpA Escherichia coliContributes to serum resistance.
NspA Neisseria meningitidisBinds to human factor H (fH) to inhibit the alternative complement pathway.[11]
Ail Yersinia pestisBinds to C4b-binding protein (C4BP) and vitronectin to inhibit the classical and terminal complement pathways.[12][13]
PagC Salmonella entericaContributes to survival in serum.[7]
Pore-Forming Activity

Some members of the OmpX family have been shown to form pores in the outer membrane, suggesting a role in nutrient uptake or the transport of other molecules. E. coli OmpA has been demonstrated to form non-specific diffusion channels.[14] The pore-forming activity of OmpA is, however, significantly lower than that of classical porins like OmpF.[14] OmpX from Enterobacter aerogenes has also been described as a small pore-forming outer membrane protein.[15] The precise physiological relevance and regulation of the pore-forming activity of these proteins are still under investigation.

Table 3: Pore-Forming Activity

ProteinBacteriumPore Characteristics
OmpA Escherichia coliForms non-specific diffusion channels with low permeability.[14]
OmpX Enterobacter aerogenesDescribed as a small pore-forming protein.[15]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Bacterial Adhesion and Invasion Assay

This protocol is adapted from methodologies used to assess the interaction of bacteria with cultured mammalian cells.

Experimental Workflow for Adhesion and Invasion Assays

Adhesion_Invasion_Workflow cluster_prep Preparation cluster_infection Infection cluster_adhesion Adhesion Quantification cluster_invasion Invasion Quantification (Gentamicin Protection Assay) culture_cells Culture mammalian host cells to confluence infect_cells Infect host cell monolayers with bacteria culture_cells->infect_cells culture_bacteria Grow bacterial strains to mid-log phase culture_bacteria->infect_cells incubation Incubate for a defined period (e.g., 1-4 hours) infect_cells->incubation wash_unbound Wash cells to remove non-adherent bacteria incubation->wash_unbound gentamicin_treatment Treat with gentamicin to kill extracellular bacteria incubation->gentamicin_treatment lyse_cells Lyse host cells to release adherent bacteria wash_unbound->lyse_cells plate_lysate Plate serial dilutions of the lysate lyse_cells->plate_lysate count_cfu_adhesion Count Colony Forming Units (CFU) plate_lysate->count_cfu_adhesion wash_gentamicin Wash to remove gentamicin gentamicin_treatment->wash_gentamicin lyse_cells_invasion Lyse host cells to release internalized bacteria wash_gentamicin->lyse_cells_invasion plate_lysate_invasion Plate serial dilutions of the lysate lyse_cells_invasion->plate_lysate_invasion count_cfu_invasion Count Colony Forming Units (CFU) plate_lysate_invasion->count_cfu_invasion

Caption: Workflow for bacterial adhesion and invasion assays.

  • Cell Culture: Seed mammalian epithelial cells (e.g., Caco-2, INT-407, or HTB-44) in 24-well plates and grow to confluence.

  • Bacterial Culture: Grow bacterial strains (wild-type and mutants) to the mid-logarithmic phase in appropriate broth.

  • Infection: Wash the confluent cell monolayers and infect with bacterial suspension at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a defined period to allow for adhesion and/or invasion.

  • Adhesion Assay:

    • Wash the wells multiple times with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

    • Lyse the cells with a detergent solution (e.g., 1% Triton X-100).

    • Perform serial dilutions of the lysate and plate on agar plates to determine the number of colony-forming units (CFU) of adherent bacteria.

  • Invasion Assay (Gentamicin Protection Assay):

    • After the initial incubation, treat the cells with an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.

    • Wash the wells to remove the antibiotic.

    • Lyse the cells and plate the lysate to determine the CFU of internalized bacteria.

Serum Resistance (Complement-Mediated Killing) Assay

This protocol assesses the ability of bacteria to survive in the presence of active complement in serum.

Logical Flow of a Serum Resistance Assay

Serum_Resistance_Assay start Bacterial Culture (Mid-log phase) prepare_suspension Prepare bacterial suspension in buffer start->prepare_suspension mix_serum Mix bacteria with active or heat-inactivated serum prepare_suspension->mix_serum incubation Incubate at 37°C mix_serum->incubation time_points Take samples at different time points (e.g., 0, 30, 60, 120 min) incubation->time_points serial_dilution Perform serial dilutions time_points->serial_dilution plate_samples Plate on agar serial_dilution->plate_samples count_cfu Count CFU to determine survival rate plate_samples->count_cfu end Compare survival in active vs. heat-inactivated serum count_cfu->end

Caption: Logical flow of a serum resistance assay.

  • Bacterial Preparation: Grow bacteria to mid-log phase, then wash and resuspend in a suitable buffer (e.g., PBS).

  • Serum Preparation: Use normal human serum (NHS) as a source of active complement. As a control, heat-inactivate a portion of the serum (e.g., at 56°C for 30 minutes) to destroy complement activity.

  • Incubation: Mix the bacterial suspension with either active or heat-inactivated serum at a specific concentration. Incubate the mixture at 37°C.

  • Sampling and Plating: At various time points, take aliquots from each mixture, perform serial dilutions, and plate on agar plates.

  • Quantification: After overnight incubation, count the CFUs on each plate. The percentage of survival is calculated relative to the initial bacterial count (time zero). A significant decrease in CFU in the presence of active serum compared to heat-inactivated serum indicates complement-mediated killing.

Signaling Pathways and Molecular Interactions

The interaction of these outer membrane proteins with host cell components can trigger downstream signaling events that facilitate bacterial entry and modulate the host response.

Signaling Pathway for OmpX-Mediated Invasion

OmpX_Invasion_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular OmpX OmpX HostReceptor Host Cell Receptor (e.g., Integrin) OmpX->HostReceptor Binding FAK Focal Adhesion Kinase (FAK) HostReceptor->FAK Activation Src Src Kinase FAK->Src Activation Actin Actin Cytoskeleton Src->Actin Rearrangement Internalization Bacterial Internalization Actin->Internalization Mediates

Caption: OmpX-mediated host cell invasion signaling.

The binding of OmpX and its orthologs to host cell receptors, such as integrins, can initiate a signaling cascade. This often involves the activation of focal adhesion kinase (FAK) and Src family kinases, leading to the rearrangement of the actin cytoskeleton, which is essential for the engulfment and internalization of the bacteria.

Conclusion

OmpX and its orthologs, OmpA, NspA, Ail, and PagC, represent a family of structurally related but functionally diverse outer membrane proteins that are critical for the pathogenesis of several important Gram-negative bacteria. While they share a common β-barrel architecture, variations in their extracellular loops allow for a range of interactions with the host, leading to differences in adhesion, invasion, and immune evasion capabilities. Understanding the specific functions and mechanisms of these proteins provides valuable insights into bacterial virulence and offers potential targets for the development of novel antibacterial therapeutics and vaccines. Further quantitative comparative studies across a broader range of bacterial species and host cell types will be crucial to fully elucidate the functional landscape of this important protein family.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of OmpX Protein

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical procedures for the proper disposal of the OmpX protein, tailored for researchers, scientists, and drug development professionals. The following guidelines are designed to ensure safe handling and disposal in a laboratory environment, aligning with standard biosafety practices.

A Safety Data Sheet (SDS) for a commercially available this compound product states that it is not classified as a hazardous substance or mixture[1]. However, it is crucial to handle all laboratory reagents with care and follow appropriate disposal protocols based on the nature of the waste generated.

Risk Assessment and Waste Categorization

Before disposal, a risk assessment should be conducted to categorize the this compound waste. The primary considerations include its formulation (e.g., in benign buffers, or mixed with hazardous chemicals) and whether it has been in contact with any biohazardous materials.

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous Liquid Waste This compound solutions in benign buffers (e.g., PBS, Tris).Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.
Chemically Hazardous Waste This compound mixed with hazardous chemicals (e.g., organic solvents, detergents, heavy metals).Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.
Solid Waste Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound.Disposal in the appropriate waste stream (e.g., regular trash, biohazardous waste) based on a risk assessment of the protein's use.
Sharps Waste Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound.Collection in a designated, puncture-proof sharps container for specialized disposal.
Step-by-Step Disposal Procedures for Non-Hazardous this compound Solutions

For this compound solutions considered non-hazardous, the following steps ensure safe disposal:

  • Inactivation: Before drain disposal, it is a recommended precautionary measure to inactivate the protein. This can be achieved through chemical or heat inactivation.

  • Neutralization (if applicable): If chemical inactivation is used, neutralize the inactivating agent if required by institutional and local regulations.

  • Drain Disposal: Pour the inactivated and neutralized solution down the drain, followed by a large volume of running water to dilute the solution.

Experimental Protocols

Protocol 1: Chemical Inactivation of this compound Solution

This protocol details the steps for inactivating this compound solutions using a common laboratory disinfectant, such as a bleach solution.

Materials:

  • This compound solution for disposal

  • Household bleach (5.25-8.25% sodium hypochlorite) or a prepared 10% bleach solution

  • Appropriate container for mixing

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

  • (Optional) Sodium thiosulfate solution for neutralization

Procedure:

  • Ensure all work is performed in a well-ventilated area, preferably a chemical fume hood.

  • Add the bleach solution to the this compound solution to achieve a final concentration of at least 1% bleach. For example, add one part of a 10% bleach solution to nine parts of the protein solution.

  • Gently mix the solution to ensure the bleach is evenly distributed.

  • Allow the mixture to stand for a minimum of 30 minutes at room temperature to ensure complete inactivation of the protein.

  • (Optional, check local regulations) Neutralize the bleach solution by adding a suitable quenching agent, such as sodium thiosulfate, until the chlorine is no longer active.

  • Dispose of the inactivated solution down the drain with a large volume of running water.

Protocol 2: Heat Inactivation of this compound Solution

This protocol provides an alternative method for inactivating this compound solutions using heat.

Materials:

  • This compound solution for disposal

  • Heat-resistant container (e.g., autoclavable bottle)

  • Water bath or heat block capable of reaching 100°C

  • Personal Protective Equipment (PPE): lab coat, heat-resistant gloves, and safety glasses

Procedure:

  • Transfer the this compound solution to a heat-resistant container. Do not seal the container tightly to avoid pressure buildup.

  • Place the container in a water bath or on a heat block set to 100°C.

  • Heat the solution and maintain it at 100°C for at least 30 minutes to ensure complete denaturation of the protein.

  • Carefully remove the container from the heat source using heat-resistant gloves and allow it to cool to room temperature.

  • Once cooled, dispose of the inactivated solution down the drain with a large volume of running water.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

OmpX_Disposal_Workflow start Start: this compound Waste Generated risk_assessment Risk Assessment: - Hazardous Chemicals? - Biohazards? start->risk_assessment non_hazardous Non-Hazardous Liquid Waste (e.g., in PBS, Tris) risk_assessment->non_hazardous Liquid, No Hazards chemically_hazardous Chemically Hazardous Waste risk_assessment->chemically_hazardous Liquid with Chemicals solid_waste Solid Waste (Gloves, Tubes, Gels) risk_assessment->solid_waste Solid sharps_waste Sharps Waste (Needles, Pipette Tips) risk_assessment->sharps_waste Sharps inactivate Inactivate Protein (Chemical or Heat) non_hazardous->inactivate hazardous_container Collect in Labeled Hazardous Waste Container chemically_hazardous->hazardous_container appropriate_bin Dispose in Appropriate Waste Bin (Regular or Biohazard) solid_waste->appropriate_bin sharps_container Dispose in Sharps Container sharps_waste->sharps_container drain_disposal Drain Disposal with Copious Water inactivate->drain_disposal

Caption: this compound Waste Disposal Workflow.

References

Safeguarding Your Research: A Guide to Handling OmpX Protein

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) for the handling and disposal of the OmpX protein are critical for ensuring a safe laboratory environment. While purified, recombinant this compound is not classified as a hazardous substance, the associated laboratory procedures, including handling of host organisms and chemical reagents, necessitate strict adherence to safety guidelines.[1] This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound research stem from the host organism used for its expression, typically Escherichia coli (E. coli), and the chemical and biological reagents used during purification and analysis.[2][3][4] Although the final, purified this compound product is considered non-hazardous, the E. coli strains used for production may be classified as Biosafety Level 1 (BSL-1) organisms.

Key Potential Hazards:

  • Biological: Exposure to the host organism (E. coli) which can cause opportunistic infections, especially in immunocompromised individuals.

  • Chemical: Exposure to hazardous chemicals used in protein extraction and purification, such as detergents, denaturants, and organic solvents.

  • Physical: Risks associated with laboratory equipment, such as centrifuges and high-pressure cell disrupters.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE for all procedures involving this compound.[5] The following table summarizes recommended PPE for different laboratory activities.

ActivityRecommended Personal Protective Equipment
General Laboratory Work Laboratory coat, safety glasses with side shields, disposable nitrile gloves, closed-toe shoes.[6][7]
Handling of E. coli Cultures Laboratory coat, safety glasses with side shields or goggles, disposable nitrile gloves, closed-toe shoes.[5]
Cell Lysis (e.g., sonication, French press) Laboratory coat, safety goggles or face shield, disposable nitrile gloves, hearing protection (for sonication).[2][5]
Protein Purification (with hazardous chemicals) Chemical-resistant laboratory coat or apron, chemical splash goggles or face shield, appropriate chemical-resistant gloves (e.g., nitrile for many common solvents), closed-toe shoes.
Handling Purified this compound Laboratory coat, safety glasses, disposable nitrile gloves, closed-toe shoes.[1]

Safe Handling and Operational Procedures

Adherence to standard microbiological practices is essential when working with E. coli cultures expressing OmpX. All work should be performed in a designated laboratory area.

Experimental Workflow for Safe Handling of this compound:

OmpX_Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal Review_Protocol Review Protocol & SDS Don_PPE Don Appropriate PPE Review_Protocol->Don_PPE Proceed Culture_Ecoli Culture E. coli Expressing OmpX Don_PPE->Culture_Ecoli Begin Work Harvest_Cells Harvest Cells (Centrifugation) Culture_Ecoli->Harvest_Cells Cell_Lysis Cell Lysis Harvest_Cells->Cell_Lysis Purify_OmpX Purify this compound Cell_Lysis->Purify_OmpX Analyze_Protein Analyze Purified Protein Purify_OmpX->Analyze_Protein Decontaminate_Liquid Decontaminate Liquid Waste Analyze_Protein->Decontaminate_Liquid End of Experiment Dispose_Solid Dispose of Solid Waste Decontaminate_Liquid->Dispose_Solid Clean_Work_Area Clean & Disinfect Work Area Dispose_Solid->Clean_Work_Area Disposal_Workflow cluster_liquid Liquid Waste cluster_solid Solid Waste Waste_Generated Waste Generated Liquid_Bio Biological (e.g., Cultures) Waste_Generated->Liquid_Bio Liquid_Chem Chemical (e.g., Solvents) Waste_Generated->Liquid_Chem Solid_Bio Biological (e.g., Gloves, Tubes) Waste_Generated->Solid_Bio Sharps Sharps (e.g., Needles) Waste_Generated->Sharps Decontaminate_Bleach Decontaminate_Bleach Liquid_Bio->Decontaminate_Bleach Treat with 10% Bleach Hazardous_Waste_Container Hazardous_Waste_Container Liquid_Chem->Hazardous_Waste_Container Collect Biohazard_Bag Biohazard_Bag Solid_Bio->Biohazard_Bag Collect in Sharps_Container Sharps_Container Sharps->Sharps_Container Collect in Drain_Disposal Drain_Disposal Decontaminate_Bleach->Drain_Disposal After 30 min Autoclave Autoclave Biohazard_Bag->Autoclave Decontaminate via Regular_Trash Regular_Trash Autoclave->Regular_Trash Dispose as

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.